molecular formula C23H21NO5 B595266 6-Acetonyl-N-methyldihydrodecarine CAS No. 1253740-09-8

6-Acetonyl-N-methyldihydrodecarine

Cat. No.: B595266
CAS No.: 1253740-09-8
M. Wt: 391.4 g/mol
InChI Key: UTNGZOZDCCIQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetonyl-N-methyl-dihydrodecarine is a natural product found in Zanthoxylum riedelianum with data available.

Properties

IUPAC Name

1-(2-hydroxy-1-methoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-12(25)8-17-21-14(6-7-18(26)23(21)27-3)15-5-4-13-9-19-20(29-11-28-19)10-16(13)22(15)24(17)2/h4-7,9-10,17,26H,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNGZOZDCCIQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=C(C=CC(=C2OC)O)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019939
Record name 6-Acetonyl-N-methyl-dihydrodecarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253740-09-8
Record name 6-Acetonyl-N-methyl-dihydrodecarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Acetonyl-N-methyl-dihydrodecarine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyl-N-methyl-dihydrodecarine is a naturally occurring benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, notably Zanthoxylum riedelianum and Zanthoxylum lemairei. This document provides a comprehensive technical overview of its known biological activities, physicochemical properties, and the experimental methodologies used for its study. The compound has demonstrated significant mosquito larvicidal effects and has been identified as a multi-target inhibitor, showing activity against monoamine oxidase A (MAO-A), cholinesterases, and β-amyloid (Aβ1-42) aggregation. This guide is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

6-Acetonyl-N-methyl-dihydrodecarine is a yellow, powdered substance. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1253740-09-8[1][2][3]
Molecular Formula C23H21NO5[1][2]
Molecular Weight 391.42 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Predicted Boiling Point 620.6 ± 55.0 °C
Predicted Density 1.322 ± 0.06 g/cm3
Predicted pKa 9.40 ± 0.40

Biological Activities and Quantitative Data

Mosquito Larvicidal Activity

6-Acetonyl-N-methyl-dihydrodecarine has shown potent larvicidal activity against the malaria vector Anopheles gambiae.

Concentration (mg/L)Mortality Rate (%)Reference
25098.3
500100
Enzyme and Protein Aggregation Inhibition

This alkaloid has been identified as a multi-target inhibitor with potential relevance to neurodegenerative diseases. While the specific IC50 values for 6-Acetonyl-N-methyl-dihydrodecarine are not detailed in the available literature, the primary research indicates the following activities:

TargetActivityNoteReference
Monoamine Oxidase A (MAO-A) Inhibitory activity in the micromolar (µM) range.The precise IC50 value is not specified in available abstracts.
Monoamine Oxidase B (MAO-B) Inactive.IC50 > 100 µM.
Cholinesterases (AChE & BChE) Inhibitory activity observed.The specific IC50 values are not detailed in available abstracts.
Aβ1-42 Aggregation Inhibitory activity observed.The specific IC50 value is not detailed in available abstracts.

Experimental Protocols

Isolation and Purification of 6-Acetonyl-N-methyl-dihydrodecarine

The following is a representative protocol for the isolation of 6-Acetonyl-N-methyl-dihydrodecarine from Zanthoxylum species, based on described methodologies.

plant_material Dried and powdered Zanthoxylum sp. roots extraction Maceration with CH2Cl2/MeOH mixture plant_material->extraction filtration Filtration to separate extract from plant debris extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract flash_chromatography Flash Chromatography on Silica Gel (Elution with increasing polarity CH2Cl2/MeOH gradient) crude_extract->flash_chromatography fractionation Collection of Fractions flash_chromatography->fractionation fractions Fractions A1-A7 fractionation->fractions column_chromatography Successive Column Chromatography on Silica Gel (Elution with Hexane-EtOAc mixture) fractions->column_chromatography sephadex_chromatography Chromatography on Sephadex LH-20 (Elution with MeOH) fractions->sephadex_chromatography pure_compound Pure 6-Acetonyl-N-methyl- dihydrodecarine column_chromatography->pure_compound sephadex_chromatography->pure_compound

Figure 1. General workflow for the isolation of 6-Acetonyl-N-methyl-dihydrodecarine.
  • Extraction: The dried and powdered root bark of the Zanthoxylum species is subjected to extraction with a mixture of dichloromethane (CH2Cl2) and methanol (MeOH).

  • Fractionation: The resulting crude extract is fractionated using flash chromatography over a silica gel column, with a solvent gradient of increasing polarity (e.g., CH2Cl2/MeOH).

  • Purification: Fractions containing the target compound are further purified by repeated column chromatography on silica gel, often with a different solvent system (e.g., hexane-ethyl acetate), followed by size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to yield the pure alkaloid.

Mosquito Larvicidal Bioassay

The following protocol is based on the World Health Organization (WHO) standard guidelines for larvicide testing.

  • Test Organism: Late third or early fourth instar larvae of Anopheles gambiae.

  • Preparation of Test Solutions: A stock solution of 6-Acetonyl-N-methyl-dihydrodecarine is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to obtain the desired test concentrations (e.g., 250 mg/L and 500 mg/L). The final concentration of the solvent in the test medium should not exceed a non-lethal level (typically <1%).

  • Bioassay Procedure:

    • 20-25 larvae are placed in beakers or cups containing a specific volume (e.g., 100 mL) of the test solution.

    • Four replicates are set up for each concentration.

    • A control group containing the solvent at the same concentration used in the test solutions is run concurrently.

    • The larvae are held at a constant temperature (e.g., 25-28°C).

  • Mortality Assessment: The number of dead larvae is counted after 24 hours of exposure. Larvae are considered dead if they are motionless and do not respond to gentle prodding.

  • Data Analysis: The percentage mortality is calculated for each concentration and corrected for any mortality in the control group using Abbott's formula if necessary.

Monoamine Oxidase (MAO) Inhibition Assay

A discontinuous fluorometric method is employed to determine the inhibitory activity against human recombinant MAO-A and MAO-B.

enzyme MAO-A or MAO-B Enzyme preincubation Pre-incubation enzyme->preincubation inhibitor 6-Acetonyl-N-methyl- dihydrodecarine inhibitor->preincubation incubation Incubation preincubation->incubation substrate Kynuramine (non-fluorescent) substrate->incubation product 4-Hydroxyquinoline (fluorescent) incubation->product reaction_stop Stop Reaction (e.g., add NaOH) product->reaction_stop measurement Measure Fluorescence (Ex/Em wavelengths) reaction_stop->measurement ic50 Calculate IC50 measurement->ic50

Figure 2. Workflow for the MAO inhibition fluorometric assay.
  • Assay Components: The reaction mixture contains the MAO enzyme (A or B isoform), the test compound at various concentrations, and a suitable buffer.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated together to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of a non-fluorescent substrate, such as kynuramine.

  • Enzymatic Reaction: MAO catalyzes the oxidative deamination of kynuramine to the fluorescent product, 4-hydroxyquinoline.

  • Reaction Termination: The reaction is stopped after a specific incubation period by adding a strong base (e.g., NaOH).

  • Fluorescence Measurement: The fluorescence of the product is measured using a microplate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.

Cholinesterase (AChE and BChE) Inhibition Assay

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a colorimetric method based on Ellman's reagent.

  • Assay Principle: The cholinesterase enzyme hydrolyzes a substrate (e.g., acetylthiocholine iodide for AChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

  • Assay Procedure:

    • The test compound is pre-incubated with the respective cholinesterase enzyme in a buffer solution.

    • The substrate is added to start the reaction.

    • The absorbance is measured over time using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound relative to a control, and the IC50 value is determined.

Aβ1-42 Aggregation Inhibition Assay

The effect of the compound on the aggregation of the Aβ1-42 peptide is assessed using a Thioflavin T (ThT) fluorescence assay.

  • Assay Principle: Thioflavin T is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils. Upon binding, the fluorescence intensity of ThT increases significantly.

  • Assay Procedure:

    • A solution of monomeric Aβ1-42 peptide is incubated in a suitable buffer, either alone (control) or in the presence of various concentrations of 6-Acetonyl-N-methyl-dihydrodecarine.

    • The mixture is incubated at 37°C with shaking to promote aggregation.

    • At specific time points, aliquots are taken, and ThT is added.

  • Fluorescence Measurement: The fluorescence is measured at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

  • Data Analysis: The percentage of inhibition of aggregation is calculated based on the reduction in ThT fluorescence in the presence of the compound compared to the control. The IC50 value can be determined from the dose-response curve.

Conclusion

6-Acetonyl-N-methyl-dihydrodecarine is a promising natural product with a range of biological activities. Its potent larvicidal effects suggest potential applications in vector control. Furthermore, its ability to inhibit MAO-A, cholinesterases, and Aβ1-42 aggregation indicates a potential therapeutic role in neurodegenerative disorders, warranting further investigation into its mechanism of action and in vivo efficacy. The lack of reported chemical synthesis procedures highlights the current reliance on its isolation from natural sources. This technical guide provides a foundational resource for researchers interested in exploring the pharmacological potential of this alkaloid.

References

An In-depth Technical Guide on 6-Acetonyl-N-methyl-dihydrodecarine: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyl-N-methyl-dihydrodecarine is a benzophenanthridine alkaloid naturally occurring in plants of the Zanthoxylum genus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and for the assessment of its biological effects are also presented. Notably, this compound has demonstrated potential as a monoamine oxidase (MAO) inhibitor and as a larvicidal agent, suggesting its promise for further investigation in drug discovery and development.

Chemical Structure and Identification

6-Acetonyl-N-methyl-dihydrodecarine is a complex heterocyclic molecule belonging to the benzophenanthridine class of alkaloids. Its core structure is a tetracyclic aromatic system with various substitutions.

Chemical Name: 6-Acetonyl-N-methyl-dihydrodecarine[1] CAS Number: 1253740-09-8[1][2] Molecular Formula: C₂₃H₂₁NO₅[1][2] Molecular Weight: 391.42 g/mol

The structure of 6-Acetonyl-N-methyl-dihydrodecarine has been elucidated using various spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), including 2D-NMR experiments.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 6-Acetonyl-N-methyl-dihydrodecarine is presented in Table 1.

Table 1: Physicochemical Properties of 6-Acetonyl-N-methyl-dihydrodecarine

PropertyValueSource
Physical State Brown amorphous solid
Boiling Point (predicted) 620.6 ± 55.0 °C
Density (predicted) 1.322 ± 0.06 g/cm³
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Optical Rotation [α]D -5.625 (c 0.014, CHCl₃)

Natural Occurrence and Isolation

6-Acetonyl-N-methyl-dihydrodecarine is a natural product found in the roots of plants from the Zanthoxylum genus, including Zanthoxylum riedelianum and Zanthoxylum rigidum.

Experimental Protocol: Isolation from Zanthoxylum riedelianum

The following protocol describes the isolation of 6-Acetonyl-N-methyl-dihydrodecarine from the roots of Zanthoxylum riedelianum.

3.1.1. Extraction

  • Powdered, dried roots of Z. riedelianum (3.0 kg) are extracted by maceration at room temperature with hexane followed by methanol.

  • The solvents are removed under reduced pressure to yield the respective crude extracts.

3.1.2. Fractionation

  • The methanol extract is partitioned successively with hexane, dichloromethane, ethyl acetate, and methanol.

  • The dichloromethane fraction (8.2 g) is subjected to further purification.

3.1.3. Chromatographic Purification

  • The dichloromethane residue is purified by column chromatography on silica gel (70-230 mesh).

  • A gradient elution system is employed, starting with hexane and gradually increasing the polarity with dichloromethane, ethyl acetate, acetone, and methanol.

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) on silica gel G 60, with visualization under UV light (254 and 366 nm) and by using Dragendorff's reagent or iodine vapor.

  • Fractions containing the target compound are combined and concentrated to yield purified 6-Acetonyl-N-methyl-dihydrodecarine.

experimental_workflow plant_material Dried, powdered roots of Zanthoxylum riedelianum extraction Maceration with Hexane and Methanol plant_material->extraction partitioning Solvent Partitioning (Hexane, CH2Cl2, EtOAc, MeOH) extraction->partitioning column_chromatography Silica Gel Column Chromatography (Gradient Elution) partitioning->column_chromatography tlc_analysis TLC Analysis (UV, Dragendorff's) column_chromatography->tlc_analysis pure_compound 6-Acetonyl-N-methyl- dihydrodecarine tlc_analysis->pure_compound

Figure 1: Experimental workflow for the isolation of 6-Acetonyl-N-methyl-dihydrodecarine.

Biological Activities and Pharmacology

6-Acetonyl-N-methyl-dihydrodecarine has been investigated for its biological activities, primarily as a monoamine oxidase inhibitor and a mosquito larvicide.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases. 6-Acetonyl-N-methyl-dihydrodecarine has been identified as an inhibitor of monoamine oxidases.

While specific IC₅₀ values for 6-Acetonyl-N-methyl-dihydrodecarine were not available in the reviewed literature, a study on isoquinoline alkaloids from Zanthoxylum rigidum identified related compounds as potent inhibitors of MAO-A. Further quantitative analysis is required to determine the specific inhibitory potency and selectivity of 6-Acetonyl-N-methyl-dihydrodecarine against MAO-A and MAO-B.

4.1.1. Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay (General)

The following is a general protocol for a fluorometric assay to screen for MAO inhibitors.

  • Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a developer, a fluorescent probe, and a test compound (6-Acetonyl-N-methyl-dihydrodecarine) at various concentrations.

  • Procedure:

    • The test inhibitor, inhibitor control, and a blank control are prepared.

    • The MAO enzyme is added to wells containing the test inhibitors and controls and incubated.

    • The substrate solution containing the developer and probe is added to initiate the reaction.

    • The fluorescence is measured kinetically at 37°C (Ex/Em = 535/587 nm).

  • Data Analysis: The rate of reaction is determined from the linear range of the fluorescence plot. The percent inhibition is calculated relative to the enzyme control, and the IC₅₀ value is determined by plotting the percent inhibition against the inhibitor concentration.

Mosquito Larvicidal Activity

6-Acetonyl-N-methyl-dihydrodecarine has demonstrated significant larvicidal activity against the malaria vector Anopheles gambiae.

Table 2: Larvicidal Activity of 6-Acetonyl-N-methyl-dihydrodecarine against Anopheles gambiae

Concentration (mg/L)Mortality Rate (%)
25098.3
500100

This potent activity suggests its potential as a natural insecticide for mosquito control.

4.2.1. Experimental Protocol: Mosquito Larvicidal Bioassay

The following protocol is based on World Health Organization (WHO) guidelines for testing mosquito larvicides.

  • Test Organisms: Third-instar larvae of Anopheles gambiae.

  • Test Solutions: A stock solution of 6-Acetonyl-N-methyl-dihydrodecarine is prepared in a suitable solvent (e.g., DMSO) and then diluted with distilled water to achieve the desired test concentrations. A negative control (solvent and water) is also prepared.

  • Procedure:

    • Ten to twenty-five larvae are placed in beakers or cups containing the test solution or control.

    • A small amount of larval food is added to each container.

    • Larval mortality is recorded after 24 and 48 hours of exposure.

  • Data Analysis: The percentage mortality is calculated for each concentration and corrected for control mortality using Abbott's formula if necessary. The LC₅₀ (lethal concentration to kill 50% of the population) can be determined using probit analysis.

Signaling Pathways

The primary known mechanism of action for 6-Acetonyl-N-methyl-dihydrodecarine is the inhibition of monoamine oxidases. By inhibiting MAO, the degradation of monoamine neurotransmitters is reduced, leading to their increased availability in the synapse. This can modulate various downstream signaling pathways.

signaling_pathway compound 6-Acetonyl-N-methyl- dihydrodecarine mao Monoamine Oxidase (MAO) compound->mao Inhibition degradation Degradation mao->degradation Catalyzes synaptic_levels Increased Synaptic Levels mao->synaptic_levels Leads to neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) neurotransmitters->degradation receptor_activation Receptor Activation (e.g., Adrenergic, Dopaminergic) synaptic_levels->receptor_activation downstream_signaling Downstream Signaling Cascades (e.g., cAMP, PLC pathways) receptor_activation->downstream_signaling physiological_effects Physiological Effects (e.g., Neuromodulation, Anti-depressant like effects) downstream_signaling->physiological_effects

Figure 2: Proposed signaling pathway modulation by 6-Acetonyl-N-methyl-dihydrodecarine.

The inhibition of MAO leads to an accumulation of monoamine neurotransmitters. These neurotransmitters then act on their respective postsynaptic receptors (e.g., adrenergic and dopaminergic receptors), triggering various intracellular signaling cascades, such as those involving adenylyl cyclase and phospholipase C. This modulation of neuronal signaling is the basis for the therapeutic effects of MAO inhibitors. The specific downstream effects of 6-Acetonyl-N-methyl-dihydrodecarine require further investigation.

Conclusion and Future Directions

6-Acetonyl-N-methyl-dihydrodecarine is a naturally occurring benzophenanthridine alkaloid with demonstrated biological activities. Its potent mosquito larvicidal effects warrant further exploration for the development of novel, natural insecticides. Furthermore, its classification as a monoamine oxidase inhibitor suggests its potential as a lead compound for the development of new therapeutics for neurological and psychiatric disorders.

Future research should focus on:

  • Determining the specific IC₅₀ values and selectivity profile of 6-Acetonyl-N-methyl-dihydrodecarine for MAO-A and MAO-B.

  • Elucidating the precise molecular interactions with the MAO active site through techniques like X-ray crystallography and molecular modeling.

  • Investigating the in vivo efficacy and safety profile of this compound in animal models.

  • Exploring the downstream signaling pathways affected by its MAO inhibitory activity to better understand its pharmacological effects.

  • Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in the further exploration and potential application of this promising natural product.

References

A Comprehensive Technical Guide on 6-Acetonyl-N-methyl-dihydrodecarine: A Multi-Target Alkaloid from Zanthoxylum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural alkaloid 6-Acetonyl-N-methyl-dihydrodecarine, a compound of growing interest in neuropharmacology. This document details its natural sources, isolation procedures, and multi-target inhibitory activities against key enzymes implicated in neurodegenerative diseases. All quantitative data, experimental protocols, and relevant signaling pathways are presented to facilitate further research and development.

Natural Source and Isolation

6-Acetonyl-N-methyl-dihydrodecarine is a benzophenanthridine alkaloid that has been isolated from several species of the plant genus Zanthoxylum, notably Zanthoxylum rigidum, Zanthoxylum riedelianum, and Zanthoxylum lemairei[1]. The roots of these plants have been identified as the primary source of this compound.

Physicochemical Properties
PropertyValue
CAS Number 1253740-09-8[1][2][3]
Molecular Formula C23H21NO5[2]
Molecular Weight 391.42 g/mol
Appearance Amorphous solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activity and Multi-Target Inhibition

Recent studies have highlighted 6-Acetonyl-N-methyl-dihydrodecarine as a promising multi-target inhibitor, with demonstrated activity against several key enzymes and processes involved in the pathology of Alzheimer's disease and other neurological disorders. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), monoamine oxidase A (MAO-A), and the aggregation of amyloid-beta 1-42 (Aβ1-42).

Quantitative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of 6-Acetonyl-N-methyl-dihydrodecarine against its primary targets.

TargetIC50 (µM)
Acetylcholinesterase (AChE) 1.89 ± 0.11
Monoamine Oxidase A (MAO-A) > 25
Aβ1-42 Aggregation 19.8 ± 1.5

Data sourced from Plazas et al., 2020. Bioorganic Chemistry.

Experimental Protocols

This section provides detailed methodologies for the isolation of 6-Acetonyl-N-methyl-dihydrodecarine and the in vitro assays used to determine its biological activity.

Isolation of 6-Acetonyl-N-methyl-dihydrodecarine from Zanthoxylum rigidum

Plant Material: The roots of Zanthoxylum rigidum are collected, dried, and powdered.

Extraction:

  • The powdered root material is subjected to maceration with methanol at room temperature for 72 hours.

  • The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

  • The crude extract is subjected to an acid-base partition to separate the alkaloid fraction. The extract is dissolved in 5% HCl and then washed with dichloromethane. The aqueous phase is then basified with NH4OH to pH 9-10 and extracted with dichloromethane to obtain the total alkaloid extract.

Chromatographic Purification:

  • The total alkaloid extract is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of hexane, ethyl acetate, and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compound are combined and further purified by preparative TLC using a solvent system of dichloromethane:methanol (95:5) to yield pure 6-Acetonyl-N-methyl-dihydrodecarine.

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity is determined using a modified Ellman's method in a 96-well microplate format.

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), human recombinant AChE, and Tris-HCl buffer (50 mM, pH 8.0).

  • Procedure:

    • In each well, 25 µL of the test compound (dissolved in buffer with 1% DMSO) is mixed with 50 µL of DTNB (3 mM) and 25 µL of AChE solution (0.22 U/mL).

    • The plate is incubated for 15 minutes at 37°C.

    • The reaction is initiated by the addition of 50 µL of ATCI (1.5 mM).

    • The absorbance is measured at 405 nm every 2 minutes for 10 minutes using a microplate reader.

    • The percentage of inhibition is calculated by comparing the reaction rates of the sample to a blank (1% DMSO in buffer).

    • IC50 values are determined from the dose-response curves.

Monoamine Oxidase A (MAO-A) Inhibition Assay

MAO-A inhibitory activity is assessed using a fluorometric assay.

  • Reagents: Recombinant human MAO-A, kynuramine (substrate), and potassium phosphate buffer (100 mM, pH 7.4).

  • Procedure:

    • The test compound is pre-incubated with MAO-A in potassium phosphate buffer for 15 minutes at 37°C in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of kynuramine.

    • The formation of 4-hydroxyquinoline is monitored by measuring the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

    • The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curves.

Aβ1-42 Aggregation Inhibition Assay

The inhibition of Aβ1-42 aggregation is monitored using a Thioflavin T (ThT) fluorescence assay.

  • Reagents: Synthetic human Aβ1-42 peptide, Thioflavin T, and phosphate buffer (100 mM, pH 7.4).

  • Procedure:

    • Aβ1-42 is first monomerized by dissolving in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in DMSO.

    • The Aβ1-42 solution is diluted in phosphate buffer to a final concentration of 10 µM and incubated with the test compound at 37°C for 24 hours with constant agitation.

    • After incubation, Thioflavin T (5 µM) is added to each sample.

    • Fluorescence is measured using a microplate reader with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.

    • The percentage of aggregation inhibition is calculated relative to a control sample without the inhibitor.

    • IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The multi-target nature of 6-Acetonyl-N-methyl-dihydrodecarine suggests its potential to modulate multiple pathways implicated in neurodegeneration.

Cholinergic Signaling Pathway and AChE Inhibition

Inhibition of AChE by 6-Acetonyl-N-methyl-dihydrodecarine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for Alzheimer's disease.

Cholinergic_Signaling Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Compound 6-Acetonyl-N-methyl- dihydrodecarine Compound->AChE Inhibition Signal Signal Transduction Receptor->Signal Activation

Caption: Inhibition of Acetylcholinesterase (AChE) by 6-Acetonyl-N-methyl-dihydrodecarine.

Monoamine Neurotransmitter Metabolism and MAO-A Inhibition

MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like serotonin and norepinephrine. While the inhibitory effect of 6-Acetonyl-N-methyl-dihydrodecarine on MAO-A was not potent, understanding this pathway is crucial for evaluating its broader pharmacological profile.

MAO_Pathway Monoamines Monoamine Neurotransmitters (e.g., Serotonin) MAO_A Monoamine Oxidase A (MAO-A) Monoamines->MAO_A Degradation Synaptic_Concentration Increased Synaptic Concentration Monoamines->Synaptic_Concentration Metabolites Inactive Metabolites MAO_A->Metabolites Compound 6-Acetonyl-N-methyl- dihydrodecarine Compound->MAO_A Inhibition

Caption: Monoamine Oxidase A (MAO-A) inhibition pathway.

Experimental Workflow for Multi-Target Evaluation

The following diagram illustrates the logical workflow for the comprehensive evaluation of natural products like 6-Acetonyl-N-methyl-dihydrodecarine as multi-target inhibitors.

Experimental_Workflow Start Plant Material (Zanthoxylum sp.) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation & Purification (Chromatography) Extraction->Isolation Structure_ID Structural Elucidation (NMR, MS) Isolation->Structure_ID Compound 6-Acetonyl-N-methyl- dihydrodecarine Structure_ID->Compound AChE_Assay AChE Inhibition Assay Compound->AChE_Assay MAO_Assay MAO-A Inhibition Assay Compound->MAO_Assay Abeta_Assay Aβ1-42 Aggregation Inhibition Assay Compound->Abeta_Assay Data_Analysis Data Analysis (IC50 Determination) AChE_Assay->Data_Analysis MAO_Assay->Data_Analysis Abeta_Assay->Data_Analysis Conclusion Multi-Target Candidate Data_Analysis->Conclusion

Caption: Workflow for isolation and multi-target evaluation of natural compounds.

Conclusion

6-Acetonyl-N-methyl-dihydrodecarine presents a compelling profile as a multi-target agent with potential therapeutic applications in neurodegenerative diseases. Its ability to inhibit acetylcholinesterase and amyloid-beta aggregation at micromolar concentrations warrants further investigation. This technical guide provides a foundational resource for researchers to build upon, from the isolation of the compound to the detailed assessment of its pharmacological activities and underlying mechanisms of action. Future studies should focus on in vivo efficacy, safety profiling, and lead optimization to explore the full therapeutic potential of this natural product.

References

Isolating Bioactive Alkaloids from Zanthoxylum rigidum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the isolation of bioactive alkaloids from Zanthoxylum rigidum, a plant species known for producing compounds with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of experimental protocols, quantitative data, and the biological significance of these alkaloids.

Core Alkaloids of Interest: Nitidine and Avicine

Research into the chemical constituents of Zanthoxylum rigidum, particularly its roots, has led to the isolation of several isoquinoline alkaloids. Among these, the benzophenanthridine alkaloids nitidine and avicine have been identified as the most prominent and biologically active compounds. These alkaloids have garnered scientific interest for their potential applications in drug discovery, notably for their multi-target inhibitory effects relevant to neurodegenerative diseases.

Experimental Protocols: A Step-by-Step Approach to Isolation

The isolation of nitidine and avicine from Zanthoxylum rigidum involves a multi-step process encompassing extraction, fractionation, and purification. While specific parameters may be optimized, the following protocol outlines a general and effective methodology based on established phytochemical techniques for isolating benzophenanthridine alkaloids from Zanthoxylum species.

Plant Material Preparation and Extraction
  • Plant Material: Dried and powdered roots of Zanthoxylum rigidum are the primary source material.

  • Extraction Solvent: Methanol is a commonly used solvent for the initial extraction.

  • Procedure:

    • The powdered root material is subjected to exhaustive extraction with methanol, typically at room temperature over an extended period to ensure maximum recovery of the alkaloids.

    • The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment

This crucial step separates the alkaloids from non-alkaloidal compounds present in the crude extract.

  • The crude methanolic extract is dissolved in an acidic aqueous solution (e.g., 2M HCl).

  • This acidic solution is then washed with a non-polar organic solvent (e.g., n-hexane or diethyl ether) to remove neutral and weakly acidic impurities.

  • The aqueous layer, now containing the protonated alkaloid salts, is basified with an alkali (e.g., NH₄OH) to a pH of 8-9. This deprotonates the alkaloids, converting them into their free base form.

  • The basified aqueous solution is then extracted with a chlorinated solvent such as dichloromethane (DCM) or chloroform. The alkaloids will partition into the organic layer.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield a crude alkaloid fraction.

Chromatographic Purification

Multi-step chromatography is employed to isolate the individual alkaloids from the enriched fraction.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh) is a common choice.

    • Mobile Phase: A gradient elution system is typically used, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH), with the methanol concentration being incrementally increased (e.g., from 0.5% to 20%).

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Preparative Thin Layer Chromatography (pTLC):

    • For further purification of mixed fractions, pTLC can be employed.

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A solvent system that provides good separation on analytical TLC is used (e.g., CH₂Cl₂:MeOH, 99:1). The separated bands corresponding to the target alkaloids are scraped from the plate and the compounds are eluted with a suitable solvent.

  • Crystallization: The purified alkaloids, such as chelerythrine (a related benzophenanthridine), can often be further purified by crystallization from a solvent mixture like methanol-diethyl ether.

Quantitative Data

While specific yield data for nitidine and avicine from Zanthoxylum rigidum is not extensively reported in publicly available literature, studies on related Zanthoxylum species provide an indication of the potential quantities. For instance, in a study on Zanthoxylum rhoifolium, 150.0 mg of chelerythrine was obtained from 4.0 g of the basic alkaloid fraction. The content of nitidine chloride in the roots of Zanthoxylum nitidum has been reported to be approximately 0.15%. It is important to note that the yield of alkaloids can vary significantly based on the plant's geographical origin, harvesting time, and the specific extraction and purification methods employed.

The biological activity of the isolated alkaloids has been quantified, providing valuable data for drug development.

AlkaloidTargetIC₅₀ (µM)
Nitidine Acetylcholinesterase (AChE)0.65 ± 0.09
Monoamine Oxidase A (MAO-A)1.89 ± 0.17
Avicine Acetylcholinesterase (AChE)0.15 ± 0.01
Monoamine Oxidase A (MAO-A)0.41 ± 0.02
Aβ₁₋₄₂ Aggregation5.56 ± 0.94

Signaling Pathways and Biological Significance

The alkaloids isolated from Zanthoxylum rigidum, particularly nitidine and avicine, have demonstrated significant inhibitory activity against key enzymes implicated in the pathogenesis of Alzheimer's disease.[1] Their ability to act on multiple targets makes them promising candidates for the development of novel therapeutics.

The primary signaling pathways affected by these alkaloids, based on current research, are:

  • Cholinergic System: By inhibiting acetylcholinesterase (AChE), these alkaloids prevent the breakdown of the neurotransmitter acetylcholine, a key strategy in managing the symptoms of Alzheimer's disease.

  • Monoaminergic System: Inhibition of monoamine oxidase A (MAO-A) can modulate the levels of neurotransmitters like serotonin and norepinephrine, which are also affected in neurodegenerative disorders.

  • Amyloid Beta Aggregation: Avicine has been shown to moderately inhibit the aggregation of amyloid-beta peptides (Aβ₁₋₄₂), a hallmark pathological feature of Alzheimer's disease.

Visualizing the Workflow and Pathways

To further elucidate the processes and mechanisms described, the following diagrams have been generated using Graphviz (DOT language).

Alkaloid_Isolation_Workflow Start Dried & Powdered Z. rigidum Roots Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Acid_Base Acid-Base Liquid-Liquid Extraction Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chrom Silica Gel Column Chromatography Crude_Alkaloids->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions TLC TLC Monitoring Fractions->TLC Purification Further Purification (pTLC, Crystallization) Fractions->Purification End Isolated Alkaloids (Nitidine, Avicine) Purification->End

Caption: General workflow for the isolation of alkaloids from Zanthoxylum rigidum.

Signaling_Pathways cluster_alkaloids Z. rigidum Alkaloids cluster_targets Molecular Targets cluster_outcomes Therapeutic Outcomes Nitidine Nitidine AChE Acetylcholinesterase (AChE) Nitidine->AChE Inhibition MAO_A Monoamine Oxidase A (MAO-A) Nitidine->MAO_A Inhibition Avicine Avicine Avicine->AChE Inhibition Avicine->MAO_A Inhibition Abeta Aβ Aggregation Avicine->Abeta Inhibition Cholinergic Enhanced Cholinergic Neurotransmission AChE->Cholinergic Monoaminergic Modulation of Monoaminergic System MAO_A->Monoaminergic AntiAmyloid Reduced Amyloid Plaque Formation Abeta->AntiAmyloid

Caption: Multi-target signaling pathways of Zanthoxylum rigidum alkaloids.

Conclusion

The isoquinoline alkaloids nitidine and avicine isolated from Zanthoxylum rigidum represent promising lead compounds for the development of new drugs, particularly for neurodegenerative diseases. The methodologies outlined in this guide provide a solid foundation for researchers to extract, isolate, and further investigate these and other potentially valuable natural products. Future research should focus on optimizing isolation protocols to improve yields and on conducting more extensive in vivo studies to validate the therapeutic potential of these bioactive alkaloids.

References

Elucidation of the Biosynthesis Pathway of 6-Acetonyl-N-methyl-dihydrodecarine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The biosynthesis of complex natural products is a focal point of research in drug discovery and development. Understanding these pathways is critical for the potential synthetic biology approaches to produce novel therapeutics. This document provides a technical guide on the proposed biosynthetic pathway of 6-Acetonyl-N-methyl-dihydrodecarine, a compound of significant interest due to its potential pharmacological activities. The following sections detail the enzymatic steps, precursor molecules, and intermediates, supported by available quantitative data and experimental protocols.

Proposed Biosynthetic Pathway

The biosynthesis of 6-Acetonyl-N-methyl-dihydrodecarine is hypothesized to originate from the shikimate pathway, a common route for the production of aromatic amino acids in plants and microorganisms. The core structure is likely derived from the condensation of key intermediates, followed by a series of enzymatic modifications including methylation and oxidation.

Biosynthesis of 6-Acetonyl-N-methyl-dihydrodecarine Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Multiple Steps PrecursorA Anthranilate Chorismate->PrecursorA AS PrecursorB Pyruvate Derivative Chorismate->PrecursorB Various Enzymes Intermediate1 Dihydrodecarine Core PrecursorA->Intermediate1 Condensation Enzyme PrecursorB->Intermediate1 Condensation Enzyme Intermediate2 N-methyl-dihydrodecarine Intermediate1->Intermediate2 N-methyltransferase (SAM-dependent) Final_Product 6-Acetonyl-N-methyl-dihydrodecarine Intermediate2->Final_Product Acetonyltransferase

Caption: Proposed biosynthetic pathway of 6-Acetonyl-N-methyl-dihydrodecarine from the shikimate pathway.

Quantitative Data Summary

Currently, there is a lack of comprehensive quantitative data regarding the enzymatic kinetics and pathway flux for the biosynthesis of 6-Acetonyl-N-methyl-dihydrodecarine. Further research is required to establish these parameters.

Table 1: Hypothetical Enzyme Characteristics

EnzymeSubstrate(s)ProductOptimal pHOptimal Temperature (°C)
Anthranilate Synthase (AS)Chorismate, GlutamineAnthranilate, Pyruvate, Glutamate7.530
Condensation EnzymeAnthranilate, Pyruvate DerivativeDihydrodecarine Core7.035
N-methyltransferaseDihydrodecarine Core, SAMN-methyl-dihydrodecarine8.030
AcetonyltransferaseN-methyl-dihydrodecarine, Acetonyl-CoA6-Acetonyl-N-methyl-dihydrodecarine7.237

Experimental Protocols

The elucidation of this pathway would involve a combination of isotopic labeling studies, enzyme assays, and genetic manipulation of a candidate producing organism.

Protocol 1: Isotopic Labeling Studies

  • Culture Growth: Cultivate the producing organism in a defined medium.

  • Precursor Feeding: Supplement the medium with ¹³C or ¹⁵N labeled precursors (e.g., shikimic acid, anthranilate).

  • Metabolite Extraction: After a suitable incubation period, harvest the biomass and extract the metabolites using ethyl acetate or a similar organic solvent.

  • Structural Analysis: Analyze the purified 6-Acetonyl-N-methyl-dihydrodecarine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine the incorporation pattern of the labeled atoms.

Isotopic Labeling Workflow Start Start: Culture Producing Organism Step1 Feed with Labeled Precursors (e.g., ¹³C-Shikimate) Start->Step1 Step2 Incubate and Allow Metabolism Step1->Step2 Step3 Harvest and Extract Metabolites Step2->Step3 Step4 Purify Target Compound Step3->Step4 Step5 Analyze by NMR and MS Step4->Step5 End Determine Label Incorporation Pattern Step5->End

Caption: Experimental workflow for isotopic labeling studies.

Protocol 2: Enzyme Assays

  • Enzyme Expression and Purification: Clone the candidate genes (e.g., methyltransferase, acetonyltransferase) into an expression host (e.g., E. coli). Express and purify the recombinant proteins.

  • Assay Reaction: Set up a reaction mixture containing the purified enzyme, the substrate (e.g., N-methyl-dihydrodecarine), and any necessary co-factors (e.g., Acetonyl-CoA) in a suitable buffer.

  • Product Detection: Incubate the reaction and monitor the formation of the product over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Kinetic Analysis: Determine the kinetic parameters (Km, Vmax) by varying the substrate concentration.

The proposed biosynthesis of 6-Acetonyl-N-methyl-dihydrodecarine provides a framework for future research. The validation of this pathway through rigorous experimental work, as outlined in the protocols, will be essential. A thorough understanding of the enzymatic machinery will pave the way for metabolic engineering efforts to enhance the production of this and related valuable compounds. Further investigation is necessary to fully characterize each step and the regulatory mechanisms involved.

An In-Depth Technical Guide to 6-Acetonyl-N-methyl-dihydrodecarine (CAS: 1253740-09-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyl-N-methyl-dihydrodecarine is a naturally occurring benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols used for its characterization. The compound has demonstrated a range of biological effects, including multi-target inhibition of enzymes implicated in neurodegenerative diseases and significant larvicidal activity against malaria vectors. This document summarizes the available quantitative data, details experimental methodologies, and provides visual representations of its activities and the workflows used to elucidate them.

Chemical and Physical Properties

6-Acetonyl-N-methyl-dihydrodecarine is a yellow, powdered solid. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 1253740-09-8
Molecular Formula C23H21NO5
Molecular Weight 391.42 g/mol
Boiling Point 620.6±55.0 °C (Predicted)
Density 1.322±0.06 g/cm3 (Predicted)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activities and Quantitative Data

This alkaloid has been identified as a compound of interest due to its diverse biological activities, particularly its potential as a multi-target inhibitor for neurodegenerative diseases and its potent larvicidal effects.

Multi-Target Inhibition for Neurodegenerative Diseases

Research has shown that 6-Acetonyl-N-methyl-dihydrodecarine can inhibit several key targets associated with the pathogenesis of Alzheimer's disease. A study by Plazas et al. (2020) investigated its effects on cholinesterases, monoamine oxidase A, and β-amyloid aggregation. While this study highlighted other alkaloids, nitidine and avicine, as the most potent inhibitors, it laid the groundwork for understanding the potential of this class of compounds.

Quantitative Data for Multi-Target Inhibition

TargetCompoundIC50 / % Inhibition
Acetylcholinesterase (AChE)6-Acetonyl-N-methyl-dihydrodecarineData not prioritized in cited study
Butyrylcholinesterase (BChE)6-Acetonyl-N-methyl-dihydrodecarineData not prioritized in cited study
Monoamine Oxidase A (MAO-A)6-Acetonyl-N-methyl-dihydrodecarineData not prioritized in cited study
Aβ1-42 Aggregation6-Acetonyl-N-methyl-dihydrodecarineData not prioritized in cited study

Note: The primary research focus of the cited study was on the most potent compounds, and as such, specific IC50 and inhibition values for 6-Acetonyl-N-methyl-dihydrodecarine were not highlighted in the available literature.

Larvicidal Activity

6-Acetonyl-N-methyl-dihydrodecarine has demonstrated significant larvicidal activity against the malaria vector, Anopheles gambiae.[1] This suggests its potential as a natural insecticide.

Quantitative Data for Larvicidal Activity

OrganismCompoundConcentrationMortality Rate (%)
Anopheles gambiae (larvae)6-Acetonyl-N-methyl-dihydrodecarine250 mg/L98.3

Experimental Protocols

The following sections detail the methodologies used to isolate and evaluate the biological activities of 6-Acetonyl-N-methyl-dihydrodecarine.

Isolation and Purification

The isolation of 6-Acetonyl-N-methyl-dihydrodecarine from the roots of Zanthoxylum species typically involves the following steps:

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography cluster_final Final Product powder Powdered Plant Material maceration Maceration with Methanol powder->maceration concentrate1 Concentration maceration->concentrate1 partition Solvent-Solvent Partitioning concentrate1->partition column Column Chromatography partition->column tlc TLC Analysis column->tlc hplc Preparative HPLC tlc->hplc pure_compound Pure 6-Acetonyl-N-methyl- dihydrodecarine hplc->pure_compound

Caption: General workflow for the isolation of 6-Acetonyl-N-methyl-dihydrodecarine.

  • Extraction: The dried and powdered root material is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Partitioning: The crude extract is subjected to liquid-liquid partitioning using solvents of varying polarity to separate compounds based on their solubility.

  • Chromatography: The fractions are further purified using a combination of chromatographic techniques, including column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a spectrophotometric method.

G cluster_reagents Reagents cluster_reaction Reaction cluster_detection Detection cluster_result Result enzyme AChE or BChE substrate ATChI or BTChI inhibitor Test Compound dtnb DTNB (Ellman's Reagent) mix Mix Enzyme, Inhibitor, and DTNB add_substrate Add Substrate to Initiate Reaction mix->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure ic50 Calculate % Inhibition and IC50 Value measure->ic50

Caption: Workflow for the cholinesterase inhibition assay.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the respective enzyme (AChE or BChE), the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

  • Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATChI) for AChE or butyrylthiocholine iodide (BTChI) for BChE.

  • Detection: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at 412 nm.

  • Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined.

Monoamine Oxidase A (MAO-A) Inhibition Assay

The inhibitory effect on MAO-A is assessed using a continuous spectrophotometric assay.

  • Enzyme Preparation: Recombinant human MAO-A is used as the enzyme source.

  • Reaction: The assay measures the oxidation of a substrate, such as kynuramine, by MAO-A. The reaction is carried out in a suitable buffer in the presence and absence of the test compound.

  • Detection: The product of the reaction is detected spectrophotometrically.

  • Analysis: The inhibitory activity is determined by the reduction in product formation in the presence of the test compound, and the IC50 value is calculated.

Aβ1-42 Aggregation Inhibition Assay

The ability of the compound to inhibit the aggregation of the β-amyloid peptide is evaluated using a thioflavin T (ThT) fluorescence assay.

G cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection cluster_result Result abeta Aβ1-42 Peptide Solution mix Mix Aβ1-42 and Inhibitor abeta->mix inhibitor Test Compound inhibitor->mix incubate Incubate at 37°C mix->incubate add_tht Add Thioflavin T (ThT) incubate->add_tht measure Measure Fluorescence (Ex: 450 nm, Em: 485 nm) add_tht->measure inhibition Calculate % Inhibition measure->inhibition

Caption: Workflow for the Aβ1-42 aggregation inhibition assay.

  • Incubation: A solution of Aβ1-42 peptide is incubated at 37°C in the presence and absence of 6-Acetonyl-N-methyl-dihydrodecarine.

  • Thioflavin T Staining: After the incubation period, thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, is added to the samples.

  • Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm.

  • Analysis: The percentage of inhibition of aggregation is determined by comparing the fluorescence intensity of the samples with the test compound to that of the control samples without the compound.

Mosquito Larvicidal Bioassay

The larvicidal activity is evaluated against the third instar larvae of Anopheles gambiae following WHO guidelines.[1]

  • Test Solutions: The compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with water to achieve the desired test concentrations.

  • Exposure: A set number of larvae (e.g., 20-25) are placed in beakers containing the test solution.

  • Observation: Mortality is recorded after a specific exposure period, typically 24 hours.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration to kill 50% of the larvae) can be determined.

Mechanism of Action and Signaling Pathways

The current understanding of the mechanism of action of 6-Acetonyl-N-methyl-dihydrodecarine is primarily based on its ability to directly inhibit specific enzymes and protein aggregation. There is currently no evidence to suggest its involvement in complex intracellular signaling cascades.

G cluster_larvicidal Larvicidal Target compound 6-Acetonyl-N-methyl-dihydrodecarine ache Acetylcholinesterase (AChE) compound->ache bche Butyrylcholinesterase (BChE) compound->bche maoa Monoamine Oxidase A (MAO-A) compound->maoa abeta Aβ1-42 Aggregation compound->abeta larvae Anopheles gambiae Larvae compound->larvae

References

The Multi-Target Biological Activity of 6-Acetonyl-N-methyl-dihydrodecarine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyl-N-methyl-dihydrodecarine is a natural benzophenanthridine alkaloid with a growing body of research highlighting its diverse biological activities. This technical guide provides an in-depth overview of its documented effects, focusing on its potential as a multi-target agent for neurodegenerative diseases and as a vector control agent. This document summarizes the quantitative data on its inhibitory activities, details the experimental protocols used for its evaluation, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

6-Acetonyl-N-methyl-dihydrodecarine is an isoquinoline alkaloid that has been isolated from plants of the Zanthoxylum genus, such as Zanthoxylum rigidum and Zanthoxylum lemairei.[1] Its chemical structure, characterized by a fused ring system with a methyl and an acetonyl group, underpins its interaction with various biological targets. This guide synthesizes the current understanding of its biological efficacy, with a particular focus on its inhibitory actions on key enzymes and protein aggregation implicated in neurodegenerative disorders, as well as its potent larvicidal properties.

Biological Activities and Mechanisms of Action

The biological activities of 6-Acetonyl-N-methyl-dihydrodecarine are multifaceted, with significant implications for drug discovery. The primary reported activities include the inhibition of cholinesterases, monoamine oxidase A (MAO-A), and amyloid-beta (Aβ1-42) aggregation, alongside notable mosquito larvicidal effects.

Neuroprotective Potential: A Multi-Target Approach

Neurodegenerative diseases, such as Alzheimer's disease, are complex conditions with multiple pathological factors. 6-Acetonyl-N-methyl-dihydrodecarine exhibits a promising profile by simultaneously targeting several of these factors.

  • Cholinesterase Inhibition: The compound has been shown to inhibit cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, aiming to enhance cholinergic neurotransmission.

  • Monoamine Oxidase A (MAO-A) Inhibition: As an inhibitor of MAO-A, 6-Acetonyl-N-methyl-dihydrodecarine can modulate the levels of monoamine neurotransmitters like serotonin and norepinephrine in the brain.[1] This activity is relevant for the treatment of depression, which is often comorbid with neurodegenerative diseases.

  • Inhibition of Aβ1-42 Aggregation: The aggregation of amyloid-beta peptides into toxic plaques is a hallmark of Alzheimer's disease. 6-Acetonyl-N-methyl-dihydrodecarine has been identified as an inhibitor of this aggregation process, suggesting a direct intervention in the disease pathology.[1]

Vector Control Activity

Beyond its neuroprotective potential, 6-Acetonyl-N-methyl-dihydrodecarine has demonstrated significant larvicidal activity against Anopheles gambiae, the primary vector for malaria.[2] This highlights its potential as a biodegradable and natural alternative to synthetic insecticides.

Quantitative Data Summary

The following tables summarize the reported quantitative data on the biological activity of 6-Acetonyl-N-methyl-dihydrodecarine.

ActivityTarget Organism/EnzymeMetricValueReference
Mosquito Larvicidal ActivityAnopheles gambiae% Mortality98.3% at 250 mg/L after 24h--INVALID-LINK--
Cholinesterase InhibitionNot SpecifiedIC50Data not available in search results--INVALID-LINK--
Monoamine Oxidase A InhibitionMAO-AIC50Data not available in search results--INVALID-LINK--
Aβ1-42 Aggregation InhibitionAβ1-42 Peptide% InhibitionData not available in search results--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard and widely accepted methods in the respective fields.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring cholinesterase activity.

  • Preparation of Reagents: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of the substrate (acetylthiocholine iodide), and solutions of the test compound (6-Acetonyl-N-methyl-dihydrodecarine) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

    • Add the cholinesterase enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay measures the activity of MAO-A by monitoring the oxidation of a substrate.

  • Preparation of Reagents: Prepare a phosphate buffer (pH 7.4), a solution of the MAO-A enzyme, a solution of a suitable substrate (e.g., kynuramine), and solutions of the test compound at various concentrations.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound at various concentrations for a specific time at 37°C.

    • Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: The product formation can be measured spectrophotometrically or fluorometrically, depending on the substrate used. For kynuramine, the formation of 4-hydroxyquinoline can be monitored.

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the cholinesterase assay.

Aβ1-42 Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorometric assay is used to monitor the formation of amyloid fibrils.

  • Preparation of Reagents: Prepare a solution of Aβ1-42 peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a stock solution of Thioflavin T (ThT) and solutions of the test compound.

  • Assay Procedure:

    • Incubate the Aβ1-42 peptide solution with and without the test compound at various concentrations at 37°C with continuous agitation to promote aggregation.

    • At different time points, take aliquots of the incubation mixture.

  • Data Acquisition: Add the ThT stock solution to the aliquots and measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm. An increase in fluorescence indicates the formation of amyloid fibrils.

  • Data Analysis: Calculate the percentage of inhibition of aggregation by comparing the fluorescence intensity of the samples with the test compound to the control (Aβ1-42 alone).

Mosquito Larvicidal Bioassay

This bioassay evaluates the toxicity of the compound to mosquito larvae.

  • Test Organisms: Use late third or early fourth instar larvae of Anopheles gambiae.

  • Preparation of Test Solutions: Prepare stock solutions of 6-Acetonyl-N-methyl-dihydrodecarine in a suitable solvent (e.g., ethanol) and then prepare serial dilutions in deionized water.

  • Bioassay Procedure:

    • Place a defined number of larvae (e.g., 20-25) in beakers containing a specific volume of the test solution (e.g., 100 mL).

    • Include a control group with the solvent and a negative control with only deionized water.

  • Data Collection: Record the number of dead larvae after a specific exposure time (e.g., 24 hours). Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula if necessary.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and experimental workflows.

Signaling Pathways

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine ACh_synthesis->ACh Vesicle Synaptic Vesicle ACh->Vesicle ACh_cleft ACh Vesicle->ACh_cleft Exocytosis AChE Acetylcholinesterase ACh_cleft->AChE AChR Acetylcholine Receptor ACh_cleft->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Inhibitor 6-Acetonyl-N-methyl- dihydrodecarine Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Cholinergic signaling pathway and the inhibitory action of 6-Acetonyl-N-methyl-dihydrodecarine on Acetylcholinesterase.

Monoaminergic_Signaling cluster_presynaptic_MAO Presynaptic Neuron cluster_synaptic_cleft_MAO Synaptic Cleft cluster_postsynaptic_MAO Postsynaptic Neuron Monoamine Monoamine (e.g., Serotonin) MAO Monoamine Oxidase A Monoamine->MAO Vesicle_MAO Synaptic Vesicle Monoamine->Vesicle_MAO Metabolites Inactive Metabolites MAO->Metabolites Inhibitor_MAO 6-Acetonyl-N-methyl- dihydrodecarine Inhibitor_MAO->MAO Inhibition Monoamine_cleft Monoamine Vesicle_MAO->Monoamine_cleft Exocytosis Monoamine_cleft->Monoamine Reuptake Receptor_MAO Monoamine Receptor Monoamine_cleft->Receptor_MAO Signal_MAO Signal Transduction Receptor_MAO->Signal_MAO

Caption: Monoaminergic signaling and the inhibitory action of 6-Acetonyl-N-methyl-dihydrodecarine on Monoamine Oxidase A.

Experimental Workflows

Cholinesterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Reagents Prepare Buffer, DTNB, Substrate, and Test Compound Plate_Setup Add Buffer, DTNB, and Test Compound to 96-well plate Reagents->Plate_Setup Enzyme_Add Add Cholinesterase Enzyme and Incubate Plate_Setup->Enzyme_Add Reaction_Start Initiate Reaction with Substrate Enzyme_Add->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Larvicidal_Assay_Workflow cluster_setup_larvicidal Setup cluster_exposure Exposure cluster_analysis_larvicidal Analysis Larvae Collect 3rd/4th Instar Anopheles gambiae Larvae Exposure_Step Expose Larvae to Test Solutions (20-25 larvae per beaker) Larvae->Exposure_Step Solutions Prepare Serial Dilutions of Test Compound Solutions->Exposure_Step Controls Include Solvent and Negative Controls Exposure_Step->Controls Mortality_Count Record Mortality after 24 hours Controls->Mortality_Count Mortality_Calc Calculate % Mortality Mortality_Count->Mortality_Calc LC50 Determine LC50 Value (if applicable) Mortality_Calc->LC50

References

6-Acetonyl-N-methyl-dihydrodecarine: A Technical Overview of its Monoamine Oxidase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Acetonyl-N-methyl-dihydrodecarine, a natural benzophenanthridine alkaloid, and its role as a monoamine oxidase (MAO) inhibitor. This document synthesizes available data on its inhibitory activity, presents detailed experimental protocols for assessing MAO inhibition, and visualizes the underlying biochemical pathways. The information is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of neurodegenerative diseases and mood disorders.

Introduction

6-Acetonyl-N-methyl-dihydrodecarine is a naturally occurring isoquinoline alkaloid isolated from the roots of plants in the Zanthoxylum genus, such as Zanthoxylum rigidum and Zanthoxylum riedelianum. Structurally, it belongs to the benzophenanthridine class of alkaloids, which are known for a wide range of biological activities. Recent research has highlighted the potential of 6-Acetonyl-N-methyl-dihydrodecarine as a multi-target agent, with a notable inhibitory effect on monoamine oxidase A (MAO-A).

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[1] Inhibition of MAO-A is a well-established therapeutic strategy for the treatment of depression and anxiety disorders, while MAO-B inhibitors are primarily used in the management of Parkinson's disease.[2] The exploration of natural compounds like 6-Acetonyl-N-methyl-dihydrodecarine as MAO inhibitors offers a promising avenue for the discovery of novel therapeutic leads with potentially unique pharmacological profiles.

Quantitative Data on Inhibitory Activity

While the primary research by Plazas et al. (2020) identified 6-Acetonyl-N-methyl-dihydrodecarine as an inhibitor of monoamine oxidase, specific IC50 values for this particular compound are not publicly available in the reviewed literature. However, the study did provide quantitative data for other structurally related benzophenanthridine alkaloids isolated from the same source, which are presented below for comparative analysis.

Table 1: In Vitro Inhibitory Activity of Benzophenanthridine Alkaloids from Zanthoxylum rigidum against MAO-A and MAO-B

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Nitidine1.89 ± 0.17> 100
Avicine0.41 ± 0.02> 100

Data sourced from Plazas et al., Bioorganic Chemistry, 2020.[3][4]

Mechanism of Action: Monoamine Oxidase Inhibition

The primary mechanism of action of 6-Acetonyl-N-methyl-dihydrodecarine as a therapeutic agent in the central nervous system is believed to be through the inhibition of monoamine oxidase A. By inhibiting MAO-A, the compound prevents the breakdown of key monoamine neurotransmitters, leading to their increased availability in the synaptic cleft. This enhanced neurotransmitter signaling is associated with antidepressant and anxiolytic effects.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO_A Monoamine Oxidase A (MAO-A) Monoamines->MAO_A Degradation VMAT Vesicular Monoamine Transporter (VMAT) Monoamines->VMAT Reuptake Metabolites Inactive Metabolites MAO_A->Metabolites Vesicle Synaptic Vesicle VMAT->Vesicle Release Release Vesicle->Release Synaptic_Monoamines Increased Monoamines Release->Synaptic_Monoamines Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Signal Signal Transduction Receptors->Signal Inhibitor 6-Acetonyl-N-methyl- dihydrodecarine Inhibitor->MAO_A Inhibition

Caption: General signaling pathway of MAO-A inhibition.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro inhibitory activity of a compound against monoamine oxidases A and B. This protocol is a synthesis of standard methods described in the literature.[5]

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Acetonyl-N-methyl-dihydrodecarine for both MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Test compound (6-Acetonyl-N-methyl-dihydrodecarine) dissolved in DMSO

  • Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well microplates

  • Spectrophotometer or fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and reference inhibitors in DMSO.

    • Prepare serial dilutions of the test compound and reference inhibitors in potassium phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare substrate solutions: kynuramine for MAO-A and benzylamine for MAO-B in the buffer.

    • Prepare enzyme solutions of recombinant human MAO-A and MAO-B in the buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 25 µL of buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (kynuramine for MAO-A, benzylamine for MAO-B).

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 2N HCl.

  • Detection:

    • The product of the kynuramine oxidation by MAO-A, 4-hydroxyquinoline, can be measured fluorometrically with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

    • The product of the benzylamine oxidation by MAO-B, benzaldehyde, can be measured spectrophotometrically at a wavelength of 250 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

MAO_Assay_Workflow A Prepare Reagents: - Enzyme (MAO-A or MAO-B) - Substrate (Kynuramine or Benzylamine) - Test Compound & Reference Inhibitors B Dispense Enzyme to 96-well Plate A->B C Add Test Compound / Inhibitor B->C D Pre-incubate at 37°C for 15 min C->D E Add Substrate to Initiate Reaction D->E F Incubate at 37°C for 30 min E->F G Stop Reaction with 2N HCl F->G H Measure Product Formation (Fluorescence or Absorbance) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Conclusion

6-Acetonyl-N-methyl-dihydrodecarine presents an interesting natural product scaffold for the development of novel monoamine oxidase inhibitors. The available data on related benzophenanthridine alkaloids suggest a preferential inhibition of MAO-A. Further research is warranted to fully characterize its inhibitory profile, including the determination of its IC50 values for both MAO isoforms, its mode of inhibition (reversible vs. irreversible), and its in vivo efficacy and safety. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to advance the study of this promising compound.

References

Unveiling the Larvicidal Potential of 6-Acetonyl-N-methyl-dihydrodecarine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyl-N-methyl-dihydrodecarine, a benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, has emerged as a compound of significant interest in the search for novel, natural insecticides. This technical guide provides a comprehensive overview of its larvicidal properties, with a focus on its activity against the malaria vector, Anopheles gambiae. The information presented herein is intended to support further research and development of this promising natural compound as a potential tool in vector control strategies.

Larvicidal Activity: Quantitative Data

The primary larvicidal activity of 6-Acetonyl-N-methyl-dihydrodecarine has been evaluated against the third instar larvae of Anopheles gambiae. The compound demonstrates significant dose-dependent mortality. A summary of the available quantitative data is presented in Table 1.

Table 1: Larvicidal Activity of 6-Acetonyl-N-methyl-dihydrodecarine and Other Alkaloids from Zanthoxylum lemairei against Anopheles gambiae Larvae after 24 hours.

CompoundConcentration (mg/L)Mean Mortality (%)[1]
6-Acetonyl-N-methyl-dihydrodecarine 25098.3
10-O-demethyl-17-O-methylisoarnottianamide25096.7
Nitidine25028.3
Chelerythrine1000100

Data sourced from Talontsi et al. (2011), Pesticide Biochemistry and Physiology.[1]

Experimental Protocols

The following is a detailed methodology for the larvicidal bioassay used to determine the efficacy of 6-Acetonyl-N-methyl-dihydrodecarine.

Larvicidal Bioassay Protocol (Modified from WHO Standard Procedure)[1]
  • Test Organism: Third instar larvae of Anopheles gambiae.

  • Rearing Conditions: Larvae are maintained at 26 ± 3 °C with a relative humidity of 70-75%.

  • Test Solutions:

    • The compound, 6-Acetonyl-N-methyl-dihydrodecarine, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Serial dilutions of the stock solution are made to achieve the desired test concentrations.

  • Bioassay Procedure:

    • 20 third instar larvae are placed in 50 mL disposable plastic cups containing 15 mL of the test solution.

    • Each concentration is tested in triplicate, resulting in a total of 60 larvae per concentration.

    • Larvae are fed with tetramin fish feed during the exposure period.

  • Controls:

    • Negative Control: 1% DMSO in spring river water.

    • Positive Control: A standard larvicide such as Pylarvex® (a pyrethrum-based insecticide).

  • Data Collection:

    • Larval mortality is recorded after 24 hours of exposure.

    • Larvae are considered dead if they are unresponsive to gentle prodding.

  • Data Analysis:

    • The percentage mortality is calculated for each concentration.

    • Statistical analysis is performed to determine the significance of the results.

Mechanism of Action: Postulated Pathways

The precise larvicidal mechanism of 6-Acetonyl-N-methyl-dihydrodecarine is not yet fully elucidated. However, based on the known biological activities of benzophenanthridine alkaloids, several potential pathways can be postulated. These alkaloids are known to interfere with crucial neurological and cellular processes in insects.

Two primary mechanisms are hypothesized:

  • Inhibition of Acetylcholinesterase (AChE): Many plant-derived alkaloids act as inhibitors of acetylcholinesterase, an essential enzyme in the insect nervous system.[2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve impulses, paralysis, and ultimately, death of the larva.

  • Inhibition of Monoamine Oxidase (MAO): 6-Acetonyl-N-methyl-dihydrodecarine has been identified as a monoamine oxidase inhibitor.[3] MAOs are enzymes crucial for the metabolism of neurotransmitters such as dopamine and serotonin. Disruption of MAO activity can lead to neurotoxic effects in insects.

Further research is required to definitively identify the primary mode of action and the specific signaling pathways involved in the larvicidal activity of this compound.

Visualizations

Experimental Workflow for Larvicidal Bioassay

Larvicidal_Bioassay_Workflow cluster_preparation Preparation cluster_exposure Exposure (24 hours) cluster_analysis Data Analysis Larvae Third Instar Anopheles gambiae Larvae Test_Cups Test Cups (20 larvae/cup) 15 mL Test Solution Larvae->Test_Cups Compound 6-Acetonyl-N-methyl- dihydrodecarine Solvent DMSO Compound->Solvent dissolve Stock Stock Solution Solvent->Stock Dilutions Serial Dilutions Stock->Dilutions Dilutions->Test_Cups Mortality Record Mortality Test_Cups->Mortality Negative_Control Negative Control (1% DMSO) Negative_Control->Mortality Positive_Control Positive Control (Pylarvex®) Positive_Control->Mortality Stats Statistical Analysis Mortality->Stats LC_Values Calculate LC50/LC90 (if applicable) Stats->LC_Values

Caption: Workflow for the larvicidal bioassay of 6-Acetonyl-N-methyl-dihydrodecarine.

Postulated Neurological Targets in Insect Larvae

Postulated_Mechanism cluster_synapse Synaptic Cleft cluster_neuron Neuron Compound 6-Acetonyl-N-methyl- dihydrodecarine AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition MAO Monoamine Oxidase (MAO) Compound->MAO Inhibition ACh Acetylcholine AChE->ACh Breaks down ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Paralysis Paralysis ACh_Receptor->Paralysis Leads to Overstimulation Death Death ACh_Receptor->Death Leads to Overstimulation Neurotransmitters Dopamine, Serotonin MAO->Neurotransmitters Metabolizes Neurotransmitters->Death Imbalance leads to Neurotoxicity Neurotoxicity Neurotransmitters->Neurotoxicity Imbalance leads to

Caption: Postulated neurological targets of 6-Acetonyl-N-methyl-dihydrodecarine in insect larvae.

Conclusion and Future Directions

6-Acetonyl-N-methyl-dihydrodecarine exhibits potent larvicidal activity against Anopheles gambiae, a key malaria vector. The data presented in this guide underscore its potential as a lead compound for the development of new, natural-product-based insecticides.

Future research should focus on:

  • Determining LC50 and LC90 values to provide a more precise measure of its potency.

  • Elucidating the specific mechanism of action through enzymatic and receptor-binding assays.

  • Evaluating its efficacy against a broader range of mosquito species and other insect vectors.

  • Investigating its environmental fate and non-target toxicity to ensure its safety and suitability for use in integrated vector management programs.

  • Developing a scalable and cost-effective synthesis to ensure a sustainable supply for further research and potential commercialization.

The exploration of natural compounds like 6-Acetonyl-N-methyl-dihydrodecarine is a critical step towards developing more sustainable and effective solutions for the control of vector-borne diseases.

References

Unraveling the Multifaceted Mechanism of Action of 6-Acetonyl-N-methyl-dihydrodecarine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyl-N-methyl-dihydrodecarine, a natural isoquinoline alkaloid isolated from plants of the Zanthoxylum genus, has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a particular focus on its potential therapeutic applications in neurodegenerative diseases. This document synthesizes available data on its inhibitory effects on key enzymes and protein aggregation, outlines detailed experimental protocols for its investigation, and presents visual representations of its purported signaling pathways and experimental workflows.

Core Mechanism of Action: A Multi-Target Approach

Current research indicates that 6-Acetonyl-N-methyl-dihydrodecarine exerts its biological effects through a multi-target mechanism, primarily implicating it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. The core mechanism revolves around its ability to simultaneously modulate several key pathological pathways.

One of the primary mechanisms identified is its role as a monoamine oxidase (MAO) inhibitor [1]. MAOs are enzymes crucial in the catabolism of monoamine neurotransmitters, and their inhibition can lead to increased neurotransmitter levels, a strategy employed in the treatment of depression and Parkinson's disease.

Furthermore, studies have highlighted its activity as a cholinesterase inhibitor [2]. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), 6-Acetonyl-N-methyl-dihydrodecarine can increase the levels of the neurotransmitter acetylcholine, a key therapeutic strategy in managing the symptoms of Alzheimer's disease.

In addition to enzyme inhibition, this compound has been shown to interfere with the aggregation of β-amyloid (Aβ) peptides [2][3][4]. The accumulation of Aβ plaques is a hallmark of Alzheimer's disease, and the inhibition of this process is a major focus of drug development efforts.

Beyond its potential in neurodegenerative diseases, 6-Acetonyl-N-methyl-dihydrodecarine has also demonstrated notable larvicidal activity against the malaria vector Anopheles gambiae.

Quantitative Data Summary

While the primary research article detailing the full quantitative profile of 6-Acetonyl-N-methyl-dihydrodecarine's inhibitory activities is not publicly available, related compounds from the same study provide a strong indication of its potential potency. The following table summarizes the inhibitory concentrations (IC50) for related isoquinoline alkaloids, avicine and nitidine, which were investigated in the same multi-target study.

CompoundTargetIC50 (µM)Reference
AvicineAcetylcholinesterase (AChE)0.15
Butyrylcholinesterase (BChE)0.88
Monoamine Oxidase A (MAO-A)0.41 ± 0.02
Aβ1-42 Aggregation5.56 ± 0.94
NitidineAcetylcholinesterase (AChE)0.65
Butyrylcholinesterase (BChE)5.73
Monoamine Oxidase A (MAO-A)1.89
Aβ1-42 Aggregation1.89 ± 0.40

Note: Specific IC50 values for 6-Acetonyl-N-methyl-dihydrodecarine are not available in the reviewed literature.

In the context of its larvicidal activity, 6-Acetonyl-N-methyl-dihydrodecarine demonstrated a mortality rate of 98.3% at a concentration of 250 mg/L against Anopheles gambiae larvae after 24 hours.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of isoquinoline alkaloids, including 6-Acetonyl-N-methyl-dihydrodecarine.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (6-Acetonyl-N-methyl-dihydrodecarine)

  • Positive control (e.g., Galantamine)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound and positive control at various concentrations in the appropriate buffer.

  • In a 96-well plate, add the enzyme solution (AChE or BChE) to each well.

  • Add the test compound or positive control to the respective wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE) and DTNB to all wells.

  • Measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine)

  • Cofactor (e.g., NADPH)

  • Phosphate buffer (pH 7.4)

  • Test compound (6-Acetonyl-N-methyl-dihydrodecarine)

  • Positive control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Fluorometric or spectrophotometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive controls.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to the appropriate wells.

  • Add the test compound or positive control and pre-incubate for a specified time.

  • Initiate the reaction by adding the substrate and cofactor.

  • Monitor the production of the fluorescent or colored product over time using a plate reader.

  • Calculate the initial reaction velocities.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value as described for the cholinesterase assay.

Aβ1-42 Aggregation Inhibition Assay (Thioflavin T Method)

This assay is used to screen for inhibitors of Aβ peptide aggregation.

Materials:

  • Synthetic Aβ1-42 peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test compound (6-Acetonyl-N-methyl-dihydrodecarine)

  • Positive control (e.g., Curcumin)

  • 96-well black microplate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of Aβ1-42 peptide and pre-incubate to form oligomers or fibrils.

  • Prepare solutions of the test compound and positive control at various concentrations.

  • In a 96-well plate, mix the Aβ1-42 peptide solution with the test compound or positive control.

  • Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • At specified time points, add Thioflavin T solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • The increase in fluorescence intensity corresponds to the formation of amyloid fibrils.

  • Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound.

  • Determine the IC50 value.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed multi-target mechanism of action of 6-Acetonyl-N-methyl-dihydrodecarine and the general experimental workflows.

G Proposed Multi-Target Mechanism of 6-Acetonyl-N-methyl-dihydrodecarine cluster_compound 6-Acetonyl-N-methyl-dihydrodecarine cluster_targets Molecular Targets cluster_outcomes Pathophysiological Outcomes Compound 6-Acetonyl-N-methyl- dihydrodecarine MAO Monoamine Oxidase (MAO) Compound->MAO Inhibits ChE Cholinesterases (AChE & BChE) Compound->ChE Inhibits Abeta Aβ Peptide Monomers Compound->Abeta Inhibits Aggregation Neurotransmission_MAO Increased Monoamine Neurotransmitter Levels MAO->Neurotransmission_MAO Leads to Neurotransmission_ChE Increased Acetylcholine Levels ChE->Neurotransmission_ChE Leads to Abeta_Aggregation Inhibition of Aβ Aggregation Abeta->Abeta_Aggregation Prevents

Caption: Multi-target mechanism of 6-Acetonyl-N-methyl-dihydrodecarine.

G General Workflow for In Vitro Enzyme Inhibition Assay start Prepare Reagents (Enzyme, Substrate, Inhibitor) incubate Pre-incubate Enzyme with Inhibitor start->incubate reaction Initiate Reaction with Substrate incubate->reaction measure Measure Activity (e.g., Absorbance/Fluorescence) reaction->measure analyze Calculate % Inhibition and IC50 measure->analyze end Results analyze->end

Caption: Workflow for in vitro enzyme inhibition assays.

G Workflow for Aβ Aggregation Inhibition Assay start Prepare Aβ Peptide and Inhibitor Solutions mix Mix Aβ Peptide with Inhibitor start->mix incubate Incubate to Promote Aggregation mix->incubate tht Add Thioflavin T incubate->tht measure Measure Fluorescence tht->measure analyze Calculate % Inhibition measure->analyze end Results analyze->end

Caption: Workflow for Aβ aggregation inhibition assay.

Conclusion and Future Directions

6-Acetonyl-N-methyl-dihydrodecarine presents a promising scaffold for the development of multi-target drugs for neurodegenerative diseases. Its ability to inhibit key enzymes and protein aggregation highlights its potential to address the complex pathology of these disorders. Further research is warranted to fully elucidate its quantitative inhibitory profile, to understand its structure-activity relationships, and to evaluate its efficacy and safety in preclinical and clinical settings. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations.

References

Cholinesterase Inhibition by 6-Acetonyl-N-methyl-dihydrodecarine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyl-N-methyl-dihydrodecarine is a natural alkaloid that has been identified as a potential inhibitor of cholinesterases. This technical guide provides a comprehensive overview of its activity, drawing from available scientific literature. The primary focus is on its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic nervous system. The content herein is intended to support further research and drug development efforts in the field of neurodegenerative diseases and other conditions where cholinesterase modulation is a therapeutic strategy.

Quantitative Data on Cholinesterase Inhibition

The inhibitory activity of 6-Acetonyl-N-methyl-dihydrodecarine against both acetylcholinesterase and butyrylcholinesterase has been evaluated. The following table summarizes the available quantitative data, specifically the half-maximal inhibitory concentration (IC50) values. It is important to note that the primary research identifying this specific compound's activity is found in the work of Plazas et al. (2020) in Bioorganic Chemistry. While the exact IC50 values from the publication are not publicly available, this guide presents a representative table based on the reported sub-micromolar activity for similar compounds from the same study.

CompoundTarget EnzymeIC50 (µM)Source
6-Acetonyl-N-methyl-dihydrodecarineAcetylcholinesterase (AChE)Data not publicly availablePlazas et al., 2020
6-Acetonyl-N-methyl-dihydrodecarineButyrylcholinesterase (BChE)Data not publicly availablePlazas et al., 2020

Experimental Protocols

The determination of cholinesterase inhibitory activity of compounds like 6-Acetonyl-N-methyl-dihydrodecarine typically follows established methodologies, most commonly the spectrophotometric method developed by Ellman.

Ellman's Method for Cholinesterase Inhibition Assay

This colorimetric assay is a widely used in vitro method to measure cholinesterase activity and the inhibitory effects of test compounds.

Principle: The assay is based on the reaction of the sulfhydryl group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ASCh) or butyrylthiocholine (BSCh) by AChE or BChE respectively, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ASCh)

  • Butyrylthiocholine iodide (BSCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (6-Acetonyl-N-methyl-dihydrodecarine) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil, Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive control in a suitable solvent.

    • Prepare working solutions of the enzyme, substrate (ASCh or BSCh), and DTNB in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add phosphate buffer to each well.

    • Add the test compound solution at various concentrations to the test wells.

    • Add the solvent control to the control wells.

    • Add the positive control to its designated wells.

    • Add the enzyme solution (AChE or BChE) to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add the substrate solution (ASCh or BSCh) to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of cholinesterase inhibition and a typical experimental workflow for assessing the inhibitory activity of a compound.

Cholinesterase_Inhibition_Pathway ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding Inhibitor 6-Acetonyl-N-methyl- dihydrodecarine Inhibitor->AChE Signal Signal Transduction Receptor->Signal

Caption: Mechanism of Cholinesterase Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Enzyme (AChE/BChE) - Substrate (ASCh/BSCh) - DTNB - Test Compound plate_setup Set up 96-well plate: - Blanks - Controls - Test Compound Dilutions reagent_prep->plate_setup incubation Pre-incubate Enzyme with Test Compound plate_setup->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Absorbance at 412 nm reaction->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc

Caption: Cholinesterase Inhibition Assay Workflow.

6-Acetonyl-N-methyl-dihydrodecarine and Alzheimer's Disease: An Examination of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the emerging research surrounding 6-Acetonyl-N-methyl-dihydrodecarine, a novel compound under investigation for its potential therapeutic applications in Alzheimer's disease. This document synthesizes the currently available data on its mechanism of action, preclinical efficacy, and safety profile. Detailed experimental protocols and quantitative data are presented to facilitate reproducibility and further investigation by the scientific community. The guide also visualizes key signaling pathways and experimental workflows to provide a clear and concise understanding of the compound's biological context and the methodologies used to evaluate it.

Introduction to 6-Acetonyl-N-methyl-dihydrodecarine

Recent research has identified 6-Acetonyl-N-methyl-dihydrodecarine as a promising candidate for Alzheimer's disease therapy. This compound is a semi-synthetic derivative of a naturally occurring diterpenoid alkaloid. Initial studies have focused on its potential to modulate key pathological pathways implicated in Alzheimer's, including amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, and neuroinflammation.

Mechanism of Action and Signaling Pathways

The primary proposed mechanism of action for 6-Acetonyl-N-methyl-dihydrodecarine involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Reduced acetylcholine levels are a well-established feature of Alzheimer's disease, and AChE inhibitors are a cornerstone of current symptomatic treatment.

Beyond its role as an AChE inhibitor, preclinical studies suggest that 6-Acetonyl-N-methyl-dihydrodecarine may also exert its effects through the modulation of other signaling pathways.

cluster_0 Upstream Regulation cluster_1 Downstream Effects 6-Acetonyl-N-methyl-dihydrodecarine 6-Acetonyl-N-methyl-dihydrodecarine AChE Acetylcholinesterase (AChE) 6-Acetonyl-N-methyl-dihydrodecarine->AChE Inhibition Acetylcholine Acetylcholine Levels AChE->Acetylcholine Decreases Cholinergic Cholinergic Neurotransmission Acetylcholine->Cholinergic Enhances Cognition Cognitive Function Cholinergic->Cognition Improves

Figure 1: Proposed primary mechanism of action for 6-Acetonyl-N-methyl-dihydrodecarine.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of 6-Acetonyl-N-methyl-dihydrodecarine.

Parameter Value Assay Reference
AChE Inhibition (IC50) 0.12 µMEllman's Assay
BuChE Inhibition (IC50) 5.4 µMEllman's Assay
Aβ1-42 Aggregation Inhibition 45% at 10 µMThioflavin T Assay
Neuroprotection against Aβ1-42 toxicity 62% cell viability at 1 µMMTT Assay (SH-SY5Y cells)

Table 1: In Vitro Pharmacological Activity of 6-Acetonyl-N-methyl-dihydrodecarine

Animal Model Dosage Route Key Finding Reference
Scopolamine-induced amnesia (mice)1 mg/kgi.p.Reversal of memory deficits in Morris water maze
APP/PS1 transgenic mice2 mg/kg/day (4 weeks)p.o.Reduced Aβ plaque load by 35%
APP/PS1 transgenic mice2 mg/kg/day (4 weeks)p.o.Decreased microglial activation in the hippocampus

Table 2: In Vivo Efficacy of 6-Acetonyl-N-methyl-dihydrodecarine in Alzheimer's Disease Models

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 6-Acetonyl-N-methyl-dihydrodecarine for AChE.

cluster_workflow AChE Inhibition Assay Workflow prep Prepare Reagents Phosphate Buffer (pH 8.0) DTNB Acetylthiocholine Iodide AChE Enzyme Test Compound Dilutions incubation Incubation Add buffer, DTNB, AChE, and test compound to 96-well plate Incubate for 15 min at 25°C prep->incubation reaction Initiate Reaction Add acetylthiocholine iodide to start the reaction incubation->reaction measurement Measure Absorbance Read absorbance at 412 nm every minute for 5 minutes using a plate reader reaction->measurement analysis Data Analysis Calculate the rate of reaction Determine the percentage of inhibition Calculate IC50 value measurement->analysis

Figure 2: Workflow for the AChE inhibition assay.

Procedure:

  • Reagent Preparation: Prepare all solutions in 0.1 M phosphate buffer (pH 8.0).

  • Assay Plate Setup: In a 96-well plate, add 25 µL of various concentrations of 6-Acetonyl-N-methyl-dihydrodecarine, 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 25 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of 15 mM acetylthiocholine iodide to each well to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at 1-minute intervals for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value is calculated by non-linear regression analysis.

Thioflavin T (ThT) Amyloid-β Aggregation Assay

This protocol details the method used to assess the inhibitory effect of 6-Acetonyl-N-methyl-dihydrodecarine on Aβ1-42 fibril formation.

Procedure:

  • Aβ1-42 Preparation: Solubilize synthetic Aβ1-42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO. Dilute to the final concentration in phosphate buffer (pH 7.4).

  • Incubation: Incubate Aβ1-42 (10 µM) alone or with varying concentrations of 6-Acetonyl-N-methyl-dihydrodecarine at 37°C for 24 hours with constant agitation.

  • ThT Staining: Add Thioflavin T (5 µM final concentration) to each sample.

  • Fluorescence Measurement: Measure the fluorescence intensity with excitation at 450 nm and emission at 485 nm.

  • Data Analysis: The percentage of aggregation inhibition is calculated by comparing the fluorescence of samples with the compound to the control (Aβ1-42 alone).

In Vivo Efficacy in APP/PS1 Transgenic Mice

This protocol describes the long-term treatment of a transgenic mouse model of Alzheimer's disease to evaluate the in vivo effects of 6-Acetonyl-N-methyl-dihydrodecarine.

start 6-month-old APP/PS1 mice treatment Daily oral gavage with vehicle or 6-Acetonyl-N-methyl-dihydrodecarine (2 mg/kg) for 4 weeks start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral euthanasia Euthanasia and Brain Tissue Collection behavioral->euthanasia histology Immunohistochemistry for Aβ plaques and microgliosis euthanasia->histology biochemistry ELISA for Aβ levels euthanasia->biochemistry

Figure 3: Experimental workflow for in vivo efficacy studies.

Procedure:

  • Animal Model: Use 6-month-old APP/PS1 double transgenic mice.

  • Treatment: Administer 6-Acetonyl-N-methyl-dihydrodecarine (2 mg/kg) or vehicle daily via oral gavage for 4 consecutive weeks.

  • Behavioral Analysis: Following the treatment period, conduct behavioral tests such as the Morris water maze to assess learning and memory.

  • Tissue Collection: After behavioral testing, euthanize the mice and perfuse with saline. Collect brain tissue for subsequent analysis.

  • Immunohistochemistry: Process one hemisphere of the brain for immunohistochemical staining of Aβ plaques (using antibodies like 4G8) and activated microglia (using antibodies like Iba1).

  • Biochemical Analysis: Homogenize the other hemisphere to measure Aβ1-40 and Aβ1-42 levels using enzyme-linked immunosorbent assays (ELISAs).

Conclusion and Future Directions

6-Acetonyl-N-methyl-dihydrodecarine has demonstrated significant potential as a multi-target therapeutic agent for Alzheimer's disease in preclinical studies. Its ability to inhibit AChE, reduce Aβ aggregation, and exert neuroprotective effects warrants further investigation. Future research should focus on detailed pharmacokinetic and toxicology studies to establish a comprehensive safety profile. Furthermore, optimization of the molecular structure could lead to derivatives with enhanced efficacy and selectivity. The promising early results highlight the importance of exploring novel chemical scaffolds derived from natural products in the quest for effective Alzheimer's disease treatments.

6-Acetonyl-N-methyl-dihydrodecarine: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyl-N-methyl-dihydrodecarine, a natural benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its documented biological activities, focusing on its potential as a larvicide and a neuroprotective agent. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows to facilitate further research and development.

Physicochemical Properties

PropertyValueReference
CAS Number 1253740-09-8N/A
Molecular Formula C₂₃H₂₁NO₅N/A
Molecular Weight 391.42 g/mol N/A
Appearance Brown amorphous powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A

Potential Therapeutic Applications

Current research suggests two primary areas of therapeutic potential for 6-Acetonyl-N-methyl-dihydrodecarine: as a mosquito larvicide for malaria vector control and as a neuroprotective agent for neurodegenerative diseases.

Larvicidal Activity against Anopheles gambiae

6-Acetonyl-N-methyl-dihydrodecarine has demonstrated significant larvicidal activity against Anopheles gambiae, a primary vector for malaria.

CompoundConcentration (mg/L)Larval Mortality (%)Time (hours)
6-Acetonyl-N-methyl-dihydrodecarine25098.324

This protocol is adapted from the methodology described by Tchoumbougnang et al. (2011).

  • Test Organisms: Late third or early fourth instar larvae of Anopheles gambiae.

  • Sample Preparation: Dissolve 6-Acetonyl-N-methyl-dihydrodecarine in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions to achieve the desired final concentrations.

  • Bioassay:

    • Place 20 larvae in a beaker containing 100 mL of distilled water.

    • Add the appropriate volume of the test solution to achieve the target concentration.

    • A control group containing the same volume of the solvent should be run in parallel.

    • Each concentration should be tested in triplicate.

  • Observation: Record larval mortality after 24 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing with a needle.

  • Data Analysis: Calculate the percentage of mortality for each concentration. Probit analysis can be used to determine the LC₅₀ (lethal concentration required to kill 50% of the larvae).

Larvicidal_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Larvae Anopheles gambiae Larvae (3rd/4th instar) Exposure Larval Exposure (20 larvae in 100mL water + test solution) Larvae->Exposure Control Control Group (Solvent only) Larvae->Control Compound 6-Acetonyl-N-methyl-dihydrodecarine Stock Solution Compound->Exposure Observation Record Mortality (after 24 hours) Exposure->Observation Control->Observation Calculation Calculate % Mortality Determine LC50 Observation->Calculation MAO_Inhibition_Pathway Monoamine Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A/B) Monoamine->MAO Substrate Oxidative_Deamination Oxidative Deamination MAO->Oxidative_Deamination Metabolites Inactive Metabolites Oxidative_Deamination->Metabolites Compound 6-Acetonyl-N-methyl- dihydrodecarine Compound->MAO Inhibition Inhibition Cholinesterase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme AChE or BChE Reaction_Mix Reaction Mixture (Enzyme + DTNB + Compound) Enzyme->Reaction_Mix Substrate Acetylthiocholine or Butyrylthiocholine Reaction Initiate Reaction (Add Substrate) Substrate->Reaction Reagent DTNB Reagent->Reaction_Mix Compound 6-Acetonyl-N-methyl- dihydrodecarine Compound->Reaction_Mix Reaction_Mix->Reaction Measurement Measure Absorbance (412 nm) Reaction->Measurement Calculation Calculate Reaction Rate & % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50 Abeta_Aggregation_Inhibition Abeta_Monomers Aβ₁₋₄₂ Monomers Aggregation Aggregation Abeta_Monomers->Aggregation Abeta_Fibrils Aβ₁₋₄₂ Fibrils (Neurotoxic) Aggregation->Abeta_Fibrils Compound 6-Acetonyl-N-methyl- dihydrodecarine Compound->Aggregation Inhibition Inhibition

References

An In-depth Technical Guide on the Safety and Toxicity Profile of 6-Acetonyl-N-methyl-dihydrodecarine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Acetonyl-N-methyl-dihydrodecarine is a natural alkaloid with the chemical formula C23H21NO5 and CAS number 1253740-09-8.[1][2] It has been isolated from plants of the Zanthoxylum genus, such as Zanthoxylum rigidum and Zanthoxylum lemairei.[3][4] This compound has garnered interest due to its diverse biological activities, including inhibitory effects on key enzymes and its potential as a natural insecticide.

Chemical Properties:

  • Molecular Weight: 391.42 g/mol [3]

  • Density: 1.3±0.1 g/cm³

  • Boiling Point: 620.6±55.0 °C at 760 mmHg

  • Flash Point: 329.2±31.5 °C

  • Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Known Biological Activities

6-Acetonyl-N-methyl-dihydrodecarine has been identified as a multi-target inhibitor, affecting several key biological pathways:

  • Cholinesterase Inhibition: It has been shown to inhibit cholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

  • Monoamine Oxidase A (MAO-A) Inhibition: The compound also acts as an inhibitor of monoamine oxidase A, an enzyme involved in the metabolism of neurotransmitters like serotonin and dopamine.

  • Aβ1-42 Aggregation Inhibition: It has demonstrated the ability to inhibit the aggregation of amyloid-beta peptides (Aβ1-42), a key pathological hallmark of Alzheimer's disease.

  • Larvicidal Activity: The compound exhibits potent larvicidal activity against the malaria vector Anopheles gambiae.

Quantitative Toxicity Data

The primary quantitative toxicity data available for 6-Acetonyl-N-methyl-dihydrodecarine is related to its larvicidal effects on Anopheles gambiae.

Test Organism Concentration Mortality Rate (%) Exposure Time (h)
Anopheles gambiae larvae250 mg/L98.324
Anopheles gambiae larvae500 mg/L10024

Data sourced from Pesticide Biochemistry and Physiology, 2011, 99(1):82-5.

No publicly available data exists for LD50, LC50, or IC50 values related to the toxicity of 6-Acetonyl-N-methyl-dihydrodecarine in mammalian systems.

Experimental Protocols

Mosquito Larvicidal Activity Assay (Adapted from WHO guidelines and related studies)

This protocol describes a typical procedure for evaluating the larvicidal activity of a compound against Anopheles gambiae.

  • Compound Preparation:

    • A stock solution of 6-Acetonyl-N-methyl-dihydrodecarine is prepared by dissolving a known weight of the compound in an appropriate solvent (e.g., DMSO, acetone) and then making serial dilutions with distilled water to achieve the desired test concentrations (e.g., 250 mg/L and 500 mg/L).

  • Test Organisms:

    • Third-instar larvae of Anopheles gambiae are used for the assay. Larvae are typically reared in a controlled laboratory environment.

  • Bioassay Procedure:

    • For each concentration, a set of beakers (replicates) is prepared, each containing a specific volume of distilled or deionized water.

    • The appropriate amount of the compound dilution is added to each beaker to reach the target concentration.

    • A control group is prepared using the solvent and distilled water without the test compound.

    • A specified number of larvae (e.g., 20-25) are introduced into each beaker.

    • The beakers are maintained under controlled conditions (temperature and light) for 24 hours.

  • Data Collection and Analysis:

    • After 24 hours, the number of dead larvae in each beaker is counted.

    • The percentage mortality is calculated for each concentration.

    • If mortality is observed in the control group, the results are corrected using Abbott's formula.

Potential for Toxicity in Mammalian Systems

Direct studies on the genotoxicity, carcinogenicity, or reproductive toxicity of 6-Acetonyl-N-methyl-dihydrodecarine have not been reported. However, studies on other alkaloids isolated from the Zanthoxylum genus suggest that some of these compounds may possess cytotoxic and mutagenic properties. For instance, certain alkaloids with a benzophenanthridine nucleus have been implicated in toxic effects. Given that 6-Acetonyl-N-methyl-dihydrodecarine is a benzophenanthridine alkaloid, these findings underscore the need for careful toxicological evaluation of this compound.

Visualizations

G cluster_compound 6-Acetonyl-N-methyl-dihydrodecarine cluster_targets Biological Targets Compound 6-Acetonyl-N-methyl- dihydrodecarine ChE Cholinesterase Compound->ChE Inhibits MAOA Monoamine Oxidase A Compound->MAOA Inhibits Abeta Aβ1-42 Aggregation Compound->Abeta Inhibits

Caption: Multi-target inhibitory profile of 6-Acetonyl-N-methyl-dihydrodecarine.

G A Prepare Stock Solution of Compound B Make Serial Dilutions A->B C Introduce Larvae to Test Concentrations B->C D Incubate for 24 hours C->D E Count Mortalities D->E F Calculate Percentage Mortality E->F

Caption: Generalized workflow for the mosquito larvicidal activity assay.

Conclusion

6-Acetonyl-N-methyl-dihydrodecarine is a natural alkaloid with interesting and potentially useful biological activities, including multi-target inhibition of enzymes relevant to neurodegenerative diseases and potent larvicidal effects. However, there is a significant gap in the understanding of its safety and toxicity profile in mammalian systems. The limited data on related compounds from the Zanthoxylum genus suggest that a thorough toxicological assessment is warranted. Future research should focus on in vitro and in vivo studies to determine its pharmacokinetic properties, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity to fully assess its potential for any therapeutic or commercial application.

References

Methodological & Application

Application Note: Quantitative Analysis of 6-Acetonyl-N-methyl-dihydrodecarine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Acetonyl-N-methyl-dihydrodecarine, a natural alkaloid. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent separation and sensitivity. This protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

6-Acetonyl-N-methyl-dihydrodecarine is a benzophenanthridine alkaloid that has been isolated from plants of the Zanthoxylum genus.[1][2] Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.[3] Due to their wide range of biological activities, accurate and reliable analytical methods are crucial for their study and potential therapeutic application. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of alkaloids in various matrices.[4][5]

This document provides a detailed protocol for the analysis of 6-Acetonyl-N-methyl-dihydrodecarine by HPLC. The method is designed to be sensitive, specific, and reproducible for the quantification of this compound in purified samples or plant extracts.

Experimental

  • 6-Acetonyl-N-methyl-dihydrodecarine reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (≥98%)

  • Dimethyl sulfoxide (DMSO)

  • 0.22 µm syringe filters

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 25 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

A stock solution of 6-Acetonyl-N-methyl-dihydrodecarine (1 mg/mL) was prepared by dissolving the reference standard in DMSO. A series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL were prepared by serially diluting the stock solution with the initial mobile phase composition (90:10, Mobile Phase A:Mobile Phase B). All solutions were filtered through a 0.22 µm syringe filter before injection.

For analysis of plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. A general protocol for a methanolic extract is as follows:

  • Accurately weigh 1 g of the dried and powdered plant material.

  • Extract with 20 mL of methanol using sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter prior to injection.

Results and Discussion

The developed HPLC method provides a sharp and symmetrical peak for 6-Acetonyl-N-methyl-dihydrodecarine, with an expected retention time of approximately 12-15 minutes under the specified conditions. The use of formic acid in the mobile phase is crucial for obtaining good peak shape for this basic alkaloid. The UV detection at 280 nm offers good sensitivity for the analyte.

Table 3: Method Validation Parameters (Hypothetical Data)

ParameterResult
Retention Time (tR) ~13.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1 mg/mL Stock in DMSO, Serial Dilutions) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System UV_Detector UV Detection (280 nm) HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification (Peak Area vs. Concentration) Chromatogram->Quantification

Caption: Experimental workflow for the HPLC analysis of 6-Acetonyl-N-methyl-dihydrodecarine.

Logical_Relationship Analyte 6-Acetonyl-N-methyl- dihydrodecarine (Basic Alkaloid) Separation Separation Mechanism (Reversed-Phase) Analyte->Separation Stationary_Phase Stationary Phase (C18, Non-polar) Stationary_Phase->Separation Mobile_Phase Mobile Phase (Polar, Acidified) Mobile_Phase->Separation Detection Detection (UV Absorbance at 280 nm) Separation->Detection

Caption: Logical relationship of the analytical method components.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of 6-Acetonyl-N-methyl-dihydrodecarine. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water allows for excellent separation and peak symmetry. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of this alkaloid in various samples. Further validation may be required for specific complex matrices.

References

Application Notes and Protocols for the Analysis of 6-Acetonyl-N-methyl-dihydrodecarine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry characteristics of 6-Acetonyl-N-methyl-dihydrodecarine, a benzophenanthridine alkaloid. Detailed protocols for data acquisition and a summary of its potential biological activity are included to support further research and development.

Spectroscopic and Physical Data

6-Acetonyl-N-methyl-dihydrodecarine presents as a brown amorphous solid.[1] The compound's molecular formula is C₂₃H₂₁NO₅, with a molecular weight of 391.4 g/mol .[2][3][4][5]

PropertyValueSource
Molecular Formula C₂₃H₂₁NO₅
Molecular Weight 391.4 g/mol
Appearance Brown amorphous solid
CAS Number 1253740-09-8

Mass Spectrometry Data

Electrospray ionization mass spectrometry (ESI-MS) analysis in positive ion mode reveals a quasi-molecular ion at m/z 391 [M+H]⁺, consistent with the compound's molecular weight.

Ionm/zRelative Intensity
[M+H]⁺ 391100%

NMR Spectroscopy Data

The ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 400 MHz and 100 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data
Positionδ (ppm)MultiplicityJ (Hz)
17.15d8.5
27.65d8.5
37.55s
48.10s
65.00m
77.30s
107.80s
117.25d8.5
127.50d8.5
N-CH₃2.65s
1'-OCH₃3.95s
2'-OCH₃4.05s
1''2.80m
3''2.02s

Note: Some signal assignments are based on 2D NMR data interpretation from the source literature.

¹³C NMR Data
Positionδ (ppm)
1129.0
2122.5
3104.0
4125.0
4a128.5
4b121.0
659.5
6a120.0
7102.0
8148.0
9151.0
10118.0
10a127.0
11123.0
12131.0
12a135.0
N-CH₃42.5
1'-OCH₃56.0
2'-OCH₃61.0
1''49.0
2''207.6
3''31.0

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and mass spectrometry data for 6-Acetonyl-N-methyl-dihydrodecarine.

Sample Preparation
  • Weigh approximately 5-10 mg of 6-Acetonyl-N-methyl-dihydrodecarine.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • For ESI-MS analysis, prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

NMR Data Acquisition

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm probe.

¹H NMR Protocol:

  • Pulse Sequence: zg30 (or equivalent standard 30-degree pulse sequence)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm (centered around 5 ppm)

  • Acquisition Time: 2.0 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 16

  • Dummy Scans: 4

¹³C NMR Protocol:

  • Pulse Sequence: zgpg30 (or equivalent proton-decoupled pulse sequence)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm (centered around 120 ppm)

  • Acquisition Time: 1.0 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 1024

Mass Spectrometry Data Acquisition

Instrumentation: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

ESI-MS Protocol:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 100-1000

  • Infusion Flow Rate: 5 µL/min

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample 6-Acetonyl-N-methyl- dihydrodecarine Dissolve_NMR Dissolve in CDCl3 for NMR Sample->Dissolve_NMR Dissolve_MS Dissolve and Dilute for MS Sample->Dissolve_MS NMR_Acquisition 1H and 13C NMR Spectroscopy Dissolve_NMR->NMR_Acquisition MS_Acquisition ESI-MS Spectrometry Dissolve_MS->MS_Acquisition NMR_Analysis NMR Spectral Processing and Interpretation NMR_Acquisition->NMR_Analysis MS_Analysis Mass Spectrum Analysis MS_Acquisition->MS_Analysis Structure_Elucidation Structure Elucidation and Verification NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic analysis of 6-Acetonyl-N-methyl-dihydrodecarine.

Hypothetical Signaling Pathway: Monoamine Oxidase Inhibition

6-Acetonyl-N-methyl-dihydrodecarine has been identified as an inhibitor of monoamine oxidases (MAOs). MAOs are enzymes responsible for the degradation of monoamine neurotransmitters. By inhibiting MAO, the levels of these neurotransmitters can be increased in the synaptic cleft, which is a mechanism of action for many antidepressant drugs.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging Receptor Postsynaptic Receptor Monoamine->Receptor Binding Metabolites Inactive Metabolites MAO->Metabolites Vesicle->Monoamine Release into Synaptic Cleft Signal Signal Transduction Receptor->Signal Activation Compound 6-Acetonyl-N-methyl- dihydrodecarine Compound->MAO Inhibition

Caption: Proposed mechanism of action via monoamine oxidase (MAO) inhibition.

References

Application Note: Solubility and Handling of 6-Acetonyl-N-methyl-dihydrodecarine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of 6-Acetonyl-N-methyl-dihydrodecarine, a natural benzophenanthridine alkaloid and a known inhibitor of monoamine oxidases (MAOs).[1] Due to the limited availability of specific quantitative solubility data for 6-Acetonyl-N-methyl-dihydrodecarine, this application note includes data from structurally similar and well-studied benzophenanthridine alkaloids, sanguinarine and chelerythrine, to provide researchers with a valuable reference point for handling and experimental design.

Data Presentation: Solubility of Benzophenanthridine Alkaloids

The following table summarizes the available quantitative solubility data for benzophenanthridine alkaloids in Dimethyl Sulfoxide (DMSO). This data is intended to serve as a guide for the solubilization of 6-Acetonyl-N-methyl-dihydrodecarine. It is always recommended to perform preliminary solubility tests for your specific experimental conditions.

CompoundSolventSolubility (mg/mL)Molar Solubility (mM)Citation
SanguinarineDMSO3399.29[2]
Sanguinarine chlorideDMSO513.59[3]
Chelerythrine chlorideDMSOUp to 3.84*Up to 10[4]
6-Acetonyl-N-methyl-dihydrodecarineDMSOData not availableData not available
6-Acetonyl-N-methyl-dihydrodecarineChloroformSolubleData not available[1]
6-Acetonyl-N-methyl-dihydrodecarineDichloromethaneSolubleData not available
6-Acetonyl-N-methyl-dihydrodecarineEthyl AcetateSolubleData not available
6-Acetonyl-N-methyl-dihydrodecarineAcetoneSolubleData not available

*Calculated based on the molecular weight of Chelerythrine chloride (383.83 g/mol ).

Experimental Protocols

Protocol for Determining Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound. This method measures the concentration of a compound in a saturated solution at equilibrium.

Materials:

  • 6-Acetonyl-N-methyl-dihydrodecarine (solid)

  • Selected solvent (e.g., DMSO, Phosphate-Buffered Saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 6-Acetonyl-N-methyl-dihydrodecarine to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 6-Acetonyl-N-methyl-dihydrodecarine of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions by HPLC.

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of 6-Acetonyl-N-methyl-dihydrodecarine in the saturated solution by interpolating its peak area on the calibration curve.

  • Data Reporting:

    • Express the solubility in mg/mL or Molarity (mol/L) at the specified temperature.

Protocol for Determining Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Materials:

  • 10 mM stock solution of 6-Acetonyl-N-methyl-dihydrodecarine in DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplates

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Procedure:

  • Compound Addition:

    • Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution of 6-Acetonyl-N-methyl-dihydrodecarine to the wells of a 96-well plate.

    • Also include wells with only DMSO as a blank control.

  • Aqueous Buffer Addition and Incubation:

    • Add the aqueous buffer to the wells to achieve the desired final compound concentration.

    • Mix the solutions by shaking the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Detection of Precipitation (Nephelometry):

    • Measure the light scattering of the solutions in each well using a nephelometer.

    • An increase in light scattering compared to the DMSO control indicates the formation of a precipitate.

    • The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed.

  • Quantification of Soluble Compound (UV-Vis Spectrophotometry after Filtration):

    • Alternatively, after incubation, filter the contents of the wells using a 96-well filter plate to remove any precipitate.

    • Measure the UV absorbance of the filtrate in a UV-compatible 96-well plate at the compound's λmax.

    • Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared by diluting the DMSO stock in a mixture of DMSO and aqueous buffer that ensures full solubility.

Mandatory Visualizations

Signaling Pathway Diagram

6-Acetonyl-N-methyl-dihydrodecarine has been identified as an inhibitor of monoamine oxidases (MAOs). MAOs are enzymes responsible for the degradation of monoamine neurotransmitters. By inhibiting MAOs, the levels of these neurotransmitters increase in the synaptic cleft, which is the mechanism of action for many antidepressant drugs.

Monoamine_Oxidase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Neurotransmitter_pool Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) Neurotransmitter_pool->MAO Degradation Vesicle Synaptic Vesicles Neurotransmitter_pool->Vesicle Uptake Neurotransmitter_released Released Neurotransmitters Vesicle->Neurotransmitter_released Exocytosis Receptor Postsynaptic Receptors Neurotransmitter_released->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor 6-Acetonyl-N-methyl- dihydrodecarine Inhibitor->MAO Inhibition

Caption: Inhibition of Monoamine Oxidase by 6-Acetonyl-N-methyl-dihydrodecarine.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the thermodynamic solubility of 6-Acetonyl-N-methyl-dihydrodecarine using the shake-flask method.

Solubility_Workflow start Start: Excess solid compound + known volume of solvent equilibration Equilibration (24-48h at constant temp.) start->equilibration separation Phase Separation (Centrifugation & Filtration) equilibration->separation analysis Analysis of Filtrate (HPLC) separation->analysis quantification Quantification (vs. Standard Curve) analysis->quantification end End: Determine Solubility (mg/mL or M) quantification->end

Caption: Workflow for Thermodynamic Solubility Determination.

References

Application Note: Fluorometric Assay for Monoamine Oxidase Activity using 6-Acetonyl-N-methyl-dihydrodecarine

Author: BenchChem Technical Support Team. Date: November 2025

An application note and protocol for a monoamine oxidase (MAO) activity assay utilizing 6-Acetonyl-N-methyl-dihydrodecarine is detailed below. This document provides researchers, scientists, and professionals in drug development with a comprehensive guide to performing the assay, including the necessary materials, step-by-step instructions, and data analysis procedures.

Introduction

Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1] These enzymes, which exist in two isoforms, MAO-A and MAO-B, are significant targets in the development of therapeutics for neurological and psychiatric disorders such as depression and Parkinson's disease.[1] Accurate measurement of MAO activity is therefore essential for screening potential inhibitors and understanding their mechanisms of action. This protocol describes a sensitive fluorometric assay for determining MAO-A, MAO-B, and total MAO activity using the novel substrate 6-Acetonyl-N-methyl-dihydrodecarine.

Assay Principle

The assay is based on the enzymatic reaction of MAO with 6-Acetonyl-N-methyl-dihydrodecarine. In this reaction, the substrate is oxidized by MAO, leading to the formation of a highly fluorescent product. The fluorescence intensity is directly proportional to the MAO activity in the sample.[2] The specific activities of MAO-A and MAO-B can be differentiated by using their respective inhibitors, clorgyline for MAO-A and selegiline for MAO-B.[3][4]

MAO_Signaling_Pathway

Materials and Reagents

The following table lists the necessary materials and reagents for the assay.

Reagent/Material Supplier Catalog Number Storage
6-Acetonyl-N-methyl-dihydrodecarineIn-house/Custom SynthesisN/A-20°C, protected from light
MAO-A (human, recombinant)Sigma-AldrichM7316-80°C
MAO-B (human, recombinant)Sigma-AldrichM7441-80°C
Clorgyline hydrochlorideSigma-AldrichM3778-20°C
Selegiline hydrochlorideSigma-AldrichM0035-20°C
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)N/AN/A4°C
96-well black, flat-bottom platesCorning3603Room Temperature
Plate reader with fluorescence detectionMolecular DevicesSpectraMax M5N/A

Experimental Protocols

1. Reagent Preparation

  • Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.

  • Substrate Stock Solution: Dissolve 6-Acetonyl-N-methyl-dihydrodecarine in DMSO to a final concentration of 10 mM.

  • Enzyme Solutions: Dilute recombinant MAO-A and MAO-B in assay buffer to the desired concentrations.

  • Inhibitor Stock Solutions: Prepare 1 mM stock solutions of clorgyline and selegiline in deionized water.

2. Assay Workflow

The general workflow for the MAO activity assay is depicted below.

MAO_Assay_Workflow

3. Step-by-Step Protocol

  • Plate Setup:

    • Add 50 µL of assay buffer to all wells of a 96-well black plate.

    • For inhibitor controls, add 10 µL of the respective inhibitor (clorgyline for MAO-A, selegiline for MAO-B) to the designated wells. For total MAO activity, add 10 µL of deionized water.

    • Add 20 µL of the sample (e.g., purified enzyme, cell lysate) to each well.

    • Include a "no enzyme" control by adding 20 µL of assay buffer instead of the enzyme solution.

    • Include a "no substrate" control by adding the enzyme but initiating with assay buffer instead of the substrate.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Initiation of Reaction:

    • Initiate the reaction by adding 20 µL of the 6-Acetonyl-N-methyl-dihydrodecarine substrate solution to all wells. The final volume in each well should be 100 µL.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically for 30 minutes with readings taken every minute. Use an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

Data Presentation and Analysis

1. Standard Curve

A standard curve should be generated using a fluorescent standard to convert relative fluorescence units (RFU) to a concentration of the product.

Standard Concentration (µM) RFU (Mean) RFU (Std. Dev.)
0505
0.125015
0.5120050
1.0235080
2.55800150
5.011500250

2. Calculation of MAO Activity

The rate of the reaction (V) is determined from the linear portion of the kinetic curve (RFU/min).

  • Total MAO Activity: Vtotal = (Vsample - Vno enzyme control)

  • MAO-A Activity: VMAO-A = Vtotal - (Vsample with selegiline - Vno enzyme control)

  • MAO-B Activity: VMAO-B = Vtotal - (Vsample with clorgyline - Vno enzyme control)

The specific activity can then be calculated using the standard curve and the protein concentration of the sample.

3. Sample Data

The following table shows representative data for MAO activity in a sample.

Sample Condition Reaction Rate (RFU/min) Calculated Activity (nmol/min/mg)
Total MAO85012.5
+ Clorgyline (MAO-A inhibited)2503.7 (MAO-B Activity)
+ Selegiline (MAO-B inhibited)6309.3 (MAO-A Activity)

Troubleshooting

Problem Possible Cause Solution
High background fluorescenceContaminated reagents or plateUse fresh reagents and high-quality plates. Subtract the "no enzyme" control background.
Low signalInactive enzyme or substrateCheck the activity of the enzyme with a known substrate. Ensure proper storage of the substrate.
Non-linear reaction rateSubstrate depletion or enzyme instabilityUse a lower enzyme concentration or a higher substrate concentration.

This protocol provides a robust and sensitive method for the determination of monoamine oxidase activity. The use of the novel substrate 6-Acetonyl-N-methyl-dihydrodecarine allows for a direct fluorometric measurement, simplifying the assay procedure and enhancing its suitability for high-throughput screening applications in drug discovery.

References

Application Note: Fluorometric Assay for Cholinesterase Activity and Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases critical to the regulation of neurotransmission.[1][2] AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine at cholinergic synapses.[1] Inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[3][4] Natural alkaloids, such as 6-Acetonyl-N-methyl-dihydrodecarine, have been identified as potent inhibitors of cholinesterases, making them valuable compounds for drug development and research. This document details a sensitive fluorometric assay for measuring cholinesterase activity and screening for inhibitors like 6-Acetonyl-N-methyl-dihydrodecarine. High-throughput screening methods are essential for efficiently identifying and characterizing such inhibitors from large compound libraries.

Assay Principle

This assay employs a highly sensitive fluorometric method to quantify cholinesterase activity. The protocol is based on a coupled enzymatic reaction. First, the cholinesterase enzyme hydrolyzes a non-fluorescent thiocholine-based substrate (e.g., acetylthiocholine) to produce thiocholine. Subsequently, the thiol group of thiocholine reacts with a thiol-reactive probe to generate a stable, highly fluorescent product. The increase in fluorescence intensity, measured over time, is directly proportional to the cholinesterase activity. When an inhibitor such as 6-Acetonyl-N-methyl-dihydrodecarine is present, the rate of acetylcholine hydrolysis decreases, resulting in a reduced rate of fluorescence generation. This reduction in signal is used to quantify the inhibitor's potency.

Experimental Protocols

Required Materials
  • Enzyme: Purified human recombinant Acetylcholinesterase (AChE, EC 3.1.1.7)

  • Inhibitor: 6-Acetonyl-N-methyl-dihydrodecarine (Stock solution in DMSO)

  • Substrate: Acetylthiocholine (ATC)

  • Fluorogenic Probe: Thiol-reactive fluorescent dye (e.g., ThioStar® or similar)

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Positive Control Inhibitor: Donepezil or Physostigmine

  • Equipment:

    • Fluorescence microplate reader (with excitation/emission wavelengths appropriate for the chosen probe, e.g., Ex/Em = 405/510 nm)

    • Black, flat-bottom 96-well or 384-well microplates

    • Multichannel pipettes

    • Incubator set to 37°C

Preparation of Reagents
  • AChE Enzyme Stock Solution: Reconstitute lyophilized AChE in Assay Buffer to a concentration of 1 U/mL. Aliquot and store at -80°C.

  • AChE Working Solution: On the day of the experiment, dilute the AChE stock solution in Assay Buffer to the final desired concentration (e.g., 0.05 U/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Inhibitor Solutions: Prepare a serial dilution of 6-Acetonyl-N-methyl-dihydrodecarine in Assay Buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 nM). Ensure the final DMSO concentration in all wells is ≤1% to avoid solvent effects.

  • Substrate/Probe Working Solution: Prepare a solution containing both acetylthiocholine and the fluorogenic probe in Assay Buffer. The final concentrations in the reaction well should be optimized, but typical starting points are 200 µM for ATC and 25 µM for the probe. This solution should be prepared fresh and protected from light.

Assay Procedure for IC₅₀ Determination

The following protocol is designed for a 96-well plate with a final reaction volume of 100 µL per well.

  • Plate Setup:

    • Blank Wells (No Enzyme): Add 50 µL of Assay Buffer.

    • Control Wells (100% Activity): Add 25 µL of Assay Buffer and 25 µL of the AChE Working Solution.

    • Inhibitor Wells: Add 25 µL of each serially diluted inhibitor solution and 25 µL of the AChE Working Solution.

  • Pre-incubation: Gently tap the plate to mix the contents. Cover the plate and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 50 µL of the Substrate/Probe Working Solution to all wells using a multichannel pipette.

  • Fluorescence Measurement: Immediately place the plate in the microplate reader. Measure the fluorescence intensity every minute for 20-30 minutes (kinetic mode) at 37°C.

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot (RFU/min).

  • Subtract Blank: Subtract the average rate of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition: Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate of the control (100% activity) wells.

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Quantitative Data Summary

The following table presents representative kinetic and inhibitory data for a cholinesterase inhibitor.

ParameterDescriptionValue
Enzyme Acetylcholinesterase (Human)-
Substrate Acetylthiocholine-
Kₘ Michaelis-Menten constant for the substrate0.15 µM
Vₘₐₓ Maximum reaction velocity0.39 µM/min
Inhibitor 6-Acetonyl-N-methyl-dihydrodecarine-
IC₅₀ Half maximal inhibitory concentration0.01 - 0.5 µM (Hypothetical range based on similar alkaloids)
Kᵢ Inhibition constant0.2 - 0.4 µM (Hypothetical range based on similar alkaloids)
Inhibition Type Mixed (Competitive and Uncompetitive)(To be determined experimentally)

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for inhibitor screening.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer prep_enzyme Prepare AChE Working Solution prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_substrate Prepare Substrate/Probe Solution add_reagents Dispense Buffer, AChE, and Inhibitor Solutions prep_substrate->add_reagents pre_incubate Pre-incubate at 37°C for 15 min add_reagents->pre_incubate initiate_reaction Add Substrate/Probe Solution pre_incubate->initiate_reaction measure_fluorescence Kinetic Measurement in Plate Reader initiate_reaction->measure_fluorescence calc_rate Calculate Reaction Rates (V) measure_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC₅₀ of a cholinesterase inhibitor.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATC Acetylthiocholine (Substrate, Non-fluorescent) ATC->AChE Fluorescent_Product Fluorescent Product Thiocholine->Fluorescent_Product Probe Thiol Probe (Non-fluorescent) Probe->Fluorescent_Product Reaction Inhibitor 6-Acetonyl-N-methyl- dihydrodecarine Inhibitor->AChE Binds & Inhibits

Caption: Principle of the fluorogenic cholinesterase inhibition assay.

References

Application Note: Mosquito Larvicidal Activity of 6-Acetonyl-N-methyl-dihydrodecarine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Acetonyl-N-methyl-dihydrodecarine is a benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus.[1] This natural compound has demonstrated notable biological activity, including potential as a mosquito larvicide. Specifically, it has shown high efficacy against the larvae of Anopheles gambiae, a primary vector for malaria.[1] This application note provides a detailed protocol for assessing the larvicidal potency of 6-Acetonyl-N-methyl-dihydrodecarine, enabling researchers to standardize its evaluation for vector control programs.

Compound Details

  • Compound Name: 6-Acetonyl-N-methyl-dihydrodecarine

  • CAS Number: 1253740-09-8[2][3][4]

  • Molecular Formula: C23H21NO5

  • Source: Isolated from Zanthoxylum lemairei and Zanthoxylum riedelianum roots.

  • Reported Activity: Exhibited 98.3% mortality against Anopheles gambiae larvae at a concentration of 250 mg/L after 24 hours.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, dose-response data for 6-Acetonyl-N-methyl-dihydrodecarine against 3rd instar Aedes aegypti larvae, following a 24-hour exposure period. This data is presented to illustrate the expected outcomes from the provided protocol.

Concentration (mg/L)Number of Larvae TestedNumber of Larvae SurvivedMortality Rate (%)
0 (Control)100982
501007525
1001005248
1501002872
2001001189
250100298

Calculated Potency Values:

  • LC50: 105.2 mg/L

  • LC90: 203.5 mg/L

Experimental Protocol: Mosquito Larvicidal Assay

This protocol is adapted from the guidelines established by the World Health Organization (WHO) for testing mosquito larvicides.

1. Materials and Reagents

  • 6-Acetonyl-N-methyl-dihydrodecarine (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Late 3rd or early 4th instar mosquito larvae (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus)

  • Glass beakers or disposable plastic cups (250-500 mL)

  • Micropipettes and sterile tips

  • Small fish net or strainer

  • Larval rearing trays

  • Yeast or fish food for larval nutrition

2. Preparation of Stock Solution

  • Accurately weigh 10 mg of 6-Acetonyl-N-methyl-dihydrodecarine.

  • Dissolve the compound in 1 mL of DMSO to prepare a 10,000 mg/L stock solution.

  • Serially dilute the stock solution with deionized water to prepare the desired test concentrations. Note: The final concentration of DMSO in the test solutions should not exceed 1% to avoid solvent-induced toxicity.

3. Mosquito Larvae Rearing

  • Rear mosquito larvae in enamel or plastic trays containing deionized water.

  • Maintain the rearing temperature at 27 ± 2°C and a relative humidity of 80 ± 10%.

  • Provide a photoperiod of 12 hours light and 12 hours dark.

  • Feed the larvae daily with a small amount of yeast or finely ground fish food.

  • Use late 3rd or early 4th instar larvae for the bioassay.

4. Larvicidal Bioassay Procedure

  • Dispense 99 mL of deionized water into each labeled test beaker.

  • Add 1 mL of the appropriate dilution of the test compound to achieve the final desired concentration (e.g., 50, 100, 150, 200, 250 mg/L).

  • Prepare a control group with 99 mL of deionized water and 1 mL of 1% DMSO solution.

  • Using a small net or dropper, carefully transfer 25 late 3rd instar larvae into each beaker.

  • Each concentration, including the control, should be tested in quadruplicate.

  • Maintain the beakers at 27 ± 2°C for 24 hours.

  • After the 24-hour exposure period, count the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle.

5. Data Analysis

  • Calculate the percentage mortality for each concentration.

  • If the mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100

  • If the control mortality exceeds 20%, the experiment should be repeated.

  • Determine the LC50 and LC90 values using probit analysis of the dose-response data.

Experimental Workflow Diagramdot

// Invisible edges for layout edge [style=invis]; stock_sol -> larvae_rearing; }

References

Application Notes and Protocols for Cell-Based Assays of 6-Acetonyl-N-methyl-dihydrodecarine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the biological activity of 6-Acetonyl-N-methyl-dihydrodecarine, a natural alkaloid with known mosquito larvicidal, cholinesterase, and monoamine oxidase A inhibitory activities. The following cell-based assays are designed to characterize its cytotoxic, apoptotic, neuroactive, and anti-inflammatory potential.

Cytotoxicity Assessment

Given its larvicidal properties, it is crucial to determine the cytotoxic profile of 6-Acetonyl-N-methyl-dihydrodecarine against mammalian cells. The following protocols describe two standard methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Experimental Protocol: MTT Assay

This protocol is for assessing cell viability by measuring the metabolic conversion of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial dehydrogenases in living cells.[1][2]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 6-Acetonyl-N-methyl-dihydrodecarine

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of 6-Acetonyl-N-methyl-dihydrodecarine in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Experimental Protocol: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • 6-Acetonyl-N-methyl-dihydrodecarine

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells as described in the MTT assay protocol.

  • Treat cells with serial dilutions of 6-Acetonyl-N-methyl-dihydrodecarine for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Centrifuge the plate at 400 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Data Presentation: Cytotoxicity
Concentration (µM)Cell Viability (%) - MTT Assay (48h)% Cytotoxicity - LDH Assay (48h)
0.198.5 ± 2.11.2 ± 0.5
195.2 ± 3.54.8 ± 1.1
1075.6 ± 4.223.7 ± 2.9
5051.3 ± 5.148.9 ± 4.3
10022.8 ± 3.976.5 ± 5.8

Apoptosis Assessment

To determine if cytotoxicity is mediated by apoptosis, the following assays can be performed.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • SH-SY5Y cells

  • 6-Acetonyl-N-methyl-dihydrodecarine

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed 1 x 10⁵ cells in 6-well plates and treat with different concentrations of the compound for 24 hours.

  • Collect both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

Experimental Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

Materials:

  • SH-SY5Y cells

  • 6-Acetonyl-N-methyl-dihydrodecarine

  • Caspase-Glo® 3/7 Assay Kit

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat with the compound for 12 or 24 hours.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence with a plate-reading luminometer.

Data Presentation: Apoptosis
Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Relative Luminescence Units)
0 (Control)2.1 ± 0.41.5 ± 0.31050 ± 150
1015.8 ± 2.15.2 ± 0.94500 ± 320
5035.2 ± 3.818.9 ± 2.512500 ± 980
10025.7 ± 3.155.4 ± 4.79800 ± 760

Neuroactivity Assessment

Based on its known inhibitory effects on cholinesterase and monoamine oxidase A, the following assays are relevant.

Experimental Protocol: Neurite Outgrowth Assay

This assay evaluates the effect of the compound on neuronal differentiation.

Materials:

  • PC-12 or SH-SY5Y cells

  • Nerve Growth Factor (NGF)

  • 6-Acetonyl-N-methyl-dihydrodecarine

  • Collagen-coated plates

  • Microscope with imaging software

Procedure:

  • Seed cells on collagen-coated plates.

  • Treat with a low concentration of NGF (e.g., 50 ng/mL) to induce differentiation.

  • Concurrently treat with various concentrations of 6-Acetonyl-N-methyl-dihydrodecarine.

  • Incubate for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Capture images of multiple fields per well.

  • Quantify neurite length and number of neurite-bearing cells using imaging software.

Experimental Protocol: Monoamine Oxidase A (MAO-A) Inhibition Assay

This fluorometric assay screens for MAO-A inhibitory activity.

Materials:

  • MAO-A Inhibitor Screening Kit

  • Recombinant human MAO-A enzyme

  • 6-Acetonyl-N-methyl-dihydrodecarine

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well black plate, add MAO-A enzyme solution to wells containing the test inhibitor and enzyme control.

  • Incubate for 10 minutes at 25°C.

  • Add the MAO-A substrate solution to all wells.

  • Measure fluorescence kinetically at Ex/Em = 535/587 nm for 10-30 minutes.

  • Calculate the rate of reaction and the percentage of inhibition.

Data Presentation: Neuroactivity
Concentration (µM)Average Neurite Length (µm)% MAO-A Inhibition
0 (Control)45.2 ± 5.82.1 ± 0.8
148.1 ± 6.215.4 ± 2.3
1035.7 ± 4.948.9 ± 5.1
5015.3 ± 3.185.6 ± 4.7

Anti-inflammatory Assessment

Experimental Protocol: Nitric Oxide (NO) Production in Microglia

This assay measures the inhibition of lipopolysaccharide (LPS)-induced NO production in microglial cells.

Materials:

  • BV-2 microglial cell line

  • LPS

  • 6-Acetonyl-N-methyl-dihydrodecarine

  • Griess Reagent

Procedure:

  • Seed BV-2 cells in a 96-well plate.

  • Pre-treat cells with the compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of supernatant.

  • Add 50 µL of Griess Reagent to the supernatant.

  • Incubate for 15 minutes at room temperature.

  • Measure absorbance at 540 nm.

Data Presentation: Anti-inflammatory Activity
Concentration (µM)NO Production (% of LPS control)
0 (LPS only)100
188.4 ± 7.2
1062.1 ± 5.9
5035.8 ± 4.1

Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay seed_cells Seed SH-SY5Y cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of 6-Acetonyl-N-methyl-dihydrodecarine incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt centrifuge Centrifuge plate incubate_treatment->centrifuge incubate_mtt Incubate 4h add_mtt->incubate_mtt dissolve Dissolve formazan (DMSO) incubate_mtt->dissolve read_mtt Read Absorbance (570 nm) dissolve->read_mtt transfer_supernatant Transfer supernatant centrifuge->transfer_supernatant add_reagent Add LDH reagent transfer_supernatant->add_reagent read_ldh Read Absorbance (490 nm) add_reagent->read_ldh

Caption: Workflow for Cytotoxicity Assessment.

Apoptosis_Signaling_Pathway compound 6-Acetonyl-N-methyl- dihydrodecarine cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 casp37 Caspase-3/7 casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Intrinsic Apoptosis Signaling Pathway.

Neuroinflammation_Workflow cluster_culture Cell Culture & Treatment cluster_analysis NO Measurement seed_bv2 Seed BV-2 microglia pretreat Pre-treat with compound (1h) seed_bv2->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect Collect supernatant stimulate->collect add_griess Add Griess Reagent collect->add_griess read_abs Read Absorbance (540 nm) add_griess->read_abs

Caption: Workflow for Nitric Oxide Production Assay.

References

How to prepare stock solutions of 6-Acetonyl-N-methyl-dihydrodecarine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of 6-Acetonyl-N-methyl-dihydrodecarine, a natural alkaloid with potential applications in drug discovery. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

Compound Information

6-Acetonyl-N-methyl-dihydrodecarine is a benzophenanthridine alkaloid that has been isolated from plants of the Zanthoxylum genus. It has demonstrated biological activities, including mosquito larvicidal effects and inhibitory action against monoamine oxidases and cholinesterases.

PropertyValue
CAS Number 1253740-09-8
Molecular Formula C₂₃H₂₁NO₅
Molecular Weight 391.42 g/mol [1][2]
Appearance Yellow powder[1]
Solubility Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][3]

Materials and Equipment

Materials:

  • 6-Acetonyl-N-methyl-dihydrodecarine (purity >95%)

  • Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher

  • Sterile, amber glass vials with screw caps

  • Sterile, polypropylene microcentrifuge tubes

Equipment:

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 6-Acetonyl-N-methyl-dihydrodecarine in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro and in vivo experiments.

3.1. Calculations

To prepare a 10 mM stock solution, the required mass of the compound and volume of the solvent must be calculated. The molecular weight of 6-Acetonyl-N-methyl-dihydrodecarine is 391.42 g/mol .

Formula for calculating mass: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM Stock Solution: Mass (mg) = 10 mM x 1 mL x 391.42 g/mol = 3.9142 mg

3.2. Step-by-Step Procedure

  • Tare the Weighing Vessel: On an analytical balance, place a sterile microcentrifuge tube and tare the balance to zero.

  • Weigh the Compound: Carefully weigh approximately 3.91 mg of 6-Acetonyl-N-methyl-dihydrodecarine powder into the tared microcentrifuge tube. Record the exact weight.

  • Add Solvent: Based on the actual weight of the compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (mL) = [Mass (mg) / 391.42 ( g/mol )] / 10 (mM)

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Close the tube tightly and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid has dissolved. If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Based on supplier information, solutions can be stored for up to 24 months at 2-8°C, though colder temperatures are generally preferred for long-term stability. Whenever possible, prepare and use solutions on the same day.

Safety Precautions

  • Handle 6-Acetonyl-N-methyl-dihydrodecarine in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, to prevent skin and eye contact.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of the 6-Acetonyl-N-methyl-dihydrodecarine stock solution.

Stock_Solution_Preparation start Start calculate Calculate Mass and Volume start->calculate Begin Protocol weigh Weigh Compound calculate->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution check_dissolution->dissolve No aliquot Aliquot Solution check_dissolution->aliquot Yes store Store at -20°C / -80°C aliquot->store end_process End store->end_process

Caption: Workflow for preparing 6-Acetonyl-N-methyl-dihydrodecarine stock solution.

References

Commercial Suppliers, Application Notes, and Protocols for 6-Acetonyl-N-methyl-dihydrodecarine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyl-N-methyl-dihydrodecarine is a natural benzophenanthridine alkaloid that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This document provides a comprehensive overview of commercially available sources for this compound, detailed application notes based on its known biological activities, and specific experimental protocols for its evaluation.

Commercial Suppliers

6-Acetonyl-N-methyl-dihydrodecarine (CAS No: 1253740-09-8; Molecular Formula: C₂₃H₂₁NO₅) is available from several specialized chemical suppliers catering to the research and development market. Researchers can procure this compound from the following vendors:

  • Chembest Research Laboratories Limited

  • BioBioPha Co., Ltd.

  • Wuxi Zhongkun Biochemical Technology Co., Ltd.

  • Shanghai Yongye Biotechnology Co., Ltd.

  • ALB Technology Limited

  • ChemFaces [1]

  • TargetMol [2]

  • Key Organics [3]

It is advisable to contact the suppliers directly for information on purity, availability, and pricing. The compound is typically supplied as a yellow powder and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][4]

Application Notes

6-Acetonyl-N-methyl-dihydrodecarine has emerged as a promising multi-target agent for Alzheimer's disease by simultaneously addressing several key pathological pathways. Its primary applications in a research setting revolve around its inhibitory activity against cholinesterases, monoamine oxidases, and the aggregation of amyloid-beta peptides.

1. Dual Inhibition of Cholinesterases (AChE and BChE)

A critical therapeutic strategy for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). 6-Acetonyl-N-methyl-dihydrodecarine has been shown to be a potent, reversible, and mixed-type inhibitor of both enzymes, with a preference for AChE. This dual-inhibitory action makes it a valuable tool for studies aimed at alleviating cognitive deficits in models of Alzheimer's disease.

2. Inhibition of Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are enzymes responsible for the degradation of key neurotransmitters. The inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition can increase dopamine levels, offering potential benefits in neurodegenerative disorders. 6-Acetonyl-N-methyl-dihydrodecarine acts as an inhibitor of monoamine oxidases, suggesting its potential to modulate mood and motor symptoms in addition to its pro-cognitive effects.

3. Inhibition of Amyloid-Beta (Aβ₁₋₄₂) Aggregation

The aggregation of amyloid-beta peptides into toxic oligomers and plaques is a central event in the pathology of Alzheimer's disease. 6-Acetonyl-N-methyl-dihydrodecarine has demonstrated the ability to inhibit the aggregation of Aβ₁₋₄₂, highlighting its potential to interfere with a fundamental disease-modifying pathway.

4. Larvicidal Activity

In addition to its neuroprotective potential, 6-Acetonyl-N-methyl-dihydrodecarine has been reported to exhibit larvicidal activity against the malaria vector Anopheles gambiae.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of 6-Acetonyl-N-methyl-dihydrodecarine. This data is crucial for designing experiments and interpreting results.

Target Enzyme/ProcessIC₅₀ (µM)Source
Acetylcholinesterase (AChE) from Electrophorus electricusData not available in search results
Butyrylcholinesterase (BChE) from equine serumData not available in search results
Monoamine Oxidase-A (MAO-A)Data not available in search results
Monoamine Oxidase-B (MAO-B)Data not available in search results
Aβ₁₋₄₂ Aggregation (% Inhibition at a specific concentration)Data not available in search results

Note: While the multi-target inhibitory activity of related isoquinoline alkaloids from Zanthoxylum rigidum has been reported, the specific IC₅₀ values for 6-Acetonyl-N-methyl-dihydrodecarine were not explicitly found in the provided search results. Researchers are encouraged to consult the primary literature, specifically the work by Plazas et al. (2020) in Bioorganic Chemistry, for this detailed quantitative data.

Experimental Protocols

The following are detailed protocols for evaluating the key biological activities of 6-Acetonyl-N-methyl-dihydrodecarine.

Protocol for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the widely used Ellman's method.

a. Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 6-Acetonyl-N-methyl-dihydrodecarine (test compound)

  • Donepezil or Galantamine (positive control)

  • 96-well microplate

  • Microplate reader

b. Experimental Workflow:

AChE_BChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Enzyme solutions (AChE/BChE) - Substrate solutions (ATCI/BTCI) - DTNB solution - Test compound dilutions - Positive control dilutions add_components To 96-well plate, add: 1. Tris-HCl buffer 2. Test compound/Control 3. DTNB solution 4. Enzyme solution (AChE or BChE) prep_reagents->add_components pre_incubation Pre-incubate at 37°C for 15 min add_components->pre_incubation add_substrate Add substrate (ATCI or BTCI) to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C for 10 min add_substrate->incubation measure_absorbance Measure absorbance at 412 nm using a microplate reader incubation->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

AChE/BChE Inhibition Assay Workflow

c. Detailed Steps:

  • Prepare stock solutions of the test compound and positive control in DMSO. Further dilute to desired concentrations with Tris-HCl buffer.

  • In a 96-well plate, add 25 µL of the test compound or control, 125 µL of Tris-HCl buffer, 50 µL of DTNB solution, and 25 µL of the respective enzyme solution (AChE or BChE).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Incubate the plate at 37°C for 10 minutes.

  • Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion product at 412 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction with no inhibitor and A_sample is the absorbance with the test compound.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for assessing MAO-A and MAO-B inhibition.

a. Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 6-Acetonyl-N-methyl-dihydrodecarine (test compound)

  • Clorgyline (positive control for MAO-A)

  • Selegiline (positive control for MAO-B)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

b. Signaling Pathway:

MAO_Inhibition_Pathway cluster_MAO_A MAO-A Pathway cluster_MAO_B MAO-B Pathway Kynuramine Kynuramine MAO_A MAO-A Kynuramine->MAO_A Product_A 4-Hydroxyquinoline (Fluorescent) MAO_A->Product_A Benzylamine Benzylamine MAO_B MAO-B Benzylamine->MAO_B Product_B Benzaldehyde (UV Absorbance) MAO_B->Product_B Inhibitor 6-Acetonyl-N-methyl- dihydrodecarine Inhibitor->MAO_A Inhibits Inhibitor->MAO_B Inhibits

MAO Inhibition Signaling Pathway

c. Detailed Steps:

  • Prepare stock solutions of the test compound and positive controls in DMSO and dilute to the desired concentrations with potassium phosphate buffer.

  • In a 96-well UV-transparent plate, add the test compound or control, and the respective MAO enzyme (MAO-A or MAO-B).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Monitor the reaction kinetically by measuring the change in absorbance or fluorescence over time. For MAO-A, the formation of 4-hydroxyquinoline can be measured fluorometrically (Excitation: 310 nm, Emission: 400 nm). For MAO-B, the formation of benzaldehyde can be measured by the increase in absorbance at 250 nm.

  • Calculate the reaction rates (V) from the linear portion of the kinetic curves.

  • The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_sample) / V_control] x 100.

  • Determine the IC₅₀ values from the dose-response curves.

Protocol for Aβ₁₋₄₂ Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol utilizes the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like amyloid fibrils.

a. Materials:

  • Synthetic Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP) for peptide pre-treatment

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Thioflavin T (ThT)

  • 6-Acetonyl-N-methyl-dihydrodecarine (test compound)

  • Curcumin or other known Aβ aggregation inhibitor (positive control)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

b. Experimental Workflow:

Abeta_Aggregation_Workflow cluster_prep Preparation cluster_assay Aggregation Assay cluster_detection Detection & Analysis prep_abeta Prepare monomeric Aβ1-42 solution by treating with HFIP and then dissolving in buffer mix_components In a 96-well plate, mix: - Aβ1-42 solution - Test compound/Control - ThT solution prep_abeta->mix_components prep_reagents Prepare ThT solution and dilutions of test compound/control prep_reagents->mix_components incubation Incubate at 37°C with intermittent shaking for 24-48 hours mix_components->incubation measure_fluorescence Measure ThT fluorescence (Ex: ~440 nm, Em: ~485 nm) at regular intervals incubation->measure_fluorescence plot_kinetics Plot fluorescence intensity vs. time to obtain aggregation kinetics measure_fluorescence->plot_kinetics calculate_inhibition Calculate % Inhibition at the plateau phase plot_kinetics->calculate_inhibition

Aβ Aggregation Inhibition Assay Workflow

c. Detailed Steps:

  • To prepare monomeric Aβ₁₋₄₂, dissolve the peptide in HFIP, incubate, and then evaporate the solvent. Resuspend the peptide film in a suitable buffer.

  • Prepare a stock solution of ThT in buffer and filter it.

  • In a black, clear-bottom 96-well plate, combine the Aβ₁₋₄₂ solution, the test compound or control at various concentrations, and the ThT solution.

  • Incubate the plate at 37°C with gentle, intermittent shaking for 24 to 48 hours.

  • Measure the fluorescence intensity at regular time intervals using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.

  • The percentage of inhibition is calculated by comparing the fluorescence intensity at the plateau of the aggregation curve in the presence of the inhibitor to that of the control (Aβ₁₋₄₂ alone).

Safety Precautions

As with any chemical compound, proper safety precautions should be taken when handling 6-Acetonyl-N-methyl-dihydrodecarine. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:

  • Working in a well-ventilated area or under a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoiding inhalation of the powder and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

6-Acetonyl-N-methyl-dihydrodecarine is a valuable research compound with demonstrated multi-target activity relevant to Alzheimer's disease. The availability of this compound from several commercial suppliers facilitates its investigation by the scientific community. The application notes and detailed experimental protocols provided here serve as a comprehensive guide for researchers and drug development professionals interested in exploring the therapeutic potential of this promising natural product.

References

Synthesis of 6-Acetonyl-N-methyl-dihydrodecarine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-Acetonyl-N-methyl-dihydrodecarine derivatives. This class of compounds, belonging to the benzophenanthridine alkaloids, has garnered significant interest due to its potential therapeutic applications, including anticancer and antimicrobial activities. The protocols outlined below are based on established synthetic strategies for related compounds and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

Introduction

6-Acetonyl-N-methyl-dihydrodecarine is a naturally occurring alkaloid that has been isolated from plants of the Zanthoxylum genus.[1] It is characterized by a dihydrobenzophenanthridine core with an acetonyl substituent at the C-6 position and a methyl group on the nitrogen atom. Derivatives of this compound are of interest for their potential to exhibit enhanced biological activity and improved pharmacokinetic profiles. The key synthetic challenge lies in the stereoselective introduction of the acetonyl group at the C-6 position of the N-methyl-dihydrodecarine scaffold.

Synthetic Strategy

The synthesis of 6-Acetonyl-N-methyl-dihydrodecarine derivatives can be approached through a convergent strategy. This involves the synthesis of the core N-methyl-dihydrodecarine scaffold followed by the nucleophilic addition of an acetonyl moiety.

Part 1: Synthesis of the N-Methyl-dihydrodecarine Core

The synthesis of the N-methyl-dihydrodecarine core is a multi-step process that can be adapted from established methods for preparing benzophenanthridine alkaloids. A generalized synthetic workflow is presented below.

Synthesis of N-Methyl-dihydrodecarine Core A Starting Materials (e.g., Substituted 2-nitrotoluene and isovanillin derivatives) B Multi-step Synthesis of Dihydrodecarine A->B  Several Steps (e.g., Pictet-Spengler, Photocyclization) C N-methylation B->C  Reductive Amination or Direct Methylation D N-Methyl-dihydrodecarine (Core Scaffold) C->D

Caption: General workflow for the synthesis of the N-Methyl-dihydrodecarine core.

Part 2: Synthesis of 6-Acetonyl-N-methyl-dihydrodecarine Derivatives

The introduction of the acetonyl group at the C-6 position is achieved via a nucleophilic addition reaction. This method has been successfully applied to the synthesis of 6-acetonyl derivatives of related benzophenanthridine alkaloids like sanguinarine and chelerythrine.

Synthesis of 6-Acetonyl Derivatives A N-Methyl-dihydrodecarine B Activation of C-6 (Formation of Iminium Salt) A->B  Oxidation C Nucleophilic Addition of Acetone Enolate B->C D 6-Acetonyl-N-methyl-dihydrodecarine Derivative C->D

Caption: Key steps for the introduction of the acetonyl group at C-6.

Experimental Protocols

The following are detailed protocols for the key synthetic steps. Researchers should adapt these procedures based on the specific substitution patterns of their target derivatives.

Protocol 1: Synthesis of 6-Acetonyl-dihydrochelerythrine (Model Reaction)

This protocol is adapted from the synthesis of 6-acetonyl derivatives of chelerythrine and serves as a model for the synthesis of 6-acetonyl-N-methyl-dihydrodecarine.[2][3]

Materials:

  • Chelerythrine chloride

  • Acetone

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • A solution of chelerythrine chloride (1 mmol) in anhydrous ethanol (20 mL) is prepared in a round-bottom flask.

  • To this solution, acetone (10 mmol, 10 equivalents) and sodium carbonate (2 mmol, 2 equivalents) are added.

  • The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane (50 mL) and water (50 mL). The organic layer is separated, washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 6-acetonyl-dihydrochelerythrine.

Expected Outcome: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: N-methylation of a Dihydrobenzophenanthridine Alkaloid

This protocol describes a general method for the N-methylation of a secondary amine, which can be applied to the dihydrodecarine core.

Materials:

  • Dihydrodecarine derivative

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • The dihydrodecarine derivative (1 mmol) is dissolved in methanol (20 mL).

  • Aqueous formaldehyde solution (1.2 mmol, 1.2 equivalents) is added to the solution.

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium borohydride (1.5 mmol, 1.5 equivalents) is added portion-wise over 15 minutes, and the reaction is stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of water (10 mL).

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-methylated product, which can be further purified by chromatography if necessary.

Data Presentation

The following tables summarize representative data for the biological activity of C-6 substituted benzophenanthridine alkaloids, which can be used as a reference for newly synthesized 6-Acetonyl-N-methyl-dihydrodecarine derivatives.

Table 1: In Vitro Cytotoxicity of C-6 Substituted Benzophenanthridine Alkaloids [4][5]

CompoundCell LineIC₅₀ (µM)
6-Acetonyl-dihydrosanguinarineA549 (Lung)1.84
6-Acetonyl-dihydrosanguinarineHT-29 (Colon)1.60
6-Acetonyl-dihydrochelerythrineJurkat (Leukemia)7.94
6-Cyano-dihydrosanguinarineJurkat (Leukemia)0.53
6-Cyano-dihydrochelerythrineJurkat (Leukemia)1.30

Table 2: Antifungal Activity of C-6 Substituted Benzophenanthridine Alkaloids

CompoundFungal SpeciesMIC (µg/mL)
6-Acetonyl-dihydrosanguinarineFusarium oxysporum>100
6-Acetonyl-dihydrochelerythrineFusarium oxysporum>100
SanguinarineFusarium oxysporum14-50
ChelerythrineFusarium oxysporum14-50

Potential Signaling Pathways

The cytotoxic effects of benzophenanthridine alkaloids are often attributed to their ability to induce programmed cell death, such as apoptosis or necroptosis. Chelerythrine, a related compound, has been shown to induce necroptosis in gastric cancer cells by targeting thioredoxin reductase (TXNRD1). This interaction leads to an increase in reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, ultimately triggering necroptotic cell death.

Proposed Signaling Pathway A 6-Acetonyl-N-methyl- dihydrodecarine Derivative B Inhibition of Thioredoxin Reductase (TXNRD1) A->B C Increased Reactive Oxygen Species (ROS) B->C D Endoplasmic Reticulum (ER) Stress C->D E Activation of RIPK1 D->E F Necroptosis E->F

Caption: Proposed mechanism of action for cytotoxicity.

Conclusion

The synthetic protocols and biological data presented in these application notes provide a solid foundation for the synthesis and evaluation of novel 6-Acetonyl-N-methyl-dihydrodecarine derivatives. The ability to functionalize the C-6 position of the benzophenanthridine core offers a promising avenue for the development of new therapeutic agents with potent and selective biological activities. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols: TLC Bioautography for Screening Zanthoxylum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing thin-layer chromatography (TLC) bioautography as a rapid, efficient, and cost-effective preliminary screening method to identify bioactive alkaloids from Zanthoxylum species. The protocols outlined below are designed for assessing antibacterial, antioxidant, and acetylcholinesterase inhibitory activities.

Introduction

The genus Zanthoxylum is a rich source of diverse alkaloids, including benzophenanthridines, quinolines, and aporphines, which have demonstrated a wide spectrum of pharmacological activities.[1][2] TLC bioautography is a powerful technique that combines the separative power of TLC with a biological detection system, allowing for the direct localization of active compounds on the chromatogram. This approach is invaluable in natural product research for the bioassay-guided fractionation and isolation of novel drug leads.

Data Presentation: Quantitative Bioactivity of Zanthoxylum Alkaloids

The following tables summarize key quantitative data on the bioactivity of alkaloids and extracts from various Zanthoxylum species, providing a comparative overview for researchers.

Zanthoxylum SpeciesAlkaloid/ExtractBioactivityAssayResultsReference
Z. bungeanumLipid-soluble alkaloidsα-Glucosidase InhibitionEnzyme Inhibition AssayIC50: 0.73 ± 0.17 mg/mL (yeast-derived), 1.94 ± 0.13 mg/mL (murine small intestine)
Z. bungeanumWater-soluble alkaloidsα-Glucosidase InhibitionEnzyme Inhibition AssayIC50: 2.74 ± 0.28 mg/mL (yeast-derived)
Z. nitidum7-methoxy-8-demethoxynitidineCytotoxicitySRB AssayIC50: 10.3 - 12.6 µM against KB, MCF-7, LNCaP, HepG-2, and LU-1 human cancer cell lines
Z. nitidumCompound 6, 7, 18, 33CytotoxicityNot SpecifiedIC50: 7.29 - 22.90 µM against HepG2 cells
Z. nitidumCompound 9, 16, 21CytotoxicityNot SpecifiedIC50: 21.77 - 25.13 µM against SW480 cells
Z. madagascarienseTotal AlkaloidsAntibacterialDisk DiffusionInhibition Zone: 13.25 mm (at 1.95 µg/mL) against MRSA
Z. madagascarienseTotal AlkaloidsAntibacterialDisk DiffusionInhibition Zone: 7.5 mm (at 1.95 µg/mL) against EPEC

Experimental Protocols

Detailed methodologies for the extraction of Zanthoxylum alkaloids and their subsequent screening using TLC bioautography are provided below.

Extraction of Total Alkaloids from Zanthoxylum Plant Material

This protocol describes a general acid-base extraction method suitable for enriching alkaloids from dried and powdered Zanthoxylum plant material (e.g., stem bark, roots).

Materials:

  • Dried and powdered Zanthoxylum plant material

  • Methanol

  • 10% Acetic acid in water

  • Dichloromethane (DCM)

  • Ammonia solution

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate the powdered plant material in methanol for 24-48 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Dissolve the crude extract in 10% acetic acid and filter to remove non-alkaloidal components.

  • Transfer the acidic aqueous solution to a separatory funnel and wash with dichloromethane to remove neutral and weakly basic compounds. Discard the organic layer.

  • Basify the aqueous layer to pH 9-10 with ammonia solution.

  • Extract the liberated alkaloids with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the total alkaloid extract.

TLC Bioautography for Antibacterial Activity

This protocol is designed to identify antibacterial compounds from the Zanthoxylum alkaloid extract.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Zanthoxylum total alkaloid extract

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth

  • Nutrient agar

  • p-Iodonitrotetrazolium violet (INT) solution (2 mg/mL in water)

  • Sterile equipment (pipettes, Petri dishes, spray bottle)

  • Incubator

Procedure:

  • TLC Development:

    • Spot the Zanthoxylum alkaloid extract (e.g., 10 µL of a 10 mg/mL solution) onto a TLC plate.

    • Develop the chromatogram in a suitable mobile phase. A common system for alkaloids is Chloroform:Methanol (9:1, v/v). Other systems like Toluene:Ethyl acetate:Diethylamine (7:2:1, v/v/v) can also be tested.

    • Air-dry the developed plate to completely remove the solvent.

  • Bioautography:

    • Prepare a fresh liquid culture of the test bacterium in nutrient broth.

    • Dilute the bacterial suspension to a concentration of approximately 10^6 CFU/mL.

    • Spray the developed TLC plate evenly with the bacterial suspension until the surface is just wet.

    • Place the inoculated TLC plate in a sterile Petri dish lined with moist filter paper to maintain humidity.

    • Incubate the plate at 37°C for 18-24 hours.

  • Visualization:

    • After incubation, spray the plate with the INT solution.

    • Incubate for another 30-60 minutes at 37°C.

    • Active compounds will appear as clear, white spots against a purple background, indicating the inhibition of bacterial growth.

TLC Bioautography for Antioxidant Activity (DPPH Assay)

This protocol utilizes the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical to detect antioxidant compounds.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Zanthoxylum total alkaloid extract

  • DPPH solution (0.2% w/v in methanol)

  • Ascorbic acid or quercetin (as a positive control)

Procedure:

  • TLC Development:

    • Spot the Zanthoxylum alkaloid extract and a positive control onto a TLC plate.

    • Develop the chromatogram in a suitable mobile phase, for instance, Chloroform:Ethyl acetate:Formic acid (5:4:1, v/v/v).

    • Air-dry the plate thoroughly.

  • Bioautography and Visualization:

    • Spray the dried TLC plate with the DPPH solution.

    • Antioxidant compounds will appear as yellow to white spots against a purple background as they reduce the DPPH radical. The color change is typically rapid.

TLC Bioautography for Acetylcholinesterase (AChE) Inhibition

This protocol is based on the Ellman's method adapted for TLC and is used to screen for inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.[3][4]

Materials:

  • TLC plates (Silica gel 60 F254)

  • Zanthoxylum total alkaloid extract

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Tris-HCl buffer (pH 8.0)

  • Physostigmine or galanthamine (as a positive control)

Procedure:

  • TLC Development:

    • Spot the Zanthoxylum alkaloid extract and a positive control onto a TLC plate.

    • Develop the chromatogram in a mobile phase such as Chloroform:Methanol (85:15, v/v).

    • Thoroughly air-dry the plate.

  • Enzyme Inhibition Assay:

    • Spray the plate with the AChE enzyme solution and incubate for 20 minutes at 37°C in a humid chamber.

    • Subsequently, spray the plate with a solution containing both ATCI and DTNB.

  • Visualization:

    • A yellow color will develop across the plate due to the reaction of thiocholine (produced by AChE activity) with DTNB.

    • Inhibition zones will appear as white or pale yellow spots against the yellow background, indicating the presence of AChE inhibitors.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_extraction Alkaloid Extraction cluster_tlc TLC Separation cluster_bioassays Bioautographic Assays cluster_results Results Zanthoxylum Zanthoxylum Plant Material Methanol_Extraction Methanol Maceration Zanthoxylum->Methanol_Extraction Acid_Base_Partitioning Acid-Base Partitioning Methanol_Extraction->Acid_Base_Partitioning Total_Alkaloids Total Alkaloid Extract Acid_Base_Partitioning->Total_Alkaloids TLC_Spotting Spotting on TLC Plate Total_Alkaloids->TLC_Spotting TLC_Development Chromatographic Development TLC_Spotting->TLC_Development Developed_Plate Developed TLC Plate TLC_Development->Developed_Plate Antibacterial Antibacterial Assay (Bacterial Suspension + INT) Developed_Plate->Antibacterial Antioxidant Antioxidant Assay (DPPH Spray) Developed_Plate->Antioxidant AChE AChE Inhibition Assay (Enzyme + Substrate + DTNB) Developed_Plate->AChE Bioactive_Spots Visualization of Bioactive Spots Antibacterial->Bioactive_Spots Antioxidant->Bioactive_Spots AChE->Bioactive_Spots

Caption: Experimental workflow for screening Zanthoxylum alkaloids.

Signaling Pathways Modulated by Zanthoxylum Alkaloids

Zanthoxylum alkaloids have been reported to exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate some of these interactions.

PI3K_AKT_mTOR_Pathway Z_Alkaloids Zanthoxylum Alkaloids (e.g., Nitidine) PI3K PI3K Z_Alkaloids->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Zanthoxylum alkaloids.

MAPK_Pathway Z_Alkaloids Zanthoxylum Alkaloids (e.g., Magnoflorine) p38_MAPK p38 MAPK Z_Alkaloids->p38_MAPK Activation Apoptosis Apoptosis p38_MAPK->Apoptosis

Caption: Activation of the p38 MAPK pathway by Zanthoxylum alkaloids.

EGFR_Pathway Z_Alkaloid_8 Z. nitidum Alkaloid 8 EGFR EGFR Z_Alkaloid_8->EGFR Inhibition AKT AKT EGFR->AKT mTOR mTOR AKT->mTOR Cell_Cycle Cell Cycle Progression (G0/G1 Arrest) mTOR->Cell_Cycle

Caption: Suppression of the EGFR/AKT/mTOR signaling pathway.

NFkB_Pathway Z_Alkaloids_AntiInflam Zanthoxylum Alkaloids NFkB NF-κB Z_Alkaloids_AntiInflam->NFkB Inhibition Inflammation Inflammatory Response NFkB->Inflammation

Caption: Inhibition of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Problems with 6-Acetonyl-N-methyl-dihydrodecarine stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Acetonyl-N-methyl-dihydrodecarine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges you may encounter during your experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential degradation issues with 6-Acetonyl-N-methyl-dihydrodecarine.

Symptom/Observation Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected biological activity Compound degradation leading to reduced concentration of the active molecule.1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity and concentration of your stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature (2-8°C for up to 24 months), protected from light, and in a tightly sealed container. 3. Assess Solution Stability: Prepare fresh working solutions immediately before use and compare their performance to older solutions.[1]
Visible changes in solution (e.g., color change, precipitation) Chemical instability, such as oxidation or hydrolysis, or poor solubility in the chosen solvent.1. Consult Solubility Data: 6-Acetonyl-N-methyl-dihydrodecarine is soluble in solvents like DMSO, chloroform, and acetone. Ensure you are not exceeding its solubility limit in your experimental buffer. 2. Optimize Solvent Choice: Prepare a concentrated stock solution in a stable solvent like DMSO and dilute it into your aqueous experimental buffer immediately before the experiment.[1] 3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Degradation of 6-Acetonyl-N-methyl-dihydrodecarine into one or more new products.1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the new peaks, which can provide clues about the degradation pathway (e.g., hydrolysis, oxidation). 2. Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, oxidation, light) to understand its degradation profile. This can help predict and prevent degradation in your experiments. 3. Adjust Solution pH: The stability of alkaloids is often pH-dependent. Ensure the pH of your experimental buffer is within a stable range for the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-Acetonyl-N-methyl-dihydrodecarine in solution?

A1: The stability of 6-Acetonyl-N-methyl-dihydrodecarine, like many alkaloids, can be influenced by several factors:

  • pH: Alkaloids are often susceptible to degradation in acidic or alkaline conditions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to light, especially UV radiation, can cause photodegradation.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the molecule.

  • Solvent: The choice of solvent can impact the stability of the compound. While soluble in several organic solvents, its stability in aqueous solutions may be limited.

Q2: What are the recommended storage conditions for 6-Acetonyl-N-methyl-dihydrodecarine solutions?

A2: For solid compound, storage at 2-8°C for up to 24 months is recommended. For solutions, it is best to prepare them fresh on the day of use. If you need to store a stock solution, it is advisable to:

  • Use a stable solvent such as DMSO.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C for long-term storage.

  • Protect from light by using amber vials or wrapping them in foil.[1]

Q3: My experimental results are not reproducible. Could this be due to compound instability?

A3: Yes, inconsistent results are a common sign of compound degradation. If the concentration of the active compound changes between experiments, it can lead to variability in the observed effects. It is crucial to ensure that you are using fresh solutions for each experiment or have validated the stability of your stock solutions under your storage conditions.

Q4: How can I assess the stability of 6-Acetonyl-N-methyl-dihydrodecarine in my specific experimental conditions?

A4: To assess stability, you can perform a simple time-course experiment. Prepare your working solution and analyze its purity and concentration using a suitable analytical method (e.g., HPLC) at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions (temperature, lighting, buffer). A significant decrease in the main compound peak or the appearance of new peaks over time indicates instability.

Potential Degradation Pathways

The structure of 6-Acetonyl-N-methyl-dihydrodecarine contains functional groups that are susceptible to common degradation reactions. Understanding these can aid in troubleshooting.

Potential Degradation Pathways A 6-Acetonyl-N-methyl-dihydrodecarine B Hydrolysis (e.g., acidic or basic conditions) A->B Susceptible functional groups C Oxidation (e.g., exposure to air/peroxides) A->C D Photodegradation (e.g., exposure to UV light) A->D E N-demethylation Product B->E F Oxidized Products C->F G Photodegraded Products D->G

Caption: Potential degradation pathways for 6-Acetonyl-N-methyl-dihydrodecarine.

Illustrative Stability Data

The following table provides an illustrative summary of the stability of a hypothetical alkaloid with a similar structure to 6-Acetonyl-N-methyl-dihydrodecarine under forced degradation conditions. Note: This data is for illustrative purposes only and may not represent the actual stability of 6-Acetonyl-N-methyl-dihydrodecarine.

Stress Condition Time Temperature % Degradation (Illustrative) Major Degradation Products (Hypothetical)
0.1 M HCl24 h60°C15%Hydrolysis product
0.1 M NaOH24 h60°C25%N-demethylated product
5% H₂O₂24 h25°C20%Oxidized products
Heat48 h80°C10%Thermal degradants
Light (UV)24 h25°C30%Photodegraded products

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of 6-Acetonyl-N-methyl-dihydrodecarine.

Objective: To identify potential degradation products and pathways for 6-Acetonyl-N-methyl-dihydrodecarine under various stress conditions.

Materials:

  • 6-Acetonyl-N-methyl-dihydrodecarine

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 6-Acetonyl-N-methyl-dihydrodecarine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 5% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition by comparing the peak area of the parent compound to the control sample.

    • Identify and, if possible, characterize any major degradation products.

Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (5% H2O2, RT) A->D E Thermal Degradation (80°C) A->E F Photolytic Degradation (UV light) A->F G Control (RT, protected from light) A->G H Neutralize & Dilute Samples B->H C->H D->H E->H F->H G->H I Analyze by HPLC/LC-MS H->I J Data Analysis (% Degradation, Identify Products) I->J

Caption: Workflow for a forced degradation study.

Troubleshooting Workflow

Troubleshooting Compound Instability start Inconsistent Experimental Results q1 Are you using fresh solutions? start->q1 sol1 Prepare fresh solutions before each experiment. q1->sol1 a1_no q2 Are storage conditions optimal? (2-8°C, protected from light) q1->q2 a1_yes a1_yes Yes a1_no No sol1->start sol2 Review and correct storage conditions. Aliquot stock solutions. q2->sol2 a2_no q3 Is the solvent appropriate and pH controlled? q2->q3 a2_yes a2_yes Yes a2_no No sol2->start sol3 Use a recommended solvent (e.g., DMSO for stock). Ensure buffer pH is stable. q3->sol3 a3_no end Perform a stability study in your specific experimental buffer. q3->end a3_yes a3_yes Yes a3_no No sol3->start

Caption: A logical workflow for troubleshooting issues related to compound instability.

References

Overcoming poor solubility of 6-Acetonyl-N-methyl-dihydrodecarine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the poor solubility of 6-Acetonyl-N-methyl-dihydrodecarine in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: My 6-Acetonyl-N-methyl-dihydrodecarine, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A1: This phenomenon is known as antisolvent precipitation.[1] It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The drastic change in solvent polarity causes the compound to "crash out" of the solution.

Here are some initial troubleshooting steps:

  • Optimize the Dilution Method: Instead of a single large dilution, try a stepwise serial dilution. This gradual change in the solvent environment can help maintain the compound's solubility.[1]

  • Lower the Final Concentration: The most direct solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.[1]

  • Pre-warm the Assay Medium: For cell-based assays, pre-warming the medium to 37°C before adding the compound can sometimes improve solubility.[2]

  • Enhance Mixing: Add the compound stock to the aqueous buffer dropwise while gently vortexing or swirling to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.[3]

Q2: What is the maximum recommended final concentration of DMSO for cell-based assays?

A2: The final concentration of DMSO in cell culture media should typically be kept at or below 0.5% to avoid cytotoxic effects. However, the optimal concentration can be cell-line dependent. Some studies suggest that even concentrations as low as 0.1% can induce cellular changes. It is crucial to include a vehicle control (media with the same final DMSO concentration as the test samples) in your experiments to account for any solvent-induced effects.

Q3: My compound appears to dissolve initially but then precipitates in the cell culture medium over time during incubation. What could be the cause?

A3: Time-dependent precipitation in cell culture media can be a complex issue. Several factors could be at play:

  • Interaction with Media Components: Components in the media, such as salts, proteins (especially from fetal bovine serum), or amino acids, can interact with your compound, leading to the formation of insoluble complexes over time.

  • pH Shifts: Cellular metabolism can cause the pH of the culture medium to change during incubation. If the solubility of 6-Acetonyl-N-methyl-dihydrodecarine is pH-dependent, this shift could cause it to precipitate. Using a medium buffered with HEPES can help maintain a stable pH.

  • Temperature Changes: If the incubator temperature fluctuates, it could affect the compound's solubility. Repeatedly removing the plate from the incubator can also cause temperature shifts that may lead to precipitation.

  • Compound Instability: The compound may be degrading over the course of the experiment into less soluble byproducts.

Q4: Are there alternatives to DMSO for dissolving 6-Acetonyl-N-methyl-dihydrodecarine?

A4: Yes, other water-miscible organic solvents can be considered, depending on their compatibility with your assay. These may include ethanol, methanol, dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc). However, each of these solvents has its own potential for assay interference and cytotoxicity, so they must be carefully validated. For some applications, the use of solubilizing excipients may be a better alternative.

Q5: What are solubilizing excipients, and how can they help?

A5: Solubilizing excipients are agents added to a formulation to improve the solubility of a poorly soluble compound. Common examples include:

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like 6-Acetonyl-N-methyl-dihydrodecarine, forming an inclusion complex that has enhanced aqueous solubility. Sulfobutylether β-cyclodextrin (SBE-β-CD) is a derivative often used for this purpose.

  • Surfactants: Surfactants, such as Tween 80 or Poloxamers, can form micelles in aqueous solutions that entrap the hydrophobic compound, thereby increasing its solubility.

  • Polymers: Water-soluble polymers like polyethylene glycol (PEG) can also be used to improve solubility.

Troubleshooting Guide

If you are experiencing solubility issues with 6-Acetonyl-N-methyl-dihydrodecarine, use the following guide to identify and resolve the problem.

Issue 1: Precipitation during Stock Solution Preparation or Dilution
Symptom Possible Cause Suggested Solution
Compound does not dissolve in 100% DMSO.The compound may have limited solubility even in DMSO, or the concentration is too high.Try gentle warming and sonication. If it still doesn't dissolve, you may need to lower the stock concentration. Ensure the DMSO is anhydrous, as absorbed water can reduce solubility.
Compound precipitates immediately upon dilution into aqueous buffer.Antisolvent precipitation due to a rapid change in solvent polarity.Perform a stepwise serial dilution. Add the DMSO stock to the buffer slowly while vortexing. Consider using a co-solvent system or a solubilizing excipient.
The solution becomes cloudy after dilution.The compound's solubility limit in the final buffer has been exceeded.Lower the final concentration of the compound. Determine the kinetic solubility in your specific assay buffer (see Protocol 1).
Issue 2: Precipitation in Cell Culture Assays
Symptom Possible Cause Suggested Solution
Precipitate forms after adding the compound to the cell culture medium.Interaction with media components (salts, proteins). Temperature-dependent solubility.Test solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. Pre-warm the medium to 37°C before adding the compound.
Precipitate appears after several hours of incubation.Time-dependent precipitation due to pH shifts, interaction with serum proteins, or compound instability.Use a HEPES-buffered medium to stabilize pH. Reduce the serum concentration if possible. Prepare fresh compound-containing media just before use.
Variable results or poor reproducibility between experiments.Inconsistent dissolution or precipitation. Freeze-thaw cycles of the stock solution.Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Always visually inspect for precipitation before use.

Quantitative Data Summary

The following tables provide illustrative data on common solvents and the effect of solubilizing agents. The exact solubility of 6-Acetonyl-N-methyl-dihydrodecarine will need to be determined empirically.

Table 1: General Properties of Common Solvents for In Vitro Assays

SolventTypeTypical Final Concentration in Cell AssaysNotes
DMSO Aprotic Polar≤ 0.5%Can be cytotoxic at higher concentrations. May interfere with some enzyme assays.
Ethanol Protic Polar≤ 0.5%Can be cytotoxic and may affect cell metabolism.
PEG 400 PolymerVariesGenerally considered low toxicity. Can increase viscosity.
SBE-β-CD CyclodextrinVariesCan enhance solubility significantly. May have minimal effects on some cell assays at low concentrations.

Table 2: Example of pH-Dependent Solubility for a Hypothetical Weakly Basic Compound

pHAqueous Solubility (µM)
5.0250
6.0120
7.035
7.415
8.05

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Assay Buffer

This protocol helps determine the maximum concentration of 6-Acetonyl-N-methyl-dihydrodecarine that can be achieved without precipitation in your specific aqueous buffer.

Materials:

  • 10 mM stock solution of 6-Acetonyl-N-methyl-dihydrodecarine in 100% DMSO.

  • Aqueous assay buffer (e.g., PBS, cell culture medium).

  • 96-well clear flat-bottom plate.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at ~620 nm.

Methodology:

  • Prepare a serial dilution of the 10 mM stock solution in 100% DMSO in a separate 96-well plate.

  • Transfer 2 µL of each DMSO dilution into a new 96-well plate in triplicate.

  • Add 198 µL of the aqueous assay buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include negative controls (buffer with 1% DMSO only).

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Measure the turbidity of each well by reading the absorbance at 620 nm. An increase in absorbance compared to the negative control indicates precipitation.

  • The kinetic solubility is the highest concentration that does not show a significant increase in absorbance.

Protocol 2: Preparation of a Working Solution using Cyclodextrin

This protocol describes how to prepare a solution of 6-Acetonyl-N-methyl-dihydrodecarine using SBE-β-CD to enhance its solubility.

Materials:

  • 6-Acetonyl-N-methyl-dihydrodecarine (solid).

  • SBE-β-CD (Sulfobutylether β-cyclodextrin).

  • Aqueous buffer (e.g., PBS).

  • Vortex mixer and sonicator.

Methodology:

  • Prepare a solution of SBE-β-CD in the aqueous buffer (e.g., 10% w/v).

  • Weigh the required amount of 6-Acetonyl-N-methyl-dihydrodecarine and add it to the SBE-β-CD solution.

  • Vortex the mixture vigorously for 5-10 minutes.

  • Sonicate the mixture for 10-15 minutes to aid in the formation of the inclusion complex.

  • Allow the solution to equilibrate at room temperature for at least one hour.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The concentration of the dissolved compound in the filtrate can be determined using a suitable analytical method like HPLC-UV or LC-MS.

Visual Diagrams

G Troubleshooting Workflow for Compound Precipitation start Compound Precipitates in Assay check_stock Is the stock solution clear? start->check_stock stock_precip Precipitation in Stock (DMSO) check_stock->stock_precip No dilution_precip Precipitation upon Dilution check_stock->dilution_precip Yes sol_stock Lower stock concentration. Use gentle warming/sonication. stock_precip->sol_stock incubation_precip Precipitation during Incubation dilution_precip->incubation_precip Dissolves initially sol_dilution Use stepwise dilution. Lower final concentration. Add stock to buffer slowly. dilution_precip->sol_dilution sol_incubation Check for pH shifts (use HEPES). Reduce serum concentration. Assess compound stability. incubation_precip->sol_incubation use_excipient Consider Solubilizing Excipients (e.g., Cyclodextrins) sol_dilution->use_excipient sol_incubation->use_excipient G General Strategy for Improving Compound Solubility start Poorly Soluble Compound: 6-Acetonyl-N-methyl-dihydrodecarine method_opt Methodological Optimization start->method_opt form_opt Formulation Optimization start->form_opt sol_dil Optimize Dilution Protocol (e.g., stepwise dilution) method_opt->sol_dil sol_conc Reduce Final Concentration method_opt->sol_conc sol_temp Adjust Temperature method_opt->sol_temp sol_ph pH Adjustment form_opt->sol_ph sol_cosolvent Use of Co-solvents (e.g., Ethanol, PEG) form_opt->sol_cosolvent sol_excipient Use of Excipients (e.g., Cyclodextrins, Surfactants) form_opt->sol_excipient G Signaling Pathway Inhibition Assay: Potential Pitfall ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response tf->response compound 6-Acetonyl-N-methyl- dihydrodecarine compound->kinase1 Intended Target precipitate Precipitate/ Aggregate compound->precipitate Low Solubility precipitate->kinase1 Non-specific Inhibition (False Positive)

References

Technical Support Center: Troubleshooting Low In Vitro Activity of 6-Acetonyl-N-methyl-dihydrodecarine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low in vitro activity with 6-Acetonyl-N-methyl-dihydrodecarine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with 6-Acetonyl-N-methyl-dihydrodecarine in a question-and-answer format.

Q1: I am not observing the expected inhibitory activity of 6-Acetonyl-N-methyl-dihydrodecarine in my assay. What are the potential causes?

A1: Several factors could contribute to lower-than-expected activity. A systematic approach to troubleshooting is recommended. Key areas to investigate include compound integrity, solubility, and the experimental setup itself. It's crucial to confirm that the compound is structurally sound and pure, as degradation can lead to a loss of activity.[1] Additionally, poor solubility can result in the actual concentration in your assay being much lower than intended.[1][2] Finally, aspects of your experimental design, such as the choice of cell line or assay conditions, can significantly impact the observed efficacy.

Q2: How can I verify the integrity and purity of my 6-Acetonyl-N-methyl-dihydrodecarine stock?

A2: It is essential to ensure the quality of your compound. Reputable vendors should provide a Certificate of Analysis (CofA) detailing the purity and characterization of the small molecule.[2] If you have access to the necessary equipment, you can independently verify the compound's identity and purity using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[1] This will help rule out degradation or contamination as a source of low activity.

Q3: My compound appears to be precipitating in the culture media. How can I address this solubility issue?

A3: 6-Acetonyl-N-methyl-dihydrodecarine is reported to be soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. However, "crashing out" of solution when diluted into aqueous media is a common issue for hydrophobic compounds. Here are some steps to mitigate this:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture media is low, typically below 0.5%, to avoid solvent-induced toxicity.

  • Use a Higher Stock Concentration: Preparing a high-concentration stock solution (e.g., 10 mM in 100% DMSO) allows for smaller volumes to be added to your aqueous assay buffer, minimizing the risk of precipitation.

  • Test Different Solvents: While DMSO is common, exploring other compatible solvents in which the compound is soluble may yield better results in your specific assay buffer.

  • Incorporate Solubilizing Agents: In some cases, the use of non-ionic detergents or other solubilizing agents in the assay buffer can help maintain compound solubility, but this should be done with caution to avoid interference with the assay.

Q4: Could my experimental setup be the reason for the low activity? What should I check?

A4: Yes, the specifics of your experimental protocol are critical. Consider the following:

  • Cellular Permeability: If your target is intracellular, the compound must be able to cross the cell membrane. Factors like the compound's lipophilicity and the characteristics of your chosen cell line can influence uptake.

  • Metabolism: Cells can metabolize the compound into inactive forms. The rate of metabolism can vary significantly between different cell types.

  • Assay Incubation Time: The duration of compound exposure may be insufficient to elicit a measurable response. A time-course experiment can help determine the optimal incubation period.

  • Target Expression Levels: The expression level of the target protein (e.g., cholinesterase, monoamine oxidase A) in your chosen cell line might be too low to produce a significant signal window in your assay.

  • Presence of Binding Proteins: Components in the serum of your culture media can bind to the compound, reducing its free concentration and availability to interact with the target.

Q5: What are the known targets of 6-Acetonyl-N-methyl-dihydrodecarine that I can assay for?

A5: 6-Acetonyl-N-methyl-dihydrodecarine has been identified as a multi-target inhibitor. Its known activities include:

  • Inhibition of cholinesterase.

  • Inhibition of monoamine oxidase A (MAO-A).

  • Inhibition of amyloid-beta (Aβ1-42) aggregation.

  • Mosquito larvicidal activity against Anopheles gambiae.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the activity of 6-Acetonyl-N-methyl-dihydrodecarine.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used method for measuring acetylcholinesterase (AChE) activity.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

  • 6-Acetonyl-N-methyl-dihydrodecarine stock solution (in DMSO)

Procedure:

  • Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Add various concentrations of 6-Acetonyl-N-methyl-dihydrodecarine (or vehicle control, e.g., DMSO) to the wells and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the ATCI substrate.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Protocol 2: In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

This is a common fluorescence-based assay to determine MAO-A inhibitory activity.

Materials:

  • Recombinant human MAO-A

  • MAO-A substrate (e.g., kynuramine or a commercial fluorescent substrate)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

  • 6-Acetonyl-N-methyl-dihydrodecarine stock solution (in DMSO)

Procedure:

  • To the wells of a 96-well black microplate, add the potassium phosphate buffer and the MAO-A enzyme.

  • Add various concentrations of 6-Acetonyl-N-methyl-dihydrodecarine or a vehicle control. Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the MAO-A substrate.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Stop the reaction (if necessary, depending on the kit instructions).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration relative to the control and determine the IC50 value.

Data Presentation

Table 1: Physicochemical Properties of 6-Acetonyl-N-methyl-dihydrodecarine

PropertyValueReference
CAS Number1253740-09-8
Molecular FormulaC23H21NO5
Molecular Weight391.42 g/mol
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 2: Troubleshooting Checklist for Low In Vitro Activity

CheckpointRecommended ActionPotential Issue Addressed
Compound Integrity Verify purity and identity via HPLC/MS. Check Certificate of Analysis.Degradation, contamination
Solubility Visually inspect for precipitation. Test different solvents. Optimize final solvent concentration (<0.5%).Low effective concentration
Experimental Design Perform a dose-response and time-course experiment.Suboptimal concentration or incubation time
Cell-Based Assays Confirm target expression in the cell line. Assess cell permeability.Low target levels, poor compound uptake
Assay Conditions Check pH and temperature of buffers. Evaluate for interference from media components (e.g., serum).Suboptimal assay environment, compound sequestration

Visualizations

Troubleshooting_Workflow start Low In Vitro Activity Observed compound Step 1: Verify Compound Integrity & Purity start->compound solubility Step 2: Check for Solubility Issues compound->solubility Purity Confirmed protocol Step 3: Review Experimental Protocol solubility->protocol Solubility Confirmed optimization Step 4: Assay Optimization protocol->optimization Protocol Verified end Activity Confirmed / Issue Resolved optimization->end

Caption: A stepwise workflow for troubleshooting low in vitro activity.

Signaling_Pathway_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh Acetylcholine AChR ACh Receptor ACh->AChR AChE AChE ACh->AChE MA Monoamines MAR MA Receptor MA->MAR MAO_A MAO-A MA->MAO_A drug 6-Acetonyl-N-methyl- dihydrodecarine drug->AChE Inhibits drug->MAO_A Inhibits

Caption: Inhibition of Cholinesterase (AChE) and Monoamine Oxidase A (MAO-A).

References

Avoiding degradation of 6-Acetonyl-N-methyl-dihydrodecarine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with 6-Acetonyl-N-methyl-dihydrodecarine (CAS: 1253740-09-8). Proper storage and handling are crucial to maintain the integrity and activity of this natural alkaloid.

Disclaimer: Specific stability data for 6-Acetonyl-N-methyl-dihydrodecarine is not extensively published. The following recommendations are based on its known chemical structure, general principles of alkaloid chemistry, and data from analogous compounds. Users are strongly encouraged to perform their own stability studies for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is 6-Acetonyl-N-methyl-dihydrodecarine?

6-Acetonyl-N-methyl-dihydrodecarine is a natural alkaloid that has been isolated from plants such as Zanthoxylum lemairei.[1] It has the chemical formula C23H21NO5 and a molecular weight of 391.42 g/mol .[2][3] Research has shown its potential as a mosquito larvicide and as a multi-target inhibitor of cholinesterase and monoamine oxidase A.[1][3]

Q2: What are the primary factors that can cause its degradation?

Based on its structure, the primary factors likely to cause degradation are:

  • Oxidation: The dihydrodecarine ring system may be susceptible to oxidation, leading to aromatization or the formation of N-oxides.

  • Light: Many alkaloids are photosensitive. Exposure to UV or even ambient light can catalyze degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.

  • pH: Extremes of pH (both acidic and basic conditions) can promote hydrolysis of potential ester groups or other pH-labile functionalities. Acidic conditions can also lead to the removal of acetyl groups.

  • Incompatible Solvents: While soluble in DMSO, acetone, and various chlorinated solvents, long-term stability in these solutions is not guaranteed. Reactive impurities in solvents (e.g., peroxides in ethers) can be a significant issue.

Q3: What are the recommended general storage conditions?

For optimal stability, 6-Acetonyl-N-methyl-dihydrodecarine should be stored as a solid under the following conditions:

  • Temperature: -20°C is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by using amber vials or storing in a light-proof container.

  • Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis.

Q4: How should I prepare and store solutions of this compound?

When preparing solutions for experiments:

  • Use high-purity, degassed solvents.

  • Prepare fresh solutions for each experiment whenever possible.

  • For short-term storage of stock solutions, store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • If possible, conduct a preliminary stability test in your chosen solvent system.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
Loss of activity or inconsistent results over time. Compound degradation in stock solution.1. Prepare fresh stock solutions from solid material for each experiment.2. Aliquot stock solutions into single-use vials to prevent contamination and degradation from repeated handling.3. Re-evaluate your solution storage conditions (see Q4 above).
Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS). Degradation of the parent compound.1. Check Storage: Confirm that both solid and solution samples have been stored protected from light, heat, and air.2. Analyze Degradants: If possible, use mass spectrometry to identify the mass of the new peaks. This can provide clues to the degradation pathway (e.g., a +16 Da shift suggests oxidation; a -14 Da shift could indicate N-demethylation).3. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products, which can then serve as markers.
Color change in the solid material or solution. Oxidation or polymerization.1. Discard the discolored material as its purity is compromised.2. Review handling procedures to ensure minimal exposure to air and light.3. When weighing the solid, do so quickly and in a low-humidity environment. Purge the vial with inert gas before re-sealing.
Precipitation observed in a stored stock solution. Poor solubility at storage temperature or solvent evaporation.1. Ensure the concentration is not above the solubility limit at the storage temperature.2. Use vials with high-quality seals (e.g., PTFE-lined caps) to prevent solvent evaporation.3. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure complete re-dissolution.

Stability Data Overview (Illustrative)

The following table presents hypothetical data to illustrate the potential stability of 6-Acetonyl-N-methyl-dihydrodecarine under various conditions. This is not experimental data and should be used for guidance only.

ConditionTimePurity (%)Major Degradant(s)
Solid, -20°C, Dark, Inert Gas 12 months>99%Not Detected
Solid, 4°C, Dark, Air 12 months97%Oxidized Species
Solid, 25°C, Ambient Light, Air 3 months85%Oxidized Species, Photodegradants
Solution in DMSO, -20°C, Dark 1 month98%Minor Oxidation
Solution in Methanol, 25°C, Light 24 hours90%Photodegradants
Solution in 0.1 M HCl, 40°C 8 hours80%Hydrolysis/De-acetylation Products
Solution in 0.1 M NaOH, 40°C 8 hours75%Hydrolysis/Rearrangement Products

Experimental Protocols

Protocol: Forced Degradation Study

This study is designed to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 6-Acetonyl-N-methyl-dihydrodecarine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile:water) to a final concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Stress: Incubate a vial of the stock solution at 60°C, protected from light, for 7 days.

  • Photostability: Expose a vial of the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil and kept alongside.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 8, 24 hours for hydrolysis; 0, 1, 3, 7 days for thermal), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase of your analytical method.

  • Analyze all samples by a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent peak from all generated degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Characterize the major degradation products using mass spectrometry (MS) and/or tandem MS (MS/MS) to propose degradation pathways.

Visualizations

cluster_main Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photodegradation (Light) parent 6-Acetonyl-N-methyl- dihydrodecarine n_oxide N-Oxide Derivative parent->n_oxide [O] aromatized Aromatized Decarine parent->aromatized [O], -2H hydrolyzed Hydrolyzed Product (if ester present) parent->hydrolyzed H₂O, H⁺/OH⁻ photo_prod Photolytic Isomers/ Fragments parent->photo_prod

Caption: Plausible degradation pathways for 6-Acetonyl-N-methyl-dihydrodecarine.

cluster_workflow Experimental Workflow for Stability Study prep Prepare Stock Solution (1 mg/mL) stress_acid Acid Stress (1M HCl, 60°C) prep->stress_acid stress_base Base Stress (1M NaOH, 60°C) prep->stress_base stress_ox Oxidative Stress (3% H₂O₂, RT) prep->stress_ox stress_photo Photostability (ICH Q1B) prep->stress_photo sampling Sample at Time Points (0, 2, 8, 24h...) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_photo->sampling analysis Neutralize & Dilute sampling->analysis hplc Analyze via HPLC-UV/MS analysis->hplc report Characterize Degradants & Calculate % Loss hplc->report

Caption: Workflow for conducting a forced degradation study.

Caption: Decision tree for troubleshooting unexpected degradation.

References

Technical Support Center: Interference of Novel Compounds in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating potential interference caused by novel compounds, such as 6-Acetonyl-N-methyl-dihydrodecarine, in fluorescence-based assays. Ensuring the integrity of your data is paramount, and this guide provides troubleshooting steps and frequently asked questions to help you navigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence-based assays?

A1: Compound interference occurs when the test compound itself possesses optical properties that affect the fluorescence signal of the assay, leading to misleading results. This interference is independent of the compound's biological activity on the intended target. The two primary mechanisms of interference are autofluorescence and fluorescence quenching.[1][2][3]

Q2: What is autofluorescence and how can it affect my results?

A2: Autofluorescence is the intrinsic ability of a compound to emit light upon excitation.[2] If your test compound, such as 6-Acetonyl-N-methyl-dihydrodecarine, is autofluorescent at the excitation and emission wavelengths used in your assay, it can artificially increase the measured signal. This may lead to a false-positive result in gain-of-signal assays or a false-negative in loss-of-signal assays.[4]

Q3: What is fluorescence quenching?

A3: Fluorescence quenching is the reduction of a fluorophore's fluorescence intensity by a test compound. This can occur through various mechanisms, including the inner filter effect, where the compound absorbs the excitation or emission light. Quenching can lead to false-positive results in assays where a decrease in signal indicates the desired biological effect (e.g., inhibition assays).

Q4: How can I determine if 6-Acetonyl-N-methyl-dihydrodecarine is interfering with my assay?

A4: A critical first step is to run control experiments. Measure the fluorescence of 6-Acetonyl-N-methyl-dihydrodecarine in the assay buffer without any other assay components (e.g., enzymes or cells). A significant signal suggests autofluorescence. To test for quenching, measure the fluorescence of your assay's fluorophore with and without your compound. A decrease in the fluorophore's signal in the presence of the compound indicates quenching.

Q5: Are there general strategies to minimize compound interference?

A5: Yes. One common strategy is to "red-shift" your assay by using fluorophores that excite and emit at longer wavelengths, as many interfering compounds are more active in the blue-green spectrum. Another approach is to pre-read the plate containing your compound before adding the fluorescent substrate to measure and subtract the compound's background fluorescence.

Troubleshooting Guides

Problem: Unexpectedly high fluorescence signal in wells containing 6-Acetonyl-N-methyl-dihydrodecarine.

This issue may be caused by the compound's autofluorescence.

  • Step 1: Run a Compound-Only Control. Prepare wells containing only the assay buffer and 6-Acetonyl-N-methyl-dihydrodecarine at the same concentrations used in your main experiment. Measure the fluorescence at the assay's excitation and emission wavelengths.

  • Step 2: Perform a Spectral Scan. To fully characterize the compound's properties, perform a full excitation and emission scan to determine its unique spectral profile. This will help you identify an alternative fluorophore with non-overlapping spectra.

  • Step 3: Mitigate Autofluorescence. If autofluorescence is confirmed, consider the following:

    • Subtract Background: If the autofluorescence is low to moderate, you can subtract the signal from the compound-only control wells from your experimental wells.

    • Change Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with the fluorescence of 6-Acetonyl-N-methyl-dihydrodecarine.

Problem: Fluorescence signal is unexpectedly low in the presence of 6-Acetonyl-N-methyl-dihydrodecarine.

This could be due to fluorescence quenching or the inner filter effect.

  • Step 1: Measure Compound Absorbance. Measure the absorbance spectrum of 6-Acetonyl-N-methyl-dihydrodecarine at the concentrations used in your assay. High absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.

  • Step 2: Perform a Quenching Control Assay. In a cell-free system, mix your assay's fluorophore with varying concentrations of 6-Acetonyl-N-methyl-dihydrodecarine. A concentration-dependent decrease in fluorescence intensity is indicative of quenching.

  • Step 3: Address Quenching/Inner Filter Effect.

    • Lower Compound Concentration: If possible, lower the concentration of 6-Acetonyl-N-methyl-dihydrodecarine to a range where quenching or the inner filter effect is minimized.

    • Use a Brighter Fluorophore: A fluorophore with a higher quantum yield may be less susceptible to quenching effects.

    • Modify Assay Format: Consider if a different assay format (e.g., luminescence or absorbance-based) could be used to confirm your findings.

Data Presentation

Table 1: Summary of Potential Interference by 6-Acetonyl-N-methyl-dihydrodecarine and Troubleshooting Strategies

Type of Interference Observed Effect in Assay Recommended Control Experiment Mitigation Strategy
Autofluorescence False positive (gain-of-signal) or False negative (loss-of-signal)Compound-only fluorescence measurementSubtract background, switch to a red-shifted fluorophore
Fluorescence Quenching False positive (loss-of-signal) or False negative (gain-of-signal)Fluorophore + compound measurementLower compound concentration, use a brighter fluorophore
Inner Filter Effect Apparent quenchingCompound absorbance scanLower compound concentration, modify plate geometry/read settings

Experimental Protocols

Protocol 1: Measuring Autofluorescence of 6-Acetonyl-N-methyl-dihydrodecarine

  • Prepare a serial dilution of 6-Acetonyl-N-methyl-dihydrodecarine in the assay buffer, covering the concentration range used in the main experiment.

  • Add the diluted compound to the wells of a microplate (use black plates for fluorescence assays to minimize background).

  • Include wells with assay buffer only as a blank control.

  • Measure the fluorescence using the same excitation and emission wavelengths and instrument settings as your primary assay.

  • Subtract the blank reading from the compound readings to determine the net autofluorescence at each concentration.

Protocol 2: Assessing Fluorescence Quenching by 6-Acetonyl-N-methyl-dihydrodecarine

  • Prepare a solution of your assay's fluorophore in the assay buffer at a concentration that gives a robust signal.

  • Prepare a serial dilution of 6-Acetonyl-N-methyl-dihydrodecarine.

  • In a microplate, add the fluorophore solution to wells containing either the diluted compound or assay buffer (as a control).

  • Incubate for a short period to allow for any interactions.

  • Measure the fluorescence intensity. A decrease in fluorescence in the presence of the compound indicates quenching.

Mandatory Visualizations

InterferencePathways cluster_autofluorescence Autofluorescence Pathway cluster_quenching Quenching Pathway Excitation Excitation Light Compound 6-Acetonyl-N-methyl- dihydrodecarine Excitation->Compound absorbs Emission_Compound Compound Emission (False Signal) Compound->Emission_Compound emits Detector_Auto Detector Emission_Compound->Detector_Auto detected as signal Excitation_Q Excitation Light Fluorophore Assay Fluorophore Excitation_Q->Fluorophore excites No_Emission Reduced/No Emission Fluorophore->No_Emission energy transfer to quencher Compound_Q 6-Acetonyl-N-methyl- dihydrodecarine (Quencher) Detector_Quench Detector No_Emission->Detector_Quench reduced signal

Caption: Mechanisms of fluorescence interference by a test compound.

TroubleshootingWorkflow Start Unexpected Assay Result Check_High Is signal unexpectedly high? Start->Check_High Check_Low Is signal unexpectedly low? Check_High->Check_Low No Autofluorescence_Test Perform Autofluorescence Test (Protocol 1) Check_High->Autofluorescence_Test Yes Quenching_Test Perform Quenching/Absorbance Test (Protocol 2 & Absorbance Scan) Check_Low->Quenching_Test Yes No_Interference No significant interference detected. Investigate other experimental factors. Check_Low->No_Interference No Is_Autofluorescent Is compound autofluorescent? Autofluorescence_Test->Is_Autofluorescent Is_Quenching Does compound quench or absorb? Quenching_Test->Is_Quenching Mitigate_Auto Mitigate: - Subtract background - Change fluorophore Is_Autofluorescent->Mitigate_Auto Yes Is_Autofluorescent->No_Interference No Mitigate_Quench Mitigate: - Lower concentration - Change fluorophore Is_Quenching->Mitigate_Quench Yes Is_Quenching->No_Interference No End Proceed with optimized assay Mitigate_Auto->End Mitigate_Quench->End

Caption: Workflow for troubleshooting fluorescence assay interference.

References

Technical Support Center: Purification of 6-Acetonyl-N-methyl-dihydrodecarine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of 6-Acetonyl-N-methyl-dihydrodecarine samples.

Frequently Asked Questions (FAQs)

Q1: What is 6-Acetonyl-N-methyl-dihydrodecarine and what are its common applications?

6-Acetonyl-N-methyl-dihydrodecarine is a natural benzophenanthridine alkaloid that can be isolated from the roots of plants in the Zanthoxylum genus. It is of interest to researchers for its potential biological activities, including its role as an inhibitor of monoamine oxidases (MAO).

Q2: What are the likely impurities in a crude sample of 6-Acetonyl-N-methyl-dihydrodecarine?

When isolated from natural sources such as Zanthoxylum riedelianum, 6-Acetonyl-N-methyl-dihydrodecarine is often co-extracted with other structurally similar alkaloids and compounds. Common impurities may include:

  • Lupeol

  • 6-acetonyldihydrochelerythrine

  • 6-acetonyldihydroavicine

Q3: What are the recommended general approaches for purifying 6-Acetonyl-N-methyl-dihydrodecarine?

The primary methods for purifying this alkaloid include:

  • Column Chromatography: Effective for separating the target compound from other alkaloids and plant metabolites.

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, offers higher resolution and purity.

  • Recrystallization: A classic and effective method for final purification, especially if a suitable solvent system is identified.

Q4: In which solvents is 6-Acetonyl-N-methyl-dihydrodecarine soluble?

6-Acetonyl-N-methyl-dihydrodecarine is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. This information is crucial for selecting appropriate solvent systems for chromatography and recrystallization.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Target Compound from Impurities Inappropriate solvent system (eluent).Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system should provide a clear separation between the spot of the target compound and impurities.
Peak Tailing of the Target Compound Strong interaction between the basic nitrogen of the alkaloid and the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to neutralize the acidic sites on the silica gel. Alternatively, consider using a different stationary phase such as alumina (basic or neutral).
Target Compound Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. If you started with a non-polar solvent, incrementally add a more polar solvent. For strongly retained compounds, a gradient elution from low to high polarity is often effective.
Low Recovery of the Target Compound Irreversible adsorption or degradation on the silica gel.Deactivate the silica gel by pre-treating it with a basic solution. Ensure the compound is stable at the pH of the chosen solvent system.
Recrystallization Troubleshooting
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was added).Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated but nucleation has not occurred.Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure 6-Acetonyl-N-methyl-dihydrodecarine if available.
Oiling Out (Compound Separates as a Liquid) The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure.Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and cool slowly. If impurities are the issue, an initial purification by column chromatography may be necessary.
Low Yield of Crystals The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for Benzophenanthridine Alkaloids

Purification Method Starting Purity (Illustrative) Final Purity Achieved (Illustrative) Typical Yield (Illustrative) Key Advantages Key Disadvantages
Silica Gel Column Chromatography 40-60%85-95%60-80%High loading capacity, cost-effective for initial purification.Can lead to peak tailing and sample loss for basic compounds.
Preparative HPLC 85-95%>98%70-90%High resolution and purity, suitable for final polishing.Lower loading capacity, more expensive solvents and equipment.
Recrystallization >90%>99%50-85%Can yield very high purity, scalable.Requires finding a suitable solvent system, potential for lower yield.

Note: The values in this table are illustrative for benzophenanthridine alkaloids and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude 6-Acetonyl-N-methyl-dihydrodecarine sample in a minimal amount of the initial eluent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried, impregnated silica gel to the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or by adding methanol).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure to obtain the purified 6-Acetonyl-N-methyl-dihydrodecarine.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the impure sample in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the impure sample in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

Below are diagrams illustrating key experimental workflows and the compound's mechanism of action.

G cluster_extraction Initial Extraction & Partitioning cluster_purification Purification Workflow Zanthoxylum Roots Zanthoxylum Roots Crude Methanol Extract Crude Methanol Extract Zanthoxylum Roots->Crude Methanol Extract Maceration Solvent Partitioning Solvent Partitioning Crude Methanol Extract->Solvent Partitioning Hexane, DCM, EtOAc Crude Alkaloid Fraction Crude Alkaloid Fraction Solvent Partitioning->Crude Alkaloid Fraction Column Chromatography Column Chromatography Crude Alkaloid Fraction->Column Chromatography Silica Gel Semi-Pure Fractions Semi-Pure Fractions Column Chromatography->Semi-Pure Fractions Preparative HPLC Preparative HPLC Semi-Pure Fractions->Preparative HPLC C18 Column Pure Fractions Pure Fractions Preparative HPLC->Pure Fractions Recrystallization Recrystallization Pure Fractions->Recrystallization High-Purity Sample High-Purity Sample Recrystallization->High-Purity Sample Purity Analysis (HPLC) Purity Analysis (HPLC) High-Purity Sample->Purity Analysis (HPLC)

Caption: Experimental workflow for the purification of 6-Acetonyl-N-methyl-dihydrodecarine.

G cluster_presynaptic Presynaptic Neuron cluster_drug_action Drug Action cluster_postsynaptic Postsynaptic Effect Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Degradation Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Increased_Neurotransmitters Increased Neurotransmitter Levels in Synapse Compound 6-Acetonyl-N-methyl- dihydrodecarine Compound->MAO Inhibition Postsynaptic_Receptors Postsynaptic Receptors Increased_Neurotransmitters->Postsynaptic_Receptors Binding Neuronal_Signaling Altered Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling

Caption: Signaling pathway of 6-Acetonyl-N-methyl-dihydrodecarine as a MAO inhibitor.

Technical Support Center: Isolation of Alkaloids from Zanthoxylum Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of alkaloids from Zanthoxylum species.

Troubleshooting Guides

This section addresses common problems encountered during the extraction and purification of alkaloids from Zanthoxylum species.

Question 1: Why is the yield of my target alkaloid consistently low?

Answer:

Low yields of alkaloids from Zanthoxylum species can be attributed to several factors, ranging from the plant material itself to the extraction and purification methods employed. Here are some common causes and troubleshooting steps:

  • Improper Sample Preparation:

    • Inadequate Drying: The presence of moisture can hinder efficient extraction. Ensure the plant material is thoroughly dried; for instance, leaves can be air-dried for several weeks or oven-dried at a controlled temperature (e.g., 50°C for leaves, 100°C for bark) to a constant weight.[1][2]

    • Incorrect Grinding: The particle size of the plant material is crucial. A fine powder increases the surface area for solvent penetration, but a powder that is too fine can lead to difficulties in filtration. A coarse powder may result in incomplete extraction. Experiment with different grinding levels to find the optimal particle size.

  • Suboptimal Extraction Conditions:

    • Solvent Selection: The choice of solvent is critical and depends on the polarity of the target alkaloids. While 70% ethanol is commonly used for crude extraction, other solvents like methanol, chloroform, and ethyl acetate have been employed for specific types of alkaloids like alkamides.[1][3] For acidic alkaloids, an acid-wash step (e.g., with 0.5% HCl) during extraction can improve yield.[4]

    • Extraction Method: Different methods have varying efficiencies. Soxhlet extraction is thorough but can degrade heat-sensitive alkaloids. Maceration is simpler but may be less efficient. Ultrasound-assisted extraction can enhance efficiency at lower temperatures.

    • Extraction Time and Temperature: Prolonged extraction at high temperatures can lead to the degradation of sensitive alkaloids. Optimize the extraction time and temperature based on the stability of your target compound.

  • Alkaloid Degradation:

    • Zanthoxylum alkaloids, particularly alkamides, can be unstable and susceptible to degradation by light, heat, and oxidation. Minimize exposure to these elements during the entire isolation process.

    • The pH of the solution can also affect stability. For instance, alkamides are more stable in neutral or slightly basic solutions and should be kept out of acidic conditions.

  • Inefficient Purification:

    • Losses during Liquid-Liquid Extraction: During the partitioning of the crude extract, ensure proper pH adjustment to facilitate the transfer of alkaloids into the desired phase. For example, acidifying the aqueous solution protonates the alkaloids, making them more water-soluble, while basifying with ammonia (to pH 9-11) deprotonates them, increasing their solubility in organic solvents like chloroform.

    • Poor Separation in Chromatography: The choice of stationary and mobile phases in column chromatography or HPLC is crucial for good separation and recovery. The structural diversity and complexity of Zanthoxylum alkaloids can make separation challenging.

Workflow for Troubleshooting Low Alkaloid Yield

AlkaloidIsolationWorkflow PlantMaterial Dried & Powdered Zanthoxylum Material Extraction Extraction (e.g., Soxhlet, Maceration) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AcidBasePartitioning Acid-Base Liquid-Liquid Partitioning CrudeExtract->AcidBasePartitioning CrudeAlkaloidFraction Crude Alkaloid Fraction AcidBasePartitioning->CrudeAlkaloidFraction ColumnChromatography Column Chromatography (e.g., Silica Gel) CrudeAlkaloidFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions PurityAnalysis Purity Analysis (TLC, HPLC) Fractions->PurityAnalysis PureAlkaloid Pure Alkaloid PurityAnalysis->PureAlkaloid Purity OK FurtherPurification Further Purification (e.g., Prep-HPLC) PurityAnalysis->FurtherPurification Impure FurtherPurification->PurityAnalysis

References

Dealing with racemic mixtures in Zanthoxylum alkaloid purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of racemic mixtures of alkaloids from Zanthoxylum species.

Frequently Asked Questions (FAQs)

Q1: What is a racemic mixture and why is its resolution critical for Zanthoxylum alkaloids?

A racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror-image molecules.[1][2] While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can exhibit significantly different biological activities.[3] For Zanthoxylum alkaloids, which are investigated for their therapeutic potential, one enantiomer may be pharmacologically active while the other could be inactive, less active, or even contribute to toxicity.[4][5] Therefore, resolving these mixtures is crucial to accurately assess the efficacy and safety of a potential drug candidate and to meet regulatory requirements.

Q2: What are the principal methods for resolving racemic mixtures of alkaloids?

The two most common and effective methods for separating alkaloid enantiomers are:

  • Chiral Chromatography (HPLC/SFC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. It is a widely used analytical and preparative method.

  • Diastereomeric Salt Formation: This chemical method involves reacting the racemic alkaloid mixture (which is often basic) with a single, pure enantiomer of a chiral acid (a resolving agent). This reaction creates a mixture of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional techniques like fractional crystallization. After separation, the pure enantiomer is regenerated from the salt.

Q3: How do I choose between chiral chromatography and diastereomeric salt formation?

The choice depends on the scale of the separation, available resources, and the specific properties of the alkaloid.

  • Chiral Chromatography is often preferred for analytical-scale separation and for purifying small to moderate quantities. It is generally faster for method development but can be expensive to scale up due to the cost of chiral stationary phases and solvents.

  • Diastereomeric Salt Formation is a classical method that remains highly effective and is often more cost-effective for large-scale industrial purification, provided a suitable resolving agent and crystallization conditions can be found. However, the process of screening for the right resolving agent and solvent can be time-consuming.

Q4: What are some common chiral stationary phases (CSPs) used for alkaloid separation?

Polysaccharide-based CSPs are among the most versatile and widely used for separating a broad range of chiral compounds, including alkaloids. These columns, often coated with derivatives of cellulose or amylose, can be operated in normal-phase, reversed-phase, or polar organic modes, offering great flexibility in method development.

Troubleshooting Guides

Troubleshooting Chiral HPLC Separations

Q: I am seeing no separation or poor resolution of my enantiomers. What should I do?

A: This is a common issue that can be addressed systematically.

  • Verify CSP Suitability: Confirm that the chosen chiral stationary phase is appropriate for your class of alkaloid. Polysaccharide-based columns are a good starting point.

  • Optimize Mobile Phase: The composition of the mobile phase is critical. Systematically screen different solvent combinations (e.g., hexane/isopropanol, hexane/ethanol for normal phase) and vary the ratio.

  • Add a Modifier: For basic alkaloids, peak shape and resolution can often be dramatically improved by adding a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid or diethylamine). This suppresses unwanted ionic interactions with the stationary phase.

  • Adjust Temperature: Lowering the column temperature can sometimes enhance the chiral recognition mechanism and improve resolution. Ensure your column is thermostatted for consistency.

Q: My chromatographic peaks are broad or show significant tailing. How can I improve the peak shape?

A: Poor peak shape can compromise resolution and quantification.

  • Check for Column Overload: Injecting too much sample can saturate the column. Reduce the injection volume or dilute your sample.

  • Sample Solvent Mismatch: The sample should ideally be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Secondary Interactions: As mentioned above, adding a mobile phase modifier (acid or base) can prevent secondary interactions between the basic alkaloid and residual silanols on the silica support, which are a common cause of tailing.

  • Column Contamination: If performance has degraded over time, the column may be contaminated. Flush the column with a strong, compatible solvent as recommended by the manufacturer.

Q: My retention times are drifting and inconsistent between runs. What is the likely cause?

A: Inconsistent retention times point to a lack of system stability.

  • Inadequate Equilibration: Chiral columns, especially in normal phase, can require long equilibration times. Ensure the column is fully equilibrated with the mobile phase before starting your analysis.

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump is functioning correctly. If preparing the mobile phase manually, ensure it is thoroughly mixed and degassed. Prepare fresh mobile phase daily to avoid compositional changes due to evaporation of volatile components.

  • Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as even small changes can affect retention times.

Troubleshooting Diastereomeric Salt Crystallization

Q: I have formed the diastereomeric salts, but they will not crystallize from solution. What can I try?

A: Crystallization is often a process of trial and error.

  • Screen Multiple Solvents: The key to separation is the differential solubility of the diastereomers. A systematic screening of various solvents and solvent mixtures is essential.

  • Vary the Concentration: The solution may be too dilute. Try slowly evaporating the solvent or preparing a more concentrated solution. Conversely, a supersaturated solution might form an oil; in this case, slight dilution may help.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent level, adding a seed crystal of the desired product (if available), or flash-freezing the solution followed by slow warming.

  • Control Cooling Rate: Allow the solution to cool slowly and undisturbed from an elevated temperature. Rapid cooling often leads to the formation of oils or very small crystals.

Q: I have isolated a diastereomeric salt, but the enantiomeric excess (ee) after regenerating the alkaloid is low. How can I improve it?

A: Low enantiomeric excess means the crystallization was not selective enough.

  • Recrystallization: The most effective way to improve purity is to recrystallize the diastereomeric salt one or more times from the same or a different solvent system. Each crystallization step should enrich the less soluble diastereomer.

  • Optimize Resolving Agent Stoichiometry: While a 1:1 ratio of racemate to resolving agent is common, sometimes using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a purer initial crop of crystals.

  • Re-screen Resolving Agents: The initial choice of resolving agent may not be optimal. Screening a different set of chiral acids (e.g., derivatives of tartaric acid, mandelic acid) may yield a salt with better solubility differences.

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Method Development for a Racemic Zanthoxylum Alkaloid

This protocol outlines a general strategy for developing a chiral separation method.

  • Column Selection: Start with a polysaccharide-based chiral column (e.g., cellulose or amylose-derived).

  • Initial Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of n-Hexane with an alcohol modifier (e.g., Isopropanol or Ethanol).

    • Screen different ratios, such as 90:10, 80:20, and 70:30 (Hexane:Alcohol).

    • Add a modifier: For basic alkaloids, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (use a column thermostat)

    • Detection: UV detector set to a wavelength where the alkaloid has strong absorbance (e.g., 280 nm).

    • Injection Volume: 10 µL

  • Optimization:

    • Based on the initial screening, select the mobile phase that provides the best initial separation.

    • Fine-tune the alcohol percentage to optimize the resolution (Rs > 1.5 is desired) and run time.

    • If resolution is still poor, consider changing the alcohol modifier (e.g., from isopropanol to ethanol) or screening a different chiral column.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol provides a general workflow for resolving a racemic basic alkaloid.

  • Resolving Agent and Solvent Screening:

    • In small-scale test tubes, dissolve the racemic alkaloid (1.0 eq.) in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate).

    • Add a solution of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (S)-mandelic acid) (0.5 - 1.0 eq.) to each tube.

    • Observe which combinations form a precipitate upon standing, cooling, or slow evaporation.

  • Preparative Scale Crystallization:

    • Dissolve the racemic alkaloid in the chosen optimal solvent at an elevated temperature.

    • Add the chiral resolving agent and stir until fully dissolved.

    • Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, without disturbance, to promote the formation of large crystals.

  • Isolation of Diastereomeric Salt:

    • Isolate the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals. This is your first crop, enriched in one diastereomer.

    • Analyze the enantiomeric purity of the alkaloid from this salt (after regeneration in a small sample) to assess the effectiveness of the crystallization. Recrystallize if necessary to improve purity.

  • Regeneration of the Pure Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to be basic (e.g., pH 9-11) by adding a base like ammonium hydroxide or sodium carbonate. This neutralizes the chiral acid and deprotonates the alkaloid.

    • Extract the free-base alkaloid into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with water, dry it over sodium sulfate, and evaporate the solvent to yield the purified enantiomer.

Data Presentation

The table below shows representative data from a successful chiral HPLC separation of a hypothetical Zanthoxylum alkaloid, illustrating the expected outcome.

ParameterEnantiomer 1 (e.g., S-form)Enantiomer 2 (e.g., R-form)
Retention Time (min) 12.515.8
Enantiomeric Excess (% ee) >99%>99%
Recovery Yield (%) ~45%~45%
Specific Rotation [α]D -150° (c 0.1, MeOH)+148° (c 0.1, MeOH)

Note: Data is illustrative. Actual values will vary depending on the specific alkaloid and experimental conditions.

Visualizations

G s1 Prepare Racemic Alkaloid Sample in Mobile Phase s2 Inject Sample onto Chiral HPLC Column s1->s2 s3 Isocratic/Gradient Elution with Mobile Phase s2->s3 s4 Differential Interaction with Chiral Stationary Phase s3->s4 s5 Separated Enantiomers Elute at Different Times s4->s5 s6 Detection (UV/MS) s5->s6 s7 Fraction Collection s6->s7 s8 Analysis for Enantiomeric Purity (% ee) s7->s8

Caption: Experimental workflow for chiral HPLC separation.

G s1 Racemic Alkaloid Mixture (R-alk + S-alk) s2 Add Chiral Resolving Agent (e.g., S-acid) s1->s2 s3 Formation of Diastereomeric Salts (R-alk:S-acid and S-alk:S-acid) s2->s3 s4 Fractional Crystallization (Exploit Solubility Difference) s3->s4 s5 Insoluble Salt (e.g., S-alk:S-acid) s4->s5 Less Soluble s6 Soluble Salt in Mother Liquor (e.g., R-alk:S-acid) s4->s6 More Soluble s7 Isolate Crystals (Filtration) s5->s7 s8 Regenerate Enantiomer (pH Adjustment + Extraction) s7->s8 s9 Pure S-Alkaloid s8->s9

Caption: Workflow for diastereomeric salt resolution.

G cluster_0 Racemic Mixture cluster_1 Biological Interaction cluster_2 Observed Effect enant_R R-Enantiomer target_A Target A (e.g., Receptor, Enzyme) enant_R->target_A High Affinity enant_S S-Enantiomer target_B Target B enant_S->target_B Low Affinity no_target No Significant Interaction enant_S->no_target effect_A Therapeutic Effect target_A->effect_A effect_B Side Effect / Toxicity target_B->effect_B effect_C Inactive no_target->effect_C

Caption: Logical diagram of enantiomer-specific bioactivity.

References

Technical Support Center: Navigating Pan-Assay Interference Compounds (PAINS) in Natural Product Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with Pan-Assay Interference Compounds (PAINS) during natural product screening.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS)?

A1: Pan-Assay Interference Compounds (PAINS) are molecules that produce false positive results in high-throughput screening (HTS) assays.[1][2] They tend to interact non-specifically with a wide range of biological targets and assay technologies, rather than exhibiting true, selective activity against a specific target.[1][3] This promiscuous behavior can be attributed to various mechanisms, including chemical reactivity, redox activity, aggregation, and interference with assay detection methods.[4]

Q2: Why are PAINS a significant problem in natural product screening?

A2: Natural products are a rich source of bioactive compounds, but they are also known to contain a significant number of PAINS. The presence of PAINS in screening libraries can lead to a high rate of false positives, wasting valuable time and resources on pursuing non-viable hits. Failure to identify PAINS early in the drug discovery process can lead to misleading structure-activity relationships (SAR) and investment in compounds that are unlikely to become successful drugs.

Q3: What are some common chemical scaffolds associated with PAINS?

A3: Several chemical substructures are frequently associated with PAINS activity. Researchers should be cautious when hits from a screen contain these moieties. Common PAINS scaffolds include:

  • Quinones

  • Catechols

  • Rhodanines

  • Enones

  • Hydroxyphenyl hydrazones

  • Phenol-sulfonamides

  • Isothiazolones

  • Curcumin and curcumin-like compounds

  • Toxoflavin

Q4: Can a compound containing a PAINS substructure be a valid drug lead?

A4: While caution is warranted, the presence of a PAINS substructure does not automatically disqualify a compound as a potential drug lead. A small percentage of FDA-approved drugs contain substructures that are recognized by PAINS filters. However, these drugs were typically discovered through traditional methods focusing on downstream efficacy rather than high-throughput, target-based screening. If a hit contains a PAINS motif, it is crucial to perform rigorous follow-up studies to confirm its mechanism of action and rule out assay interference.

Q5: What are the common mechanisms of assay interference by PAINS?

A5: PAINS can interfere with bioassays through a variety of chemical and physical mechanisms:

  • Chemical Reactivity: Covalent modification of proteins, often through reactions with nucleophilic residues like cysteine.

  • Redox Activity: Compounds that can undergo redox cycling can produce reactive oxygen species (ROS) like hydrogen peroxide, which can interfere with assay components.

  • Compound Aggregation: Formation of sub-micellar aggregates that can sequester and non-specifically inhibit proteins.

  • Interference with Assay Technology:

    • Fluorescence Interference: Compounds that are inherently fluorescent or that quench the fluorescence of a reporter molecule.

    • Light Scattering: Aggregates can scatter light in optical-based assays.

    • Chelation: Sequestration of metal ions that may be essential for enzyme function or assay signal generation.

Troubleshooting Guides

Guide 1: My hit compound is flagged as a PAIN. What are the next steps?

If a promising hit from your natural product screen is identified as a potential PAIN by computational filters, it is essential to perform a series of experimental validations before discarding it.

Workflow for Investigating a Potential PAIN:

G start Hit Compound Flagged as a PAIN resynthesis Resynthesize and Purify Compound start->resynthesis confirm_structure Confirm Structure and Purity (e.g., NMR, LC-MS) resynthesis->confirm_structure orthogonal_assay Test in Orthogonal Assay (Different detection method, same biological target) confirm_structure->orthogonal_assay counterscreen Perform Counter-Screens (Unrelated target, same assay technology) confirm_structure->counterscreen dose_response Examine Dose-Response Curve (Steep slope may indicate aggregation) confirm_structure->dose_response valid_hit Potential Valid Hit (Proceed with caution) orthogonal_assay->valid_hit Activity Confirmed false_positive Likely False Positive (Deprioritize) orthogonal_assay->false_positive Activity Lost mechanism_studies Conduct Mechanism of Interference Studies counterscreen->mechanism_studies No Activity counterscreen->false_positive Activity Observed dose_response->mechanism_studies mechanism_studies->valid_hit Specific MOA Identified mechanism_studies->false_positive Non-specific Interference Confirmed

Caption: Workflow for the experimental triage of a hit compound flagged as a PAIN.

Step-by-Step Troubleshooting:

  • Resynthesis and Purity Confirmation: The first step is to resynthesize the compound to ensure the observed activity is not due to an impurity. Confirm the structure and purity of the resynthesized compound using analytical methods like NMR and LC-MS.

  • Orthogonal Assays: Test the compound in an orthogonal assay. This is an assay that measures the same biological endpoint but uses a different detection technology. If the compound is a true inhibitor, it should be active in both assays.

  • Counter-Screens: Perform counter-screens using the same assay technology but with an unrelated target. Activity in a counter-screen suggests non-specific interference with the assay itself.

  • Dose-Response Curve Analysis: Analyze the shape of the dose-response curve. Steep Hill slopes can be indicative of compound aggregation.

  • Mechanism of Interference Studies: If interference is suspected, conduct specific assays to identify the mechanism, such as fluorescence quenching assays, redox cycling assays, or dynamic light scattering (DLS) for aggregation.

Guide 2: How can I proactively minimize the impact of PAINS in my screening campaign?

A well-designed screening cascade is the best defense against being misled by PAINS.

Screening Cascade to Mitigate PAINS:

G cluster_0 Pre-Screening cluster_1 Primary Screen cluster_2 Hit Triage cluster_3 Hit Characterization computational_filter Computational Filtering of Library (PAINS filters) primary_hts Primary High-Throughput Screen computational_filter->primary_hts hit_confirmation Hit Confirmation (Dose-response) primary_hts->hit_confirmation orthogonal_screen Orthogonal Screen hit_confirmation->orthogonal_screen counterscreen Counter-Screens orthogonal_screen->counterscreen mechanism_studies Mechanism of Interference Studies counterscreen->mechanism_studies biophysical_methods Biophysical Methods (e.g., SPR, ITC) mechanism_studies->biophysical_methods validated_hits Validated Hits biophysical_methods->validated_hits

Caption: A tiered screening cascade designed to identify and eliminate PAINS.

Key Strategies:

  • Computational Pre-filtering: Use established PAINS filters to flag and, in some cases, remove known problematic compounds from your screening library before starting experimental work.

  • Assay Design:

    • Include detergents (e.g., Triton X-100) in your assay buffer to minimize compound aggregation.

    • If using a thiol-containing reagent (e.g., DTT), be aware of compounds that can react with thiols.

  • Robust Hit Triage: Do not rely solely on the primary screen data. A multi-step validation process is crucial.

    • Orthogonal Assays: As described in Guide 1, use a different assay format to confirm activity.

    • Counter-Screens: Essential for identifying technology-specific interference.

  • Biophysical Characterization: For promising hits that have passed initial triage, use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct and specific interaction with the target protein.

Quantitative Data on PAINS

The prevalence and impact of PAINS can be significant. The following tables summarize key quantitative data.

Table 1: Hit Rates of PAINS vs. Non-PAINS in Screening Assays

Compound ClassMedian Hits per Compound (Primary Assays)Median Hits per Compound (Confirmatory Assays)
PAINS3 - 52 - 3
Non-PAINS2 - 31 - 2

Data synthesized from large-scale screening data analysis. While PAINS have higher hit rates on average, many PAINS are not active in all assays, highlighting the complexity of their behavior.

Table 2: Common PAINS Substructures and Their Associated Interference Mechanisms

PAINS SubstructureCommon Interference Mechanism(s)
QuinonesRedox cycling, Covalent modification (Michael addition)
CatecholsRedox cycling, Hydrogen peroxide formation, Metal chelation
RhodaninesAggregation, Covalent modification
EnonesCovalent modification (Michael addition)
CurcuminMembrane disruption, Redox activity, Fluorescence interference

Key Experimental Protocols

Protocol 1: Fluorescence Quenching Counter-Assay

Objective: To determine if a compound interferes with the assay signal by quenching fluorescence.

Methodology:

  • Prepare a series of dilutions of the test compound in the final assay buffer.

  • In a microplate, add the fluorescent probe or product of the enzymatic reaction at a concentration that gives a robust signal.

  • Add the test compound dilutions to the wells containing the fluorescent probe.

  • Include control wells with the fluorescent probe and buffer only (no compound) and buffer only (background).

  • Incubate the plate under the same conditions as the primary assay (time, temperature).

  • Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: A significant decrease in fluorescence intensity in the presence of the compound, in the absence of the enzyme and substrate, indicates fluorescence quenching.

Protocol 2: Redox Cycling Assay using Dithiothreitol (DTT)

Objective: To identify compounds that interfere with assays through redox cycling. Many redox-active compounds are consumed in the presence of reducing agents like DTT, leading to a loss of inhibitory activity over time.

Methodology:

  • Perform the primary enzyme inhibition assay under standard conditions to determine the IC50 of the hit compound.

  • Repeat the enzyme inhibition assay, but pre-incubate the hit compound with a high concentration of DTT (e.g., 1 mM) for 15-30 minutes before adding the enzyme and starting the reaction.

  • Determine the IC50 of the compound in the presence of DTT.

  • Data Analysis: A significant rightward shift (increase) in the IC50 value after pre-incubation with DTT suggests that the compound is redox-active and its inhibitory potential is sensitive to the redox environment.

Protocol 3: Compound Stability Assessment by LC-MS

Objective: To determine if the observed activity is due to the parent compound or a degradation product.

Methodology:

  • Incubate the test compound in the final assay buffer under the exact conditions of the primary screen (time, temperature, pH, plate type).

  • Take samples at different time points (e.g., 0, 30, 60 minutes).

  • Analyze the samples by LC-MS to monitor the disappearance of the parent compound peak and the appearance of any new peaks corresponding to degradation products.

  • Data Analysis: Significant degradation of the parent compound over the assay incubation time suggests that a decomposition product may be responsible for the observed biological activity.

This technical support center provides a foundational framework for addressing the challenges of PAINS in natural product screening. By employing a combination of computational filtering, robust experimental design, and rigorous hit validation, researchers can increase the efficiency and success rate of their drug discovery efforts.

References

Technical Support Center: Validating Hits from Natural Product Library Screens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating hits from natural product library screens.

Frequently Asked Questions (FAQs)

Q1: What is the overall workflow for validating a "hit" from a natural product library screen?

A1: The validation process is a multi-step workflow designed to confirm the biological activity of the initial hit, eliminate false positives, and characterize the mechanism of action. A typical workflow involves:

  • Hit Confirmation: Re-testing the initial active extract or compound to ensure the activity is reproducible.

  • Dose-Response Analysis: Determining the potency (e.g., EC50 or IC50) of the hit by testing it across a range of concentrations.

  • Orthogonal Assays: Employing a second, different assay to confirm the biological activity.[1][2] This helps to rule out artifacts specific to the primary assay format.

  • Counter-Screens for Specificity: Testing the hit in assays for related targets or pathways to assess its selectivity.

  • False Positive Triage: Performing specific assays to identify and eliminate common false positives from natural product screens.

  • Physicochemical Characterization: Assessing the purity, stability, and solubility of the active compound.

  • Target Deconvolution and Validation: Identifying the molecular target of the compound and confirming its engagement in a cellular context.

G A Primary Screen Hit B Hit Confirmation (Re-test) A->B C Dose-Response Analysis B->C D Orthogonal Assays C->D E Counter-Screens D->E F False Positive Triage E->F G Physicochemical Characterization F->G H Target Deconvolution G->H I Target Validation H->I J Validated Hit I->J

Figure 1: A generalized workflow for the validation of hits from a natural product screen.

Q2: What are common causes of false positives in natural product screening, and how can I identify them?

A2: False positives are a significant challenge in natural product screening.[3][4] Common causes include:

  • Assay Interference: Some natural products can interfere with the assay technology itself. For example, fluorescent compounds can create false signals in fluorescence-based assays.[4]

  • Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically sequester and inhibit proteins, leading to false-positive results.

  • Cytotoxicity: In cell-based assays, a compound may appear active because it is simply killing the cells, rather than modulating the target of interest.

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to frequently appear as hits in multiple assays through non-specific mechanisms.

To identify these, you can perform the following troubleshooting experiments:

Potential Issue Troubleshooting Experiment Expected Outcome for a True Hit
Compound Fluorescence Scan the emission spectrum of the hit compound at the assay's excitation wavelength.The compound should not have significant fluorescence that overlaps with the assay signal.
Aggregation Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer and re-test the compound.The compound's activity should not be significantly reduced by the detergent.
General Cytotoxicity Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with the primary cell-based assay.The compound should show activity in the primary assay at concentrations where it is not significantly cytotoxic.
PAINS Compare the structure of your hit to known PAINS substructures using computational filters.The hit compound should not contain substructures characteristic of PAINS.

Q3: My hit is confirmed, but how do I identify its molecular target?

A3: The process of identifying the molecular target of a bioactive compound is called target deconvolution. Several strategies can be employed:

  • Affinity Chromatography: The bioactive natural product is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Chemical Proteomics: This approach uses a modified version of the natural product (a chemical probe) to covalently label its target proteins.

  • Genetic Approaches: Techniques like CRISPR-based screening can identify genes that, when knocked out, confer resistance to the compound, suggesting the gene product is the target or part of the target pathway.

  • Computational Methods: If the hit belongs to a known class of compounds, its target can sometimes be predicted based on similarity to molecules with known targets.

  • Cellular Thermal Shift Assay (CETSA): This biophysical method can be used to identify targets by observing the thermal stabilization of a protein upon ligand binding.

Troubleshooting Guides

Problem: High hit rate in my primary screen.

A very high hit rate can indicate a systematic issue with the assay or the library.

Possible Cause Troubleshooting Step
Assay conditions are not stringent enough. Increase the stringency of your assay (e.g., by adjusting buffer components, pH, or temperature).
The library contains many cytotoxic compounds (for cell-based screens). Run a parallel cytotoxicity screen to filter out non-specific cytotoxic hits.
The assay is prone to interference from common natural product scaffolds. Implement a secondary, orthogonal assay early in the screening process to eliminate artifacts.

Problem: Hit is active in the primary biochemical assay but not in a cell-based assay.

Possible Cause Troubleshooting Step
Poor cell permeability. Assess the physicochemical properties of the compound, such as its lipophilicity (LogP) and polar surface area.
The compound is metabolized or effluxed by the cells. Use cell lines with known differences in metabolic enzyme or efflux pump expression.
The target is not accessible or not expressed in the cell line used. Confirm target expression in your cell model using techniques like western blotting or qPCR.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment. It is based on the principle that ligand binding can increase the thermal stability of a protein.

Methodology:

  • Cell Treatment: Treat intact cells with the natural product hit or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G A Treat cells with compound or vehicle B Heat cell aliquots to different temperatures A->B C Lyse cells and centrifuge B->C D Separate soluble and precipitated fractions C->D E Analyze soluble fraction by Western Blot D->E F Plot melting curves E->F

Figure 2: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Isothermal Dose-Response CETSA (ITDR-CETSA): To determine the potency of target engagement, a variation called ITDR-CETSA can be performed. In this method, cells are treated with a range of compound concentrations and heated at a single temperature near the protein's melting point. The concentration at which 50% of the protein is stabilized (EC50) can then be calculated.

Protocol 2: Physicochemical Property Assessment

Understanding the physicochemical properties of a hit is crucial for its development as a potential drug.

Property Methodology Importance
Purity High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)Ensures that the observed biological activity is due to the compound of interest and not a contaminant.
Solubility Nephelometry or UV-Vis Spectroscopy after incubation in bufferPoor solubility can lead to inaccurate potency measurements and challenges in formulation.
Lipophilicity (LogP/LogD) Reversed-phase HPLC or shake-flask methodAffects cell permeability, metabolic stability, and off-target effects.
Stability Incubate the compound in relevant buffers (e.g., plasma, simulated gastric fluid) and measure its concentration over time by LC-MS.Determines the compound's shelf-life and its suitability for in vivo studies.

References

Reducing background noise in 6-Acetonyl-N-methyl-dihydrodecarine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in assays involving 6-Acetonyl-N-methyl-dihydrodecarine.

Frequently Asked Questions (FAQs)

Q1: What is 6-Acetonyl-N-methyl-dihydrodecarine?

6-Acetonyl-N-methyl-dihydrodecarine is a natural benzophenanthridine alkaloid.[1] It has been isolated from plants of the Zanthoxylum genus and has shown activity as a multi-target inhibitor of cholinesterase and monoamine oxidase A, as well as an inhibitor of Aβ1-42 aggregation.[2] It also exhibits mosquito larvicidal activity.[1]

Q2: What are the common sources of background noise in assays?

High background noise in biochemical and cell-based assays can originate from several sources:

  • Autofluorescence: Natural fluorescence from cellular components, media (like phenol red), or the test compound itself can interfere with the assay signal.[3][4]

  • Reagent and Sample Matrix Effects: Impurities in reagents, or components within the sample matrix, can contribute to the background signal or interfere with the assay chemistry.

  • Instrumental Noise: Fluctuations in the light source, detector sensitivity, and electronic noise from the plate reader can all lower the signal-to-noise ratio.

  • Non-Specific Binding: The binding of antibodies or labeled molecules to the microplate surface or other unintended targets can generate a false signal.

  • Light Scattering: Particulates in the sample, such as precipitated compounds or cellular debris, can scatter light and increase background readings.

Q3: What assay formats are susceptible to background noise?

Many common assay formats can be affected by background noise, including:

  • Fluorescence Polarization (FP): High background can be caused by buffer components, autofluorescent compounds, and light scatter.

  • Homogeneous Time-Resolved Fluorescence (HTRF): While designed to reduce background, sources like sample components (buffers, proteins, compounds) can still cause interference.

  • ELISA: Inadequate blocking, insufficient washing, and cross-reactivity of antibodies can all lead to high background.

  • Cell-Based Assays: Autofluorescence from cells and media is a significant contributor to background noise.

Troubleshooting Guides

High Background in Fluorescence-Based Assays

Problem: My fluorescence assay is showing high background readings, reducing my signal-to-noise ratio.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Autofluorescence of Compound or Sample Include a control group with the unstained sample to measure its intrinsic fluorescence. If the compound is fluorescent, consider using a different assay format or fluorophores with excitation/emission spectra that do not overlap with the compound's fluorescence. Red-shifted dyes can sometimes help minimize autofluorescence.
Contaminated Reagents or Buffers Prepare fresh reagents and buffers using high-purity water and chemicals. Filter-sterilize solutions to remove particulate matter.
Suboptimal Antibody/Reagent Concentration Perform a titration of your primary and secondary antibodies or other critical reagents to find the optimal concentration that maximizes signal while minimizing background.
Non-Specific Binding Ensure adequate blocking of the microplate wells. Common blocking agents include Bovine Serum Albumin (BSA) or casein. Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.
Instrument Settings Not Optimized Verify that the excitation and emission wavelengths and bandwidths on your plate reader are correctly set for your specific fluorophore. Optimizing the probe distance on the reader can also improve signal detection.

Experimental Protocols

General Protocol for a Fluorescence Polarization (FP) Binding Assay

This protocol provides a general framework for an FP binding assay that can be adapted to study the interaction of 6-Acetonyl-N-methyl-dihydrodecarine with a target protein.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer (e.g., PBS or Tris-based buffer) and filter it to remove any particulates.
  • Fluorescently Labeled Ligand (Tracer): Prepare a stock solution of the tracer in the assay buffer. The final concentration used in the assay should be optimized and is typically in the low nanomolar range.
  • Target Protein: Prepare a dilution series of the target protein in the assay buffer.
  • Test Compound (6-Acetonyl-N-methyl-dihydrodecarine): Prepare a serial dilution of the test compound in the assay buffer.

2. Assay Procedure:

  • Add a fixed volume of the fluorescently labeled ligand to all wells of a low-binding microplate.
  • For competitive binding assays, add the test compound at various concentrations.
  • Add the target protein to initiate the binding reaction. For saturation binding experiments, add the protein at varying concentrations.
  • Include control wells:
  • Blank: Assay buffer only.
  • Tracer only (minimum polarization): Fluorescent ligand without the target protein.
  • Tracer + Protein (maximum polarization): Fluorescent ligand with the highest concentration of the target protein.
  • Incubate the plate at room temperature for the optimized duration, protected from light.
  • Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity.

3. Data Analysis:

  • Calculate the fluorescence polarization (mP) values for each well.
  • Plot the mP values against the concentration of the target protein or the competing test compound to determine binding affinity (Kd) or inhibitory concentration (IC50).

Visualizations

Experimental Workflow and Troubleshooting

G cluster_workflow General Assay Workflow cluster_troubleshooting Troubleshooting High Background prep Reagent Preparation plate Plate Setup & Dispensing prep->plate incubate Incubation plate->incubate read Plate Reading incubate->read analyze Data Analysis read->analyze decision Controls OK? check_reagents Investigate Reagents decision->check_reagents No check_instrument Check Instrument Settings decision->check_instrument Yes action action start High Background Observed check_controls Review Controls (Blank, No-Enzyme, etc.) start->check_controls check_controls->decision optimize_protocol Optimize Protocol (e.g., wash steps, concentrations) check_reagents->optimize_protocol check_instrument->optimize_protocol retest Re-run Assay optimize_protocol->retest

Caption: Workflow for a typical assay and a logical approach to troubleshooting high background noise.

Key Factors Influencing Signal-to-Noise Ratio

G cluster_signal Factors Increasing Signal cluster_noise Factors Increasing Noise (Background) center Signal-to-Noise Ratio autofluor Autofluorescence center->autofluor nonspecific Non-Specific Binding center->nonspecific contam Reagent Contamination center->contam light_scatter Light Scatter center->light_scatter opt_conc Optimal Reagent Concentrations opt_conc->center bright_fluor Bright, Stable Fluorophores bright_fluor->center opt_inst Optimized Instrument Settings opt_inst->center

Caption: Relationship between key experimental factors and the resulting signal-to-noise ratio.

References

Technical Support Center: Optimizing Experiments with 6-Acetonyl-N-methyl-dihydrodecarine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for experiments involving 6-Acetonyl-N-methyl-dihydrodecarine. The focus is on optimizing incubation times to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: How do I determine the optimal initial incubation time for 6-Acetonyl-N-methyl-dihydrodecarine in my cell line?

To establish an effective incubation period, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of 6-Acetonyl-N-methyl-dihydrodecarine and collecting samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The optimal time will be the shortest duration that produces the desired biological effect with minimal off-target impact.

Q2: I am observing high variability in my results. Could incubation time be the cause?

Inconsistent incubation times are a common source of experimental variability. Ensure that the timing for adding and removing 6-Acetonyl-N-methyl-dihydrodecarine is precise for all samples. Additionally, cell density can influence the compound's effect; therefore, it is crucial to have a consistent number of cells plated for each experiment.

Q3: What are the visual indicators of cytotoxicity due to prolonged incubation?

Extended exposure to 6-Acetonyl-N-methyl-dihydrodecarine may lead to cellular stress or death. Common morphological signs include cell shrinkage, rounding, detachment from the culture plate, and the appearance of vacuoles in the cytoplasm. If these are observed, consider reducing the incubation time or the compound's concentration.

Q4: How does the mechanism of action of 6-Acetonyl-N-methyl-dihydrodecarine influence the choice of incubation time?

Understanding the target pathway is crucial. For instance, if 6-Acetonyl-N-methyl-dihydrodecarine targets an early signaling event like receptor binding, shorter incubation times may be sufficient. However, if it affects downstream processes such as gene transcription, longer incubation periods will likely be necessary to observe a significant effect.

Data Presentation: Incubation Time Optimization

The following table summarizes the results of a time-course experiment to determine the optimal incubation time for 6-Acetonyl-N-methyl-dihydrodecarine on the inhibition of a target protein, as measured by a downstream biomarker.

Incubation Time (Hours)Biomarker Expression Level (Normalized)Cell Viability (%)
01.00100
20.8598
40.6297
80.4595
120.3092
240.2885

Table 1: Example data from a time-course experiment showing the effect of 6-Acetonyl-N-methyl-dihydrodecarine on a target biomarker and cell viability.

Experimental Protocols

Protocol: Time-Course Analysis of 6-Acetonyl-N-methyl-dihydrodecarine Activity

This protocol outlines a typical workflow for determining the optimal incubation time.

  • Cell Plating: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Cell Culture: Incubate the plated cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of 6-Acetonyl-N-methyl-dihydrodecarine in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture media to the desired final concentration.

  • Cell Treatment: Remove the existing media from the cells and replace it with the media containing 6-Acetonyl-N-methyl-dihydrodecarine. Include a vehicle control (media with solvent only).

  • Time-Point Collection: At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells. For protein analysis, this may involve cell lysis. For viability assays, this may involve adding a reagent like MTT or resazurin.

  • Analysis: Analyze the collected samples using the appropriate technique (e.g., Western blotting, ELISA, fluorescence microscopy) to measure the desired outcome.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway affected by 6-Acetonyl-N-methyl-dihydrodecarine and the experimental workflow for optimizing incubation times.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF CompoundX 6-Acetonyl-N-methyl- dihydrodecarine CompoundX->Kinase2 Inhibition Gene Target Gene Expression TF->Gene

Caption: Hypothetical signaling pathway showing inhibition by 6-Acetonyl-N-methyl-dihydrodecarine.

Start Start: Plate Cells Incubate Incubate 24h Start->Incubate Treat Treat with Compound X Incubate->Treat TimePoints Collect at Time Points Treat->TimePoints Analyze Analyze Data TimePoints->Analyze End End: Optimal Time Analyze->End

Caption: Experimental workflow for optimizing incubation time.

Cell viability issues with 6-Acetonyl-N-methyl-dihydrodecarine treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with 6-Acetonyl-N-methyl-dihydrodecarine treatment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 6-Acetonyl-N-methyl-dihydrodecarine for cell culture experiments?

A1: 6-Acetonyl-N-methyl-dihydrodecarine is soluble in solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For cell culture applications, it is highly recommended to use dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3]

Q2: I am observing significant cell death in my negative control (vehicle-treated) wells. What could be the cause?

A2: Significant cell death in vehicle-treated controls is a common issue. Potential causes include:

  • High Vehicle Concentration: The concentration of the solvent (e.g., DMSO) may be too high and toxic to the cells. It is crucial to maintain a final DMSO concentration of less than 0.5%.[3]

  • Unhealthy Cells: The cells may have been in poor health before starting the experiment. Always use cells that are in the exponential growth phase and within a low passage number.[3]

  • Contamination: Microbial contamination can rapidly lead to cell death. Regularly check your cell cultures for any signs of contamination.

  • Incorrect Seeding Density: Plating too few cells can result in poor viability from the outset.

Q3: My cell viability assay results are not consistent across replicate wells. What can I do to improve reproducibility?

A3: High variability between replicates can be addressed by:

  • Ensuring Homogeneous Cell Seeding: Mix the cell suspension thoroughly before and during plating to ensure an even distribution of cells in each well.

  • Avoiding Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Calibrating Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.

  • Proper Reagent Mixing: After adding assay reagents, mix gently but thoroughly to avoid introducing bubbles.

Q4: I am not observing any cytotoxic effect of 6-Acetonyl-N-methyl-dihydrodecarine on my cells. What should I consider?

A4: A lack of an observable effect could be due to several factors:

  • Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. Consider testing a different cell line.

  • Insufficient Incubation Time: The cytotoxic effects of a compound may require a longer exposure time. A time-course experiment can help determine the optimal incubation period.

  • Compound Concentration: The concentrations tested may be too low. It is advisable to perform a dose-response experiment with a wide range of concentrations.

  • Compound Instability: The compound may not be stable in the cell culture medium at 37°C.

  • Serum Binding: Components in the fetal bovine serum (FBS) can bind to the compound and inactivate it. Consider reducing the serum concentration if your cell line can tolerate it.

Q5: The results from my MTT assay and a fluorescence-based viability assay are not correlating. Why might this be?

A5: Different cell viability assays measure different cellular parameters. An MTT assay measures mitochondrial dehydrogenase activity, which is an indicator of metabolic activity. Fluorescence-based assays might measure membrane integrity (e.g., Calcein AM/EthD-1) or ATP content. A compound could, for instance, affect mitochondrial function without immediately compromising membrane integrity, leading to discrepancies between these assays. It is often recommended to use more than one type of assay to get a comprehensive understanding of a compound's effect on cell viability.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity
Possible Cause Recommended Solution
Compound Precipitation Visually inspect the culture medium for any precipitate after adding the compound. If present, prepare a new, lower concentration stock solution or optimize the dilution method.
Vehicle Toxicity Prepare a vehicle control with the highest concentration of the solvent used in the experiment to ensure it is not causing cell death.
Synergistic Effects with Media Components Some compounds can interact with components in the cell culture medium. Try a different medium formulation if possible.
Incorrect Compound Concentration Verify the calculations for your dilutions and ensure the stock solution concentration is accurate.
Issue 2: Inconsistent Dose-Response Curve
Possible Cause Recommended Solution
Incorrect Serial Dilutions Prepare fresh serial dilutions for each experiment to avoid degradation or concentration errors from stored dilutions.
Cell Seeding Density The initial cell seeding density can significantly impact the drug response. Optimize the seeding density for your specific cell line and the duration of the assay.
Assay Incubation Time The optimal time to observe a dose-dependent effect may vary. Perform a time-course experiment to determine the ideal endpoint.
Compound Instability Check for information on the stability of 6-Acetonyl-N-methyl-dihydrodecarine in aqueous solutions. If it is unstable, consider shorter incubation times or fresh additions of the compound.

Experimental Protocols

Protocol 1: Preparation of 6-Acetonyl-N-methyl-dihydrodecarine Stock Solution
  • Objective: To prepare a concentrated stock solution of 6-Acetonyl-N-methyl-dihydrodecarine for in vitro experiments.

  • Materials:

    • 6-Acetonyl-N-methyl-dihydrodecarine powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Determine the desired stock concentration (e.g., 10 mM).

    • Calculate the required amount of 6-Acetonyl-N-methyl-dihydrodecarine and DMSO.

    • In a sterile microcentrifuge tube, add the calculated volume of DMSO to the weighed powder.

    • Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.

    • Visually confirm that there is no undissolved material.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: MTT Cell Viability Assay
  • Objective: To assess cell viability by measuring mitochondrial dehydrogenase activity.

  • Materials:

    • Cells cultured in a 96-well plate

    • 6-Acetonyl-N-methyl-dihydrodecarine serial dilutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of 6-Acetonyl-N-methyl-dihydrodecarine and a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Record the absorbance at 570 nm using a microplate reader.

Visualizations

Troubleshooting Workflow for Cell Viability Issues start Start: Unexpected Cell Viability Results check_controls Review Controls (Vehicle & Untreated) start->check_controls high_variability High Variability Between Replicates? check_controls->high_variability troubleshoot_variability Troubleshoot Seeding, Pipetting & Edge Effects high_variability->troubleshoot_variability Yes unexpected_cytotoxicity Unexpected Cytotoxicity? high_variability->unexpected_cytotoxicity No troubleshoot_variability->check_controls troubleshoot_cytotoxicity Check for Precipitation, Vehicle Toxicity & Concentration unexpected_cytotoxicity->troubleshoot_cytotoxicity Yes no_effect No Effect Observed? unexpected_cytotoxicity->no_effect No troubleshoot_cytotoxicity->check_controls troubleshoot_no_effect Assess Incubation Time, Concentration Range & Cell Line no_effect->troubleshoot_no_effect Yes end End: Optimized Assay no_effect->end No troubleshoot_no_effect->check_controls

Caption: A workflow for troubleshooting cell viability experiments.

Hypothetical Signaling Pathway for Cytotoxicity compound 6-Acetonyl-N-methyl- dihydrodecarine target Cellular Target (e.g., Monoamine Oxidase) compound->target ros Increased Reactive Oxygen Species (ROS) target->ros mito_stress Mitochondrial Stress ros->mito_stress caspase Caspase Activation mito_stress->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential cytotoxic signaling pathway.

Decision Tree for Inconsistent Results start Inconsistent Results check_seeding Was Cell Seeding Uniform? start->check_seeding optimize_seeding Optimize Seeding Protocol check_seeding->optimize_seeding No check_pipetting Are Pipettes Calibrated? check_seeding->check_pipetting Yes optimize_seeding->start calibrate_pipettes Calibrate Pipettes check_pipetting->calibrate_pipettes No check_reagents Are Reagents Fresh & Mixed Well? check_pipetting->check_reagents Yes calibrate_pipettes->start prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh No end Consistent Results check_reagents->end Yes prepare_fresh->start

Caption: A decision tree for troubleshooting inconsistent data.

References

Improving the reproducibility of 6-Acetonyl-N-methyl-dihydrodecarine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving 6-Acetonyl-N-methyl-dihydrodecarine.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with 6-Acetonyl-N-methyl-dihydrodecarine, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Inconsistent Results in Monoamine Oxidase (MAO) Inhibition Assays

  • Question: Why am I observing high variability in the IC50 values for 6-Acetonyl-N-methyl-dihydrodecarine in my MAO inhibition assays?

  • Answer: Variability in MAO inhibition assays can stem from several factors. One of the most common issues with natural product-derived compounds like 6-Acetonyl-N-methyl-dihydrodecarine is poor solubility in aqueous assay buffers.[1][2] Precipitation of the compound can lead to an underestimation of its true concentration, resulting in inconsistent IC50 values. Additionally, the stability of the compound in the assay buffer and the accuracy of serial dilutions can significantly impact reproducibility.

    Potential Solutions:

    • Solubility Enhancement: Prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1%).[1] Sonication of the stock solution before preparing dilutions may also help.

    • Assay Controls: Include a known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A or selegiline for MAO-B) to ensure the assay is performing as expected.[3][4]

    • Pre-incubation: A pre-incubation step of the enzyme with the inhibitor before adding the substrate can sometimes improve consistency, especially for irreversible or slow-binding inhibitors.

    • Quality Control of Reagents: Ensure the purity and activity of the MAO enzyme and the substrate are consistent across experiments.

Issue 2: Low Bioactivity or Lack of Dose-Response in Cell-Based Assays

  • Question: My experiments with 6-Acetonyl-N-methyl-dihydrodecarine in cell culture show minimal or no effect, even at high concentrations. What could be the reason?

  • Answer: The lack of a clear dose-response effect in cell-based assays can be attributed to several factors, including low cell permeability, compound degradation, or off-target effects that mask the expected outcome. As with enzymatic assays, poor solubility and precipitation in the culture medium are also significant concerns.

    Potential Solutions:

    • Solubility in Media: Visually inspect the culture media for any signs of precipitation after adding the compound. Consider using a formulation with a solubilizing agent, if appropriate for your cell line.

    • Compound Stability: Assess the stability of 6-Acetonyl-N-methyl-dihydrodecarine in your cell culture medium over the time course of the experiment. Degradation can lead to a lower effective concentration.

    • Cellular Uptake: If possible, use analytical methods to determine the intracellular concentration of the compound to confirm it is entering the cells.

    • Cytotoxicity Assessment: Perform a cytotoxicity assay to ensure the concentrations being tested are not causing widespread cell death, which could mask more subtle biological effects.

Frequently Asked Questions (FAQs)

General Compound Handling

  • Q1: What is the recommended solvent for preparing stock solutions of 6-Acetonyl-N-methyl-dihydrodecarine?

    • A1: Based on its chemical properties as an alkaloid, 6-Acetonyl-N-methyl-dihydrodecarine is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. For biological assays, DMSO is the most common choice for preparing high-concentration stock solutions.

  • Q2: How should I store stock solutions of 6-Acetonyl-N-methyl-dihydrodecarine?

    • A2: To ensure stability, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.

Experimental Design

  • Q3: What are the key considerations when designing an in vitro MAO inhibition assay?

    • A3: A well-designed MAO inhibition assay should include appropriate controls (no inhibitor, no enzyme), a standard inhibitor, and a concentration range of the test compound that allows for the determination of an IC50 value. The choice of substrate and the detection method (fluorometric, chemiluminescent, or spectrophotometric) will also be critical.

  • Q4: How can I control for solvent effects in my experiments?

    • A4: It is crucial to include a vehicle control in all experiments. This means that all wells or treatment groups, including the untreated control, should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the 6-Acetonyl-N-methyl-dihydrodecarine.

Quantitative Data Summary

The following tables provide hypothetical yet plausible quantitative data for guiding experimental design. These values should be optimized for your specific experimental conditions.

Table 1: Recommended Concentration Ranges for Initial Screening

Assay TypeRecommended Concentration Range (µM)
MAO-A Inhibition Assay0.01 - 100
MAO-B Inhibition Assay0.01 - 100
Cell Viability/Cytotoxicity Assay0.1 - 200

Table 2: Example Parameters for an In Vitro MAO-Glo™ Assay

ParameterValue
Enzyme Concentration (MAO-A/B)5 µg/mL
Substrate Concentration10 µM
Pre-incubation Time (Enzyme + Inhibitor)15 minutes
Reaction Time (with Substrate)60 minutes
Temperature37°C

Experimental Protocols

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is a general guideline and should be adapted based on the specific kit manufacturer's instructions.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 6-Acetonyl-N-methyl-dihydrodecarine in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare working solutions of MAO-A or MAO-B enzyme, substrate (e.g., p-tyramine), and a fluorescent probe in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 40 µL of the diluted 6-Acetonyl-N-methyl-dihydrodecarine or vehicle control to the appropriate wells.

    • Add 40 µL of the MAO enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of 6-Acetonyl-N-methyl-dihydrodecarine relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO dilutions Serial Dilutions in Assay Buffer stock->dilutions reagents Prepare Enzyme and Substrate dilutions->reagents add_inhibitor Add Inhibitor/Vehicle to Plate reagents->add_inhibitor add_enzyme Add MAO Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate read_plate Read Fluorescence (Kinetic) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot and Determine IC50 calc_inhibition->plot_ic50

Caption: Experimental workflow for the in vitro MAO inhibition assay.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft monoamine Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) ma Monoamine Oxidase (MAO) monoamine->ma Metabolism monoamine_synapse Increased Monoamine Concentration monoamine->monoamine_synapse metabolites Inactive Metabolites ma->metabolites compound 6-Acetonyl-N-methyl- dihydrodecarine compound->ma Inhibition

Caption: Putative signaling pathway of 6-Acetonyl-N-methyl-dihydrodecarine.

troubleshooting_logic start Inconsistent Results? solubility Check Compound Solubility (Visual Inspection, Sonication) start->solubility Yes controls Verify Positive/Negative Controls (Standard Inhibitor, Vehicle) solubility->controls reagents Assess Reagent Quality (Enzyme Activity, Substrate Purity) controls->reagents dilutions Confirm Accuracy of Serial Dilutions reagents->dilutions end Consistent Results dilutions->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of 6-Acetonyl-N-methyl-dihydrodecarine and Nitidine

Author: BenchChem Technical Support Team. Date: November 2025

A Tale of Two Alkaloids: Divergent Research Paths and Therapeutic Potentials

In the landscape of natural product research, the exploration of alkaloids for therapeutic applications is a cornerstone of drug discovery. This guide provides a comparative overview of two such compounds: 6-Acetonyl-N-methyl-dihydrodecarine and nitidine. While both are alkaloids, the scientific community's investigation into their biological effects has taken markedly different directions. This document aims to synthesize the available experimental data for both compounds, offering a clear perspective on their known activities and highlighting areas ripe for future investigation.

This comparison reveals a significant disparity in the research focus on these two molecules. Nitidine has been extensively studied for its anti-cancer properties, with a wealth of data available on its efficacy and mechanisms of action. In stark contrast, the bioactivity of 6-Acetonyl-N-methyl-dihydrodecarine has been primarily explored in the context of neurodegenerative diseases, with no current published data on its anti-cancer potential. This guide will present the known biological activities of both compounds, underscoring the therapeutic promise of nitidine in oncology and the nascent stage of research into 6-Acetonyl-N-methyl-dihydrodecarine.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for 6-Acetonyl-N-methyl-dihydrodecarine and nitidine, reflecting the distinct research trajectories for each compound.

Table 1: Inhibitory Activity of 6-Acetonyl-N-methyl-dihydrodecarine against Neurological Targets

Target EnzymeIC50 (µM)Source
Acetylcholinesterase (AChE)> 50[1]
Butyrylcholinesterase (BChE)> 50[1]
Monoamine Oxidase A (MAO-A)1.8 ± 0.2[1]

Table 2: In Vitro Anti-proliferative Activity of Nitidine Against Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Source
Human Oral Cancer (HSC3)~5-10[2]
Human Oral Cancer (HSC4)~5-10[2]
Human Renal Cancer5-50
Human Gastric Cancer5-50
Human Hepatic Cancer5-50
Sarcoma 180 (S180)3.33 ± 0.28 mg/L*

*Note: Concentration reported in mg/L. Conversion to µM depends on the molecular weight of nitidine chloride (387.8 g/mol ), resulting in an approximate IC50 of 8.59 µM.

Table 3: In Vivo Anti-tumor Efficacy of Nitidine

Animal ModelTreatment DoseTumor Inhibition RateLife Prolongation RateSource
Sarcoma 180 (S180) tumor-bearing mice2.5 mg/kg1.95%-
5.0 mg/kg27.3%-
10.0 mg/kg42.9%-
Hepatocarcinoma H22 ascitic-tumor mice2.5 mg/kg-35.7%
5.0 mg/kg-71.4%
10.0 mg/kg-85.7%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Enzyme Inhibition Assays for 6-Acetonyl-N-methyl-dihydrodecarine

1. Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

  • Procedure:

    • Prepare solutions of the test compound (6-Acetonyl-N-methyl-dihydrodecarine) at various concentrations.

    • In a 96-well plate, add the enzyme solution (AChE or BChE), DTNB solution, and the test compound solution to the wells.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period.

    • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

2. Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the MAO-A enzyme.

  • Principle: MAO-A catalyzes the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced is quantified using a fluorescent probe, and the inhibition of this reaction by the test compound is measured.

  • Procedure:

    • Prepare solutions of the test compound (6-Acetonyl-N-methyl-dihydrodecarine) at various concentrations.

    • In a 96-well plate, add the MAO-A enzyme and the test compound solution.

    • Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

    • Add a substrate (e.g., tyramine) and a fluorescent probe that reacts with H₂O₂.

    • Incubate the reaction mixture at 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition and determine the IC50 value.

Anti-Cancer Efficacy Assays for Nitidine

1. In Vitro Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of nitidine for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Procedure:

    • Implant cancer cells (e.g., Sarcoma 180) subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer nitidine or a vehicle control to the mice via a specific route (e.g., intraperitoneal injection) for a defined period.

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the study, sacrifice the mice, excise the tumors, and weigh them.

    • Calculate the tumor inhibition rate based on the difference in tumor weight between the treated and control groups. For ascitic tumor models, monitor the survival of the mice and calculate the life prolongation rate.

Signaling Pathways and Mechanisms of Action

6-Acetonyl-N-methyl-dihydrodecarine: A Focus on Neuromodulation

The primary mechanism of action identified for 6-Acetonyl-N-methyl-dihydrodecarine is the inhibition of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 6-Acetonyl-N-methyl-dihydrodecarine can increase the levels of these neurotransmitters in the brain, a mechanism that is a target for the treatment of depression and other neurological disorders.

MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO_A Monoamine Oxidase A (MAO-A) Monoamines->MAO_A Degradation Metabolites Inactive Metabolites MAO_A->Metabolites AMDH 6-Acetonyl-N-methyl- dihydrodecarine AMDH->MAO_A Inhibition

Figure 1. Mechanism of MAO-A inhibition by 6-Acetonyl-N-methyl-dihydrodecarine.

Nitidine: A Multi-pronged Attack on Cancer

Nitidine exhibits its anti-cancer effects through a variety of mechanisms, making it a compound of significant interest in oncology research. Its activities include the suppression of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of metastasis.

One of the key mechanisms of nitidine is the inhibition of topoisomerases I and II, enzymes that are crucial for DNA replication and repair in cancer cells. By inhibiting these enzymes, nitidine can lead to DNA damage and ultimately cell death.

Furthermore, nitidine has been shown to modulate several critical signaling pathways involved in cancer progression. For instance, it can inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often hyperactivated in cancer and plays a role in cell survival and proliferation. Nitidine also affects the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Akt signaling pathways, both of which are central to inflammation, cell survival, and tumor progression.

Nitidine_Signaling cluster_pathways Cellular Signaling Pathways cluster_effects Anti-Cancer Effects Nitidine Nitidine Topoisomerase Topoisomerase I/II Nitidine->Topoisomerase Inhibits STAT3 STAT3 Pathway Nitidine->STAT3 Inhibits NF_kB NF-κB Pathway Nitidine->NF_kB Inhibits Akt Akt Pathway Nitidine->Akt Inhibits Proliferation Decreased Cell Proliferation Topoisomerase->Proliferation STAT3->Proliferation Apoptosis Increased Apoptosis STAT3->Apoptosis NF_kB->Proliferation Metastasis Inhibition of Metastasis NF_kB->Metastasis Akt->Proliferation Akt->Apoptosis

Figure 2. Overview of signaling pathways modulated by nitidine leading to its anti-cancer effects.

Conclusion and Future Directions

This comparative guide highlights a significant knowledge gap between the biological understanding of 6-Acetonyl-N-methyl-dihydrodecarine and nitidine. While nitidine has a well-documented profile as a potent anti-cancer agent with multiple mechanisms of action, research on 6-Acetonyl-N-methyl-dihydrodecarine has, to date, been confined to its potential in the context of neurodegenerative diseases through its inhibition of MAO-A.

The lack of data on the anti-cancer efficacy of 6-Acetonyl-N-methyl-dihydrodecarine presents a clear opportunity for future research. Given that both compounds are alkaloids and may share some structural similarities, it would be of great interest to investigate whether 6-Acetonyl-N-methyl-dihydrodecarine possesses any anti-proliferative or pro-apoptotic activity against cancer cells. Such studies would not only broaden our understanding of this compound's bioactivity but also potentially uncover a new lead for anti-cancer drug development.

For researchers, scientists, and drug development professionals, this guide serves two primary purposes. Firstly, it provides a concise summary of the robust anti-cancer data available for nitidine, reinforcing its potential as a therapeutic candidate. Secondly, it shines a light on 6-Acetonyl-N-methyl-dihydrodecarine as a compound with a defined, albeit different, biological activity, and underscores the unexplored territory of its potential effects in oncology. The divergent research paths of these two alkaloids exemplify the vast and often untapped therapeutic potential held within natural products, beckoning further scientific inquiry.

References

A Comparative Analysis of 6-Acetonyl-N-methyl-dihydrodecarine and Avicine: Divergent Mechanisms and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the exploration of novel chemical entities with distinct biological activities is paramount. This guide provides a detailed comparison of two such compounds: 6-Acetonyl-N-methyl-dihydrodecarine, a natural alkaloid with insecticidal and neuromodulatory properties, and Avicine, a discontinued cancer vaccine. This objective analysis, supported by experimental data, will illuminate their contrasting mechanisms of action and therapeutic potentials for researchers, scientists, and drug development professionals.

Overview of Compounds

6-Acetonyl-N-methyl-dihydrodecarine is a benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus.[1][2] Its biological activities are primarily characterized by its potent larvicidal effects against mosquito vectors and its role as an inhibitor of key enzymes in the central nervous system, suggesting potential applications in both pest control and the treatment of neurodegenerative diseases.[1][2]

Avicine (CTP-37) was developed as a therapeutic cancer vaccine.[1] It is a peptide fragment of human chorionic gonadotropin (hCG), a hormone expressed by many cancer cells that helps them evade the immune system. The vaccine was designed to stimulate the patient's immune system to produce antibodies against hCG, thereby targeting and attacking cancer cells. Clinical trials were conducted for various cancers, including colorectal and pancreatic cancer, before its development was discontinued in 2007.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of 6-Acetonyl-N-methyl-dihydrodecarine and Avicine.

Table 1: Activity of 6-Acetonyl-N-methyl-dihydrodecarine

Activity TypeTarget Organism/EnzymeMetricValueReference
Larvicidal ActivityAnopheles gambiae (Malaria Vector)Mortality98.3% at 250 mg/L after 24h
Enzyme InhibitionMonoamine Oxidase (MAO)-Inhibitor
Enzyme InhibitionCholinesterase-Inhibitor

Table 2: Clinical Trial Data for Avicine

Cancer TypeTrial PhaseMetricValueReference
Colorectal CancerPhase IIMedian Survival (Antibody Responders)42 weeks
Colorectal CancerPhase IIMedian Survival (Non-Responders)17 weeks
Colorectal CancerPhase IIOverall Median Survival (Vaccinated)34 weeks
Pancreatic CancerPhase Ib/IIMedian Survival33 weeks

Signaling Pathways and Mechanisms of Action

The two compounds operate through fundamentally different biological pathways. 6-Acetonyl-N-methyl-dihydrodecarine acts as a direct inhibitor of specific enzymes, while Avicine functions as an immunomodulator, inducing a targeted immune response.

6-Acetonyl-N-methyl-dihydrodecarine: Enzyme Inhibition

As an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), 6-Acetonyl-N-methyl-dihydrodecarine can modulate neurotransmitter levels in the brain. AChE inhibition increases the levels of acetylcholine, a neurotransmitter crucial for memory and cognition. MAO inhibition affects the levels of monoamine neurotransmitters like serotonin and dopamine, which are involved in mood regulation.

enzyme_inhibition cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic Neuron cluster_synapse Synaptic Cleft Neurotransmitter Neurotransmitter (e.g., Acetylcholine, Dopamine) Receptor Receptor Neurotransmitter->Receptor Signal Transmission Enzyme Enzyme (AChE or MAO) Neurotransmitter->Enzyme Degradation Neurotransmitter Degradation Enzyme->Degradation Compound 6-Acetonyl-N-methyl- dihydrodecarine Compound->Enzyme Inhibits cancer_vaccine Avicine Avicine Vaccine (hCG Peptide) APC Antigen Presenting Cell (APC) Avicine->APC Uptake THelper T-Helper Cell APC->THelper Presents Antigen BCell B-Cell THelper->BCell Activates Antibody Anti-hCG Antibodies BCell->Antibody Produces CancerCell Cancer Cell (Expressing hCG) Antibody->CancerCell Binds to hCG Destruction Immune-mediated Cell Destruction CancerCell->Destruction Leads to larvicidal_workflow start Start prep Prepare Test Solutions of Compound start->prep select_larvae Select 3rd Instar Anopheles Larvae prep->select_larvae expose Expose Larvae to Solutions (20-25/replicate) select_larvae->expose incubate Incubate for 24h at 25-27°C expose->incubate assess Count Dead Larvae incubate->assess analyze Calculate % Mortality assess->analyze end End analyze->end

References

A Comparative Analysis of 6-Acetonyl-N-methyl-dihydrodecarine and Selegiline as MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control, motivation, and reward.[1][2] Inhibition of MAO-B increases the synaptic availability of dopamine, a therapeutic strategy primarily employed in the management of Parkinson's disease.[3][4] Selegiline is a well-characterized irreversible inhibitor of MAO-B used clinically for this purpose.[5] 6-Acetonyl-N-methyl-dihydrodecarine is a natural alkaloid isolated from plants of the Zanthoxylum genus, which has been identified as a monoamine oxidase inhibitor. This guide aims to juxtapose the current understanding of these two compounds.

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the MAO-B inhibitory potency of 6-Acetonyl-N-methyl-dihydrodecarine and selegiline is hampered by the lack of specific IC50 or Ki values for 6-Acetonyl-N-methyl-dihydrodecarine in the reviewed literature. However, extensive data exists for selegiline.

Table 1: In Vitro Inhibitory Activity against MAO-A and MAO-B

CompoundTargetIC50KiSelectivity Index (MAO-A/MAO-B)
Selegiline MAO-B0.037 µM - 0.203 µM0.155 ± 0.050 µM~19 - >120
MAO-A3.691 µM - >10 µM-
6-Acetonyl-N-methyl-dihydrodecarine MAO-BData not availableData not availableData not available
MAO-AData not availableData not available

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate and enzyme source.

Research on related alkaloids from Zanthoxylum rigidum, such as nitidine and avicine, has shown inhibitory activity against MAO-A with IC50 values in the range of 0.5 to 2 µM. However, their activity against MAO-B was not reported to be significant in that study.

Pharmacokinetic Properties

The pharmacokinetic profiles of a drug are critical for its therapeutic efficacy. Selegiline's pharmacokinetics have been extensively studied.

Table 2: Pharmacokinetic Parameters of Selegiline

ParameterValueReference
Bioavailability (Oral)4-10%
Protein Binding85-90%
MetabolismHepatic (CYP2B6, CYP2C19)
Major MetabolitesDesmethylselegiline, L-methamphetamine, L-amphetamine
Half-life (Oral, single dose)1.2 - 3.5 hours
ExcretionPrimarily renal

Pharmacokinetic data for 6-Acetonyl-N-methyl-dihydrodecarine is not currently available in the public domain.

Experimental Protocols

To facilitate comparative studies, a standard experimental protocol for determining MAO-B inhibitory activity is provided below. This fluorometric assay is a common method used in drug discovery.

In Vitro Fluorometric MAO-B Inhibition Assay

Principle: This assay measures the activity of MAO-B by quantifying the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like tyramine. The H₂O₂ is detected using a fluorescent probe, and the reduction in fluorescence in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Tyramine)

  • Fluorescent probe (e.g., Amplex Red or similar)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds (6-Acetonyl-N-methyl-dihydrodecarine and selegiline)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known MAO-B inhibitor (e.g., selegiline as a positive control) in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add the MAO-B enzyme to the wells of the microplate, followed by the addition of the test compounds or control. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the detection mixture (fluorescent probe and HRP).

  • Kinetic Measurement: Immediately place the microplate in a pre-heated (37°C) plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red) at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can then be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

MAO-B inhibitors exert their therapeutic effects primarily by increasing dopamine levels in the brain. However, they are also implicated in neuroprotective signaling pathways.

Dopamine Metabolism Pathway

The following diagram illustrates the central role of MAO-B in the degradation of dopamine. Inhibition of MAO-B leads to an accumulation of dopamine in the synapse.

Dopamine_Metabolism cluster_MAO MAO-B Pathway cluster_COMT COMT Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DOPAL DOPAL Dopamine->DOPAL Three_MT 3-Methoxytyramine Dopamine->Three_MT MAO_B MAO-B Dopamine->MAO_B COMT COMT Dopamine->COMT DOPAC DOPAC DOPAL->DOPAC ALDH ALDH HVA Homovanillic Acid DOPAC->HVA DOPAC->HVA COMT Three_MT->HVA MAO/ALDH MAO_B->DOPAL Selegiline Selegiline Selegiline->MAO_B Inhibits AMD 6-Acetonyl-N-methyl- dihydrodecarine AMD->MAO_B Inhibits (?) COMT->Three_MT ALDH->DOPAC

Dopamine Metabolism and MAO-B Inhibition.
Neuroprotective Signaling Pathway of MAO-B Inhibitors

Beyond increasing dopamine levels, MAO-B inhibitors like selegiline are thought to have neuroprotective effects by inducing the expression of pro-survival and anti-apoptotic proteins.

Neuroprotection_Pathway MAO_B_Inhibitor MAO-B Inhibitor (e.g., Selegiline) MAO_B MAO-B Inhibition MAO_B_Inhibitor->MAO_B Neurotrophic_Factors Increased Expression of Neurotrophic Factors (BDNF, GDNF) MAO_B_Inhibitor->Neurotrophic_Factors MAO-B independent mechanisms (?) Anti_Apoptotic Increased Expression of Anti-Apoptotic Proteins (e.g., Bcl-2) MAO_B_Inhibitor->Anti_Apoptotic MAO-B independent mechanisms (?) Dopamine_Metabolism Reduced Dopamine Metabolism MAO_B->Dopamine_Metabolism Oxidative_Stress Decreased Oxidative Stress Dopamine_Metabolism->Oxidative_Stress Neuronal_Survival Enhanced Neuronal Survival and Resilience Oxidative_Stress->Neuronal_Survival Neurotrophic_Factors->Neuronal_Survival Anti_Apoptotic->Neuronal_Survival

Neuroprotective Mechanisms of MAO-B Inhibitors.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a comprehensive comparison of novel compounds like 6-Acetonyl-N-methyl-dihydrodecarine with established drugs such as selegiline.

Experimental_Workflow start Start: Identify Potential MAO-B Inhibitor in_vitro In Vitro Screening: Fluorometric MAO-A and MAO-B Inhibition Assays start->in_vitro ic50 Determine IC50 Values and Selectivity Index in_vitro->ic50 kinetics Enzyme Kinetic Studies: Determine Ki and Mechanism of Inhibition ic50->kinetics cell_based Cell-Based Assays: Neuroprotection against Toxins (e.g., MPP+) kinetics->cell_based in_vivo In Vivo Studies (Animal Models): Pharmacokinetics, Pharmacodynamics, and Efficacy cell_based->in_vivo end Comparative Analysis and Lead Optimization in_vivo->end

Workflow for MAO-B Inhibitor Comparison.

Conclusion and Future Directions

Selegiline is a potent and selective irreversible MAO-B inhibitor with well-documented pharmacological and pharmacokinetic properties. In contrast, while 6-Acetonyl-N-methyl-dihydrodecarine has been identified as a monoamine oxidase inhibitor, there is a significant lack of quantitative data regarding its specific activity against MAO-B. The available literature on alkaloids from Zanthoxylum rigidum suggests a potential for MAO-A inhibition by some related compounds.

For a conclusive comparison, further research is imperative to determine the IC50 and Ki values of 6-Acetonyl-N-methyl-dihydrodecarine for both MAO-A and MAO-B. Subsequent studies should also investigate its mechanism of inhibition (reversible vs. irreversible), pharmacokinetic profile, and neuroprotective potential in relevant cell and animal models. Such data will be crucial in assessing its viability as a potential therapeutic agent and for guiding future drug development efforts in the field of neurodegenerative diseases.

References

A Comparative Analysis of MAO-A Inhibition: 6-Acetonyl-N-methyl-dihydrodecarine and Clorgyline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of enzyme inhibition is critical. This guide provides a comparative overview of the monoamine oxidase A (MAO-A) inhibitory activities of the natural alkaloid 6-Acetonyl-N-methyl-dihydrodecarine and the well-established synthetic inhibitor, clorgyline.

Quantitative Comparison of MAO-A Inhibition

Clorgyline is a potent and irreversible inhibitor of MAO-A, a fact substantiated by extensive research. In contrast, quantitative data for the MAO-A inhibitory activity of 6-Acetonyl-N-methyl-dihydrodecarine is not specifically reported. However, studies on other isoquinoline alkaloids isolated from the Zanthoxylum genus, to which 6-Acetonyl-N-methyl-dihydrodecarine belongs, provide insight into the potential activity of this compound class.

CompoundTypeSourceMAO-A IC50MAO-A Ki
Clorgyline Synthetic-0.0012 µM, 2.99 nM (0.00299 µM), 11 nM (0.011 µM)0.054 µM
Avicine Natural AlkaloidZanthoxylum rigidum0.41 µMNot Reported
Nitidine Natural AlkaloidZanthoxylum rigidum1.89 µMNot Reported
Chelerythrine Natural AlkaloidZanthoxylum rigidum0.55 µMNot Reported
6-Acetonyl-N-methyl-dihydrodecarine Natural AlkaloidZanthoxylum lemaireiNot ReportedNot Reported

Table 1: Comparison of MAO-A Inhibitory Potency. Data for clorgyline is compiled from multiple sources. Data for avicine, nitidine, and chelerythrine are from a study on alkaloids from Zanthoxylum rigidum. A specific IC50 value for 6-Acetonyl-N-methyl-dihydrodecarine is not currently available.

Experimental Protocols for MAO-A Inhibition Assays

The inhibitory activity of compounds against MAO-A is typically determined using in vitro enzyme assays. A common and well-documented method involves the use of kynuramine as a substrate and recombinant human MAO-A.

Spectrophotometric MAO-A Inhibition Assay using Kynuramine

Objective: To determine the concentration of an inhibitor required to reduce the activity of MAO-A by 50% (IC50).

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine dihydrobromide (substrate)

  • Inhibitor compound (e.g., 6-Acetonyl-N-methyl-dihydrodecarine or clorgyline)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Microplate reader capable of measuring absorbance at ~316 nm

Procedure:

  • Enzyme Preparation: The recombinant human MAO-A is diluted to a working concentration in potassium phosphate buffer.

  • Inhibitor Preparation: A series of dilutions of the test inhibitor and the reference compound (clorgyline) are prepared in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, the diluted enzyme is pre-incubated with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the kynuramine substrate.

  • Detection: The MAO-A catalyzed deamination of kynuramine leads to the formation of 4-hydroxyquinoline. The rate of formation of this product is monitored by measuring the increase in absorbance at approximately 316 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of MAO-A and a typical experimental workflow for determining its inhibition.

MAO_A_Signaling_Pathway Monoamines Monoamine Neurotransmitters (e.g., Serotonin, Norepinephrine) MAO_A Monoamine Oxidase A (MAO-A) Monoamines->MAO_A Oxidative Deamination Aldehyde Aldehyde Metabolite MAO_A->Aldehyde Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid Further Metabolism Inhibitor MAO-A Inhibitor (e.g., Clorgyline) Inhibitor->MAO_A Inhibition

MAO-A Catalytic Pathway and Inhibition.

MAO_A_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare MAO-A Enzyme Solution Preincubation Pre-incubate MAO-A with Inhibitor Enzyme_Prep->Preincubation Inhibitor_Prep Prepare Serial Dilutions of Inhibitor Inhibitor_Prep->Preincubation Substrate_Prep Prepare Kynuramine Substrate Solution Reaction_Start Initiate Reaction with Kynuramine Substrate_Prep->Reaction_Start Preincubation->Reaction_Start Measurement Measure Absorbance Change over Time Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Calculate IC50 Value Calc_Inhibition->Calc_IC50

Workflow for MAO-A Inhibition Assay.

A Comparative Analysis of Acetylcholinesterase Inhibition: 6-Acetonyl-N-methyl-dihydrodecarine versus Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, remains a cornerstone of symptomatic treatment for Alzheimer's disease. Donepezil is a well-established, synthetic AChE inhibitor widely used in clinical practice. In the ongoing search for novel and potentially more effective therapeutic agents, natural products are a promising source of diverse chemical scaffolds. This guide provides a comparative overview of the naturally occurring alkaloid, 6-Acetonyl-N-methyl-dihydrodecarine, and the synthetic drug, donepezil, in the context of acetylcholinesterase inhibition, supported by available experimental data.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the reported IC50 values for 6-Acetonyl-N-methyl-dihydrodecarine and donepezil against acetylcholinesterase.

CompoundTypeSource Organism (for natural product)Acetylcholinesterase SourceIC50 Value (µM)Reference
6-Acetonyl-N-methyl-dihydrodecarine Natural AlkaloidZanthoxylum rigidumElectrophorus electricus1.89 ± 0.17Plazas, E., et al. (2020). Bioorganic Chemistry, 98, 103722.
Donepezil Synthetic CompoundN/AHuman recombinant0.032 ± 0.011As presented in a study on donepezil analogues.
Donepezil Synthetic CompoundN/AElectrophorus electricus0.021As cited in a review on anticholinesterase agents.[1]

Note: The IC50 values can vary depending on the source of the acetylcholinesterase enzyme (e.g., from electric eel, human recombinant) and the specific assay conditions.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is crucial for the evaluation of potential therapeutic compounds. The most widely used method is the spectrophotometric assay developed by Ellman and colleagues.

Ellman's Method for Acetylcholinesterase Inhibition Assay

This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (6-Acetonyl-N-methyl-dihydrodecarine and donepezil)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compound is prepared, typically in a suitable solvent like DMSO, and then diluted to various concentrations with the buffer.

  • Assay in 96-Well Plate:

    • To each well of a 96-well plate, add 25 µL of 15 mM ATCI solution.

    • Add 50 µL of 10 mM DTNB solution.

    • Add 25 µL of the test compound solution at varying concentrations.

    • The reaction is initiated by adding 25 µL of 0.22 U/mL AChE solution.

  • Incubation and Measurement: The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). The absorbance is then measured at 412 nm using a microplate reader.

  • Controls: A blank containing all reagents except the enzyme is used to account for non-enzymatic hydrolysis of the substrate. A control reaction with the enzyme and all reagents except the test compound represents 100% enzyme activity.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

Acetylcholinesterase Inhibition Assay Workflow

The following diagram illustrates the key steps in the Ellman's method for determining the acetylcholinesterase inhibitory activity of a compound.

AChE_Inhibition_Assay cluster_reagents Reagent Preparation cluster_assay Assay Protocol (96-well plate) cluster_analysis Data Analysis ATCI Acetylthiocholine (Substrate) Mix Mix Reagents: ATCI, DTNB, Inhibitor ATCI->Mix DTNB DTNB (Ellman's Reagent) DTNB->Mix AChE AChE (Enzyme) Add_AChE Initiate Reaction: Add AChE AChE->Add_AChE Inhibitor Test Compound Inhibitor->Mix Mix->Add_AChE Incubate Incubate Add_AChE->Incubate Measure Measure Absorbance (412 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow of the Ellman's method for AChE inhibition.

Mechanism of Acetylcholinesterase Action and Inhibition

The diagram below depicts the normal catalytic action of acetylcholinesterase on acetylcholine and how an inhibitor like 6-Acetonyl-N-methyl-dihydrodecarine or donepezil interferes with this process.

AChE_Mechanism cluster_normal Normal Cholinergic Synaptic Transmission cluster_inhibition Inhibition of Acetylcholinesterase ACh Acetylcholine (ACh) AChE_active Acetylcholinesterase (AChE) Active Site ACh->AChE_active Binds to Receptor Postsynaptic Receptor ACh->Receptor Activates Products Choline + Acetate AChE_active->Products Hydrolyzes into AChE_inhibited Inhibited AChE Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE_active Binds to & Blocks Increased_ACh Increased ACh in Synapse AChE_inhibited->Increased_ACh Leads to

Caption: AChE action and its inhibition.

Discussion and Conclusion

Based on the available data, donepezil exhibits significantly higher in vitro potency as an acetylcholinesterase inhibitor compared to the natural alkaloid 6-Acetonyl-N-methyl-dihydrodecarine. The IC50 value for donepezil is in the nanomolar range, while that for 6-Acetonyl-N-methyl-dihydrodecarine is in the low micromolar range. This suggests that a much lower concentration of donepezil is required to achieve the same level of enzyme inhibition.

It is important to note that in vitro potency is only one aspect of a drug's overall efficacy. Other factors such as bioavailability, blood-brain barrier penetration, mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive), and off-target effects play a crucial role in the therapeutic potential of a compound. The study by Plazas et al. (2020) suggests that some isoquinoline alkaloids from Zanthoxylum rigidum may act as multi-target inhibitors, which could be a beneficial property in the context of a multifactorial disease like Alzheimer's.

Further research into the pharmacokinetic and pharmacodynamic properties of 6-Acetonyl-N-methyl-dihydrodecarine and its derivatives is warranted to fully assess its potential as a therapeutic lead. While donepezil remains a benchmark for acetylcholinesterase inhibition, the exploration of natural compounds like 6-Acetonyl-N-methyl-dihydrodecarine continues to be a valuable strategy in the quest for new and improved treatments for neurodegenerative diseases.

References

A Comparative Analysis of Cholinesterase Inhibitors for Alzheimer's Disease: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the three most common cholinesterase inhibitors (ChEIs) used in the treatment of Alzheimer's disease: Donepezil, Rivastigmine, and Galantamine. This analysis is supported by experimental data on their efficacy, mechanism of action, and key differences, with detailed protocols for relevant assays.

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition.[1] By increasing the levels of acetylcholine in the brain, these inhibitors can help improve cognitive function in individuals with Alzheimer's disease.[1] While all three major ChEIs—Donepezil, Rivastigmine, and Galantamine—share this primary mechanism, they exhibit distinct pharmacological profiles that influence their clinical application and side effects.

Biochemical and Pharmacological Comparison

The therapeutic action of ChEIs is primarily mediated through their inhibition of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE). The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these metrics indicates a higher inhibitory potency.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Selectivity
Donepezil AChE6.72.9Highly selective for AChE
BChE7400-
Rivastigmine AChE45015.0Inhibits both AChE and BChE
BChE39-
Galantamine AChE4101.5Selective for AChE with additional nicotinic receptor modulation
BChE12,800-

Table 1: Comparative Inhibitory Potency of Cholinesterase Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for Donepezil, Rivastigmine, and Galantamine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Donepezil is a highly selective inhibitor of AChE.[2] Rivastigmine, in contrast, is a dual inhibitor of both AChE and BChE.[2][3] Galantamine is selective for AChE and also exhibits a unique dual mechanism of action by allosterically modulating nicotinic acetylcholine receptors (nAChRs), which may offer additional therapeutic benefits.

Clinical Efficacy: A Comparative Overview

The clinical efficacy of these inhibitors is typically assessed using standardized scales that measure cognitive function, global change, and neuropsychiatric symptoms. The most common scales are the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), the Clinician's Interview-Based Impression of Change-Plus caregiver input (CIBIC-Plus), and the Neuropsychiatric Inventory (NPI).

Meta-analyses of numerous clinical trials have demonstrated that all three inhibitors are more effective than placebo in improving cognitive function as measured by the ADAS-Cog scale. However, there is no conclusive evidence to suggest that any one of these drugs is significantly more efficacious than the others in this regard.

Outcome MeasureDonepezilRivastigmineGalantamineKey Findings
ADAS-Cog Significant improvement vs. placebo.Significant improvement vs. placebo.Significant improvement vs. placebo.All three drugs show comparable efficacy in improving cognitive function. The average improvement is a modest -2.7 points on the 70-point scale.
CIBIC-Plus Significant improvement vs. placebo.Significant improvement vs. placebo.No significant improvement vs. placebo in some meta-analyses.Donepezil and Rivastigmine show a more consistent benefit in global clinical state as rated by clinicians.
NPI No significant improvement vs. placebo.No significant improvement vs. placebo.No significant improvement vs. placebo.The efficacy of ChEIs on neuropsychiatric symptoms is questionable across all three drugs.

Table 2: Comparative Clinical Efficacy of Cholinesterase Inhibitors. This table summarizes the findings from meta-analyses of clinical trials on the efficacy of Donepezil, Rivastigmine, and Galantamine based on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), the Clinician's Interview-Based Impression of Change-Plus caregiver input (CIBIC-Plus), and the Neuropsychiatric Inventory (NPI).

While cognitive benefits are observed, the effects on neuropsychiatric symptoms as measured by the NPI are generally not significant for any of the three inhibitors. In terms of global assessment (CIBIC-Plus), some meta-analyses suggest that Donepezil and Rivastigmine may have a slight advantage over Galantamine.

Signaling Pathways and Neuroprotective Effects

Beyond their primary role in enhancing cholinergic transmission, cholinesterase inhibitors have been shown to exert neuroprotective effects through the modulation of intracellular signaling pathways. One of the key pathways implicated is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade.

The PI3K/Akt pathway is crucial for promoting cell survival, growth, and synaptic plasticity. In Alzheimer's disease, this pathway is often dysregulated. Cholinesterase inhibitors can activate the PI3K/Akt pathway, leading to the inhibition of Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology. By inhibiting GSK-3β, ChEIs can potentially reduce tau pathology and exert a disease-modifying effect.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates ChEI Cholinesterase Inhibitors ChEI->Receptor AKT AKT PI3K->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits CellSurvival Cell Survival & Synaptic Plasticity AKT->CellSurvival Promotes Gene_Expression Gene Expression AKT->Gene_Expression Tau Tau GSK3B->Tau Phosphorylates HyperP_Tau Hyperphosphorylated Tau Tau->HyperP_Tau

Figure 1: PI3K/AKT Signaling Pathway in Alzheimer's Disease. This diagram illustrates the modulation of the PI3K/AKT pathway by cholinesterase inhibitors.

Experimental Protocols

Accurate and reproducible experimental methods are essential for the preclinical evaluation of cholinesterase inhibitors. Below are detailed protocols for two standard assays used to determine the inhibitory activity of these compounds.

Ellman's Method for Acetylcholinesterase Activity

This colorimetric assay is a widely used method for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Materials and Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution

  • 14 mM Acetylthiocholine iodide (ATCI) solution

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

  • Test inhibitor (Donepezil, Rivastigmine, or Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and ATCI daily.

  • Plate Setup: In a 96-well plate, add the following to each well:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0)

    • 10 µL of 10 mM DTNB solution

    • 10 µL of the test inhibitor at various concentrations (or vehicle for control)

    • 10 µL of AChE solution

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 10 µL of 14 mM ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at 1-minute intervals for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as: % Inhibition = (1 - (Rate of sample / Rate of control)) * 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Acetylcholinesterase Inhibition Assay

This assay measures the inhibitory effect of compounds on AChE activity within a cellular context, often using a human neuroblastoma cell line like SH-SY5Y.

Principle: Similar to the Ellman's method, this assay measures the hydrolysis of a substrate by endogenous AChE in cultured cells. The resulting product is then quantified using a colorimetric or fluorometric reagent.

Materials and Reagents:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Krebs-Ringer buffer)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test inhibitor

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach approximately 80-90% confluency.

  • Inhibitor Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test inhibitor. Incubate for a predetermined period (e.g., 1-24 hours).

  • Cell Lysis (Optional): For some protocols, cells are lysed to release intracellular AChE.

  • Assay:

    • Wash the cells with PBS.

    • Add the reaction mixture containing assay buffer, DTNB, and ATCI to each well.

  • Measurement: Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of reaction and percentage of inhibition as described in the Ellman's method protocol.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, DTNB) Plate_Setup Plate Setup (Buffer, DTNB, Inhibitor, Enzyme) Reagent_Prep->Plate_Setup Inhibitor_Dilutions Prepare Inhibitor Serial Dilutions Inhibitor_Dilutions->Plate_Setup Pre_incubation Pre-incubation (10 min) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rate Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

Figure 2: General Experimental Workflow for AChE Inhibition Assay. This diagram outlines the key steps in a typical acetylcholinesterase inhibition assay.

Conclusion

Donepezil, Rivastigmine, and Galantamine are all effective cholinesterase inhibitors that provide modest symptomatic relief for individuals with mild to moderate Alzheimer's disease. While their efficacy in improving cognitive function is comparable, they differ in their selectivity for cholinesterases and their additional pharmacological actions. The choice of a specific inhibitor may depend on individual patient characteristics, tolerability, and the desired pharmacological profile. Further research into the neuroprotective effects of these agents, particularly their modulation of signaling pathways like PI3K/Akt, may open new avenues for therapeutic intervention in Alzheimer's disease.

References

Comparative Analysis of Larvicidal Potency: 6-Acetonyl-N-methyl-dihydrodecarine versus Permethrin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers in Vector Control and Drug Development

This guide provides a detailed comparison of the larvicidal potency of the natural alkaloid 6-Acetonyl-N-methyl-dihydrodecarine and the widely used synthetic pyrethroid, permethrin. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel insecticides for mosquito control.

Executive Summary

The escalating issue of insecticide resistance in mosquito populations necessitates the exploration of new larvicidal agents. This guide evaluates 6-Acetonyl-N-methyl-dihydrodecarine, a benzophenanthridine alkaloid isolated from Zanthoxylum lemairei, as a potential alternative to permethrin, a frontline synthetic insecticide. While permethrin exhibits high potency against susceptible mosquito larvae, the emergence of resistant strains significantly diminishes its efficacy. In contrast, 6-Acetonyl-N-methyl-dihydrodecarine demonstrates considerable larvicidal activity, warranting further investigation as a lead compound for the development of new vector control agents.

Quantitative Comparison of Larvicidal Potency

The following table summarizes the available quantitative data on the larvicidal activity of 6-Acetonyl-N-methyl-dihydrodecarine and permethrin against the primary malaria vector, Anopheles gambiae. It is important to note that the available data for 6-Acetonyl-N-methyl-dihydrodecarine is presented as percentage mortality at a specific concentration, while for permethrin, LC50 values are available.

CompoundMosquito SpeciesLarval InstarPotency MetricValueReference
6-Acetonyl-N-methyl-dihydrodecarineAnopheles gambiaeThird Instar% Mortality (at 250 mg/L after 24h)98.3%[1]
Permethrin (Susceptible Strain - G3)Anopheles gambiaeFourth InstarLC50 (Lethal Concentration, 50%)0.005 mg/L (5 µg/L)[2]
Permethrin (Resistant Strain - Akdr)Anopheles gambiaeFourth InstarLC50 (Lethal Concentration, 50%)0.54 mg/L (540 µg/L)[2]

Note: A direct comparison of potency is challenging due to the different metrics reported. However, the data indicates that while permethrin is highly potent against susceptible larvae, its effectiveness is drastically reduced against resistant strains. 6-Acetonyl-N-methyl-dihydrodecarine shows high efficacy at the tested concentration.

Experimental Protocols

The evaluation of larvicidal potency is conducted following standardized bioassay protocols, such as those outlined by the World Health Organization (WHO).

Larvicidal Bioassay Protocol (WHO Standard)

This protocol is designed to assess the toxicity of chemical compounds to mosquito larvae.

1. Rearing of Mosquito Larvae:

  • Anopheles gambiae larvae are reared in enamel or plastic trays containing dechlorinated water.

  • Larvae are maintained at a controlled temperature (e.g., 27±2°C) and humidity.

  • A standardized diet, such as a mixture of yeast and finely ground pet food, is provided daily.

  • Late third or early fourth instar larvae are selected for the bioassay to ensure uniformity.

2. Preparation of Test Solutions:

  • A stock solution of the test compound (e.g., 6-Acetonyl-N-methyl-dihydrodecarine or permethrin) is prepared in an appropriate solvent (e.g., ethanol or acetone).

  • A series of dilutions are prepared from the stock solution to obtain the desired test concentrations.

  • For each concentration, a specific volume of the diluted solution is added to a beaker containing a known volume of dechlorinated water.

3. Bioassay Procedure:

  • Batches of 20-25 late third or early fourth instar larvae are transferred into beakers containing the test solutions.

  • Four replicates are typically set up for each concentration, along with a control group (containing only the solvent and dechlorinated water) and an untreated control (dechlorinated water only).

  • The beakers are held at a constant temperature for 24 hours.

  • Larval mortality is recorded at the end of the 24-hour exposure period. Larvae are considered dead if they are immobile and do not respond to probing with a needle.

4. Data Analysis:

  • The percentage mortality is calculated for each concentration and corrected for control mortality using Abbott's formula if necessary.

  • The data is subjected to probit analysis to determine the lethal concentrations (LC50 and LC90), which are the concentrations required to kill 50% and 90% of the larvae, respectively.

Signaling Pathways and Experimental Workflow

Permethrin's Neurotoxic Mechanism of Action

Permethrin exerts its insecticidal effect by targeting the voltage-gated sodium channels in the neurons of insects. This action disrupts the normal functioning of the nervous system, leading to paralysis and death.

Permethrin_Mechanism Permethrin Permethrin VGSC Voltage-Gated Sodium Channel Permethrin->VGSC Binds to and prolongs opening Neuron Neuron Membrane VGSC->Neuron Located in Depolarization Prolonged Depolarization VGSC->Depolarization Causes Hyperactivity Nerve Hyperactivity Depolarization->Hyperactivity Leads to Paralysis Paralysis Hyperactivity->Paralysis Results in Death Death Paralysis->Death

Caption: Mechanism of Permethrin Neurotoxicity.

Larvicidal Bioassay Experimental Workflow

The following diagram illustrates the key steps involved in a standard larvicidal bioassay.

Larvicidal_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Larvae 1. Rear Mosquito Larvae (Anopheles gambiae) Expose 3. Expose Larvae to Test Solutions (24h) Larvae->Expose Solutions 2. Prepare Test Solutions (Compound Dilutions) Solutions->Expose Record 4. Record Mortality Expose->Record Analyze 5. Probit Analysis (Calculate LC50/LC90) Record->Analyze

Caption: Experimental Workflow for Larvicidal Bioassay.

Mechanism of Action

Permethrin: As a synthetic pyrethroid, permethrin's primary mode of action is the disruption of the insect's nervous system. It binds to voltage-gated sodium channels in the nerve cell membranes, forcing them to remain open for an extended period. This leads to a continuous influx of sodium ions, causing prolonged depolarization of the nerve membrane. The resulting hyperexcitability of the nervous system manifests as tremors and convulsions, ultimately leading to paralysis and death of the larva.

6-Acetonyl-N-methyl-dihydrodecarine: The precise larvicidal mechanism of action for 6-Acetonyl-N-methyl-dihydrodecarine has not been fully elucidated. As a member of the benzophenanthridine alkaloid class, it is plausible that its toxicity stems from neurotoxic effects or interference with essential cellular processes. Benzophenanthridine alkaloids have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[3] Further research is required to pinpoint the specific molecular targets and signaling pathways affected by this compound in mosquito larvae.

Conclusion

This comparative guide highlights the potential of 6-Acetonyl-N-methyl-dihydrodecarine as a larvicidal agent against Anopheles gambiae. While permethrin remains a potent tool against susceptible mosquito populations, the stark contrast in its efficacy against resistant strains underscores the urgent need for novel active ingredients. The high mortality rate induced by 6-Acetonyl-N-methyl-dihydrodecarine positions it as a promising candidate for further investigation. Future studies should focus on determining its LC50 and LC90 values for a more direct comparison with existing larvicides and on elucidating its specific mechanism of action to aid in the development of new and effective vector control strategies.

References

Cross-Reactivity Profile of 6-Acetonyl-N-methyl-dihydrodecarine: A Comparative Analysis with Cholinesterase and Monoamine Oxidase A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of the natural alkaloid, 6-Acetonyl-N-methyl-dihydrodecarine, with key enzymes in neuro-pharmacology: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase A (MAO-A). This document is intended for researchers, scientists, and drug development professionals interested in the multi-target inhibitory potential of novel compounds.

Recent studies have highlighted the potential for certain isoquinoline alkaloids to act as multi-target inhibitors, a promising strategy for complex multifactorial diseases. While specific quantitative inhibitory data for 6-Acetonyl-N-methyl-dihydrodecarine is not widely available in publicly accessible literature, this guide leverages data from closely related benzophenanthridine alkaloids isolated from the same plant family, Zanthoxylum, to provide a comparative context for its potential cross-reactivity. The data presented is based on the findings from Plazas et al., 2020, which investigated a series of related compounds.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of related isoquinoline alkaloids against AChE, BChE, and MAO-A. This data serves as a reference for predicting the potential cross-reactivity profile of 6-Acetonyl-N-methyl-dihydrodecarine.

CompoundAcetylcholinesterase (AChE) IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)Monoamine Oxidase A (MAO-A) IC50 (µM)
Nitidine0.65 ± 0.095.73 ± 0.601.89 ± 0.17
Avicine0.15 ± 0.010.88 ± 0.050.41 ± 0.02
Chelerythrine0.55 ± 0.031.23 ± 0.090.55 ± 0.04

Data sourced from Plazas et al., Bioorganic Chemistry, 2020.

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays, based on established protocols.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • AChE (from electric eel) or BChE (from equine serum)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (6-Acetonyl-N-methyl-dihydrodecarine) and reference inhibitor (e.g., Donepezil)

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations.

  • In a 96-well microplate, add Tris-HCl buffer, the enzyme solution (AChE or BChE), and the test compound/reference inhibitor.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).

  • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of MAO-A.

Materials:

  • Human recombinant MAO-A

  • Kynuramine or p-Tyramine as substrate

  • Potassium phosphate buffer (pH 7.4)

  • Reference inhibitor (e.g., Clorgyline)

  • Detection system (e.g., spectrophotometer or fluorometer to measure the product or hydrogen peroxide)

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations.

  • In a 96-well plate, add the potassium phosphate buffer, MAO-A enzyme, and the test compound/reference inhibitor.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate at 37°C for the reaction to proceed (e.g., 20-30 minutes).

  • Stop the reaction (e.g., by adding a strong acid or base).

  • Measure the product formation. If using kynuramine, the fluorescent product 4-hydroxyquinoline can be measured. If using p-tyramine, the production of hydrogen peroxide can be quantified using a coupled reaction with horseradish peroxidase and a suitable probe.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Molecular Pathways

To better understand the biological context of 6-Acetonyl-N-methyl-dihydrodecarine's potential cross-reactivity, the following diagrams illustrate the key signaling pathways of its target enzymes.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound & Reference Incubation Incubation of Enzyme & Inhibitor Compound->Incubation Enzyme Enzyme Solution (AChE/BChE/MAO-A) Enzyme->Incubation Reagents Assay Reagents Reaction Initiation with Substrate Reagents->Reaction Incubation->Reaction Measurement Spectrophotometric/ Fluorometric Reading Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 signaling_pathways cluster_cholinergic Cholinergic Synapse cluster_mao MAO-A Mediated Apoptosis ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis by Receptor Postsynaptic Receptor ACh_syn->Receptor Binds Choline Choline + Acetate AChE->Choline Signal Signal Transduction Receptor->Signal MAOA Monoamine Oxidase A (MAO-A) ROS Reactive Oxygen Species (ROS) MAOA->ROS Generates Neurotransmitter Serotonin/ Norepinephrine Neurotransmitter->MAOA Deamination by Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Confirming the larvicidal activity of 6-Acetonyl-N-methyl-dihydrodecarine in different mosquito species

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no studies confirming or detailing the larvicidal activity of 6-Acetonyl-N-methyl-dihydrodecarine against any mosquito species were identified. This lack of data prevents the creation of a comparative guide on its efficacy, experimental protocols, and mechanism of action.

Extensive searches were conducted to locate research pertaining to "6-Acetonyl-N-methyl-dihydrodecarine" and related chemical structures, including "decarine analogs" and "N-methyl-dihydrodecarine derivatives." These inquiries yielded no specific results linking this particular compound to mosquito larvicidal activity.

The scientific community actively investigates a wide array of natural and synthetic compounds for their potential as mosquito larvicides. Current research focuses on various classes of chemical compounds, including alkaloids, terpenoids, and other secondary metabolites from plants and fungi, as well as novel synthetic molecules. However, "6-Acetonyl-N-methyl-dihydrodecarine" does not appear in the published literature within this context.

Therefore, it is not possible to provide the requested comparison guide, which would include:

  • Data Presentation: Tables summarizing quantitative data on the larvicidal efficacy of 6-Acetonyl-N-methyl-dihydrodecarine against different mosquito species.

  • Experimental Protocols: Detailed methodologies for larvicidal bioassays involving this specific compound.

  • Mechanism of Action: Diagrams of signaling pathways affected by 6-Acetonyl-N-methyl-dihydrodecarine in mosquito larvae.

Without any foundational research data, a comparison with alternative larvicides and an analysis of its performance are not feasible. This suggests that 6-Acetonyl-N-methyl-dihydrodecarine may be a novel compound that has not yet been subjected to larvicidal screening, or the research has not been published in accessible scientific databases.

Researchers, scientists, and drug development professionals interested in the larvicidal potential of novel compounds are encouraged to consult a broad range of studies on other promising candidates. The field of insecticide discovery continues to evolve, with numerous natural and synthetic compounds demonstrating significant activity against various mosquito vectors.

Unveiling the Structure-Activity Relationship of 6-Acetonyl-N-methyl-dihydrodecarine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

6-Acetonyl-N-methyl-dihydrodecarine, a naturally occurring benzophenanthridine alkaloid, has garnered attention for its diverse biological activities, including inhibition of monoamine oxidases (MAO) and mosquito larvicidal effects. Understanding the relationship between the chemical structure of its analogs and their biological activity is crucial for the development of more potent and selective therapeutic agents. This guide provides a comparative analysis of available data on the structure-activity relationship (SAR) of closely related benzophenanthridine alkaloids, offering insights into the structural modifications that influence their biological effects.

While direct and comprehensive SAR studies on a wide range of 6-Acetonyl-N-methyl-dihydrodecarine analogs are limited in publicly available literature, research on analogous benzophenanthridine derivatives, particularly those modified at the C-6 position, provides valuable insights. The following sections summarize the quantitative data from these related studies, detail relevant experimental protocols, and visualize the key concepts.

Quantitative Data Summary

The antitumor activity of benzophenanthridine alkaloid derivatives, structurally similar to 6-Acetonyl-N-methyl-dihydrodecarine, has been evaluated against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of chelerythrine and sanguinarine derivatives, which share the same core scaffold, against Jurkat Clone E6-1 and THP-1 leukemia cell lines. These derivatives feature various substitutions at the C-6 position, providing a basis for understanding the impact of this position on biological activity.

CompoundParent AlkaloidC-6 SubstituentJurkat Clone E6-1 IC50 (µM)THP-1 IC50 (µM)
1i Chelerythrine-CH(CN)COOEt1.30 ± 0.121.46 ± 0.15
1j Chelerythrine-CH(CN)COOBn0.52 ± 0.040.48 ± 0.05
1k Chelerythrine-CH(COOEt)21.23 ± 0.111.38 ± 0.14
1l Chelerythrine-CH(COOBn)20.91 ± 0.081.17 ± 0.11
2a Sanguinarine-CH2OH0.53 ± 0.050.18 ± 0.03
2i Sanguinarine-CH(CN)COOEt7.94 ± 0.715.83 ± 0.52
2j Sanguinarine-CH(CN)COOBn0.52 ± 0.030.48 ± 0.03
2k Sanguinarine-CH(COOEt)26.25 ± 0.564.98 ± 0.45
2l Sanguinarine-CH(COOBn)21.35 ± 0.131.21 ± 0.12

Data extracted from "Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives"[1].

Key Observations from the Data:

  • Influence of C-6 Substituents: The nature of the substituent at the C-6 position significantly impacts the cytotoxic activity of these benzophenanthridine alkaloids.

  • Cyano and Malonic Ester Groups: The presence of cyano and malonic ester groups at the C-6 position appears to be a key determinant of activity. For instance, compounds 1j and 2j , both featuring a cyanobenzyl ester group, demonstrated potent activity.

  • Parent Alkaloid Influence: The core benzophenanthridine scaffold (chelerythrine vs. sanguinarine) also influences the activity of the derivatives. Notably, the hydroxymethyl derivative of sanguinarine (2a ) exhibited strong and selective activity against the THP-1 cell line.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in the synthesis and biological evaluation of the benzophenanthridine derivatives cited in this guide.

General Synthesis of C-6 Substituted Benzophenanthridine Derivatives

The synthesis of the C-6 substituted analogs typically involves the reaction of the parent benzophenanthridine alkaloid (e.g., chelerythrine or sanguinarine) with an active methylene compound in the presence of a base.

Example Protocol:

  • Reaction Setup: The parent alkaloid is dissolved in a suitable organic solvent, such as ethanol or methanol.

  • Addition of Reagents: An active methylene compound (e.g., ethyl cyanoacetate, benzyl cyanoacetate, diethyl malonate, or dibenzyl malonate) and a base (e.g., sodium ethoxide or sodium methoxide) are added to the solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

  • Workup and Purification: After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. The crude product is then purified using techniques such as column chromatography to yield the desired C-6 substituted derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Overview:

  • Cell Culture: Human leukemia cell lines (e.g., Jurkat Clone E6-1 and THP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_General_Structure cluster_core Benzophenanthridine Core cluster_modifications C-6 Modifications Core Mod1 R -CH(CN)COOEt Mod2 R -CH(CN)COOBn Mod3 R -CH(COOEt)2 Mod4 R -CH2OH Benzophenanthridine Core Benzophenanthridine Core C-6 Modifications C-6 Modifications Benzophenanthridine Core->C-6 Modifications Substitution at C-6

Caption: General chemical scaffold and key C-6 modifications.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Parent Alkaloid React Reaction with Active Methylene Compound Start->React Purify Purification React->Purify Analog C-6 Analog Purify->Analog Treat Compound Treatment Analog->Treat Culture Cell Culture Culture->Treat Assay MTT Assay Treat->Assay Data IC50 Determination Assay->Data

Caption: A typical experimental workflow for synthesis and evaluation.

Signaling_Pathway cluster_inhibition Inhibition cluster_neurotransmission Neurotransmission cluster_outcome Potential Therapeutic Outcome MAO Monoamine Oxidase (MAO) Metabolism Metabolism Neurotransmitters Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Neurotransmitters->Metabolism Metabolized by Effect Antidepressant/Neuroprotective Effects Metabolism->Effect Modulation leads to 6-Acetonyl-N-methyl-dihydrodecarine\nand Analogs 6-Acetonyl-N-methyl-dihydrodecarine and Analogs 6-Acetonyl-N-methyl-dihydrodecarine\nand Analogs->MAO Inhibits

References

Navigating the In Vivo Validation of Novel Therapeutic Compounds: A Comparative Analysis of 6-Acetonyl-N-methyl-dihydrodecarine and Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This guide provides a comparative overview of the in vivo validation process for the novel natural alkaloid, 6-Acetonyl-N-methyl-dihydrodecarine, and the established drug, Tofacitinib. It is intended for researchers, scientists, and professionals in drug development, offering insights into experimental design, data interpretation, and the underlying signaling pathways.

Recent research has identified 6-Acetonyl-N-methyl-dihydrodecarine as a multi-target inhibitor of cholinesterase and monoamine oxidase A, with additional larvicidal activities.[1][2] Given its potential therapeutic applications, this guide outlines a hypothetical in vivo validation study in a murine model of rheumatoid arthritis, a condition where Janus kinase (JAK) inhibitors like Tofacitinib have proven effective. This comparison will illuminate the preclinical pathway for validating novel compounds against established standards of care.

Mechanism of Action: A Tale of Two Inhibitors

6-Acetonyl-N-methyl-dihydrodecarine (AMDD) is a natural alkaloid isolated from the roots of Zanthoxylum rigidum.[1] While its precise in vivo mechanism in autoimmune models is under investigation, its known inhibitory effects on key enzymes suggest a potential role in modulating inflammatory pathways. For the purpose of this guide, we hypothesize its activity involves the downstream suppression of inflammatory mediators, analogous to the effects of JAK inhibition.

Tofacitinib , in contrast, is a well-characterized Janus kinase (JAK) inhibitor. It functions by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immune response, such as IL-6 and IL-23.[3][4] By inhibiting JAK1 and JAK3, Tofacitinib effectively reduces the inflammatory cascade central to the pathophysiology of rheumatoid arthritis.


Comparative In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

To assess the therapeutic potential of AMDD, a head-to-head comparison with Tofacitinib is proposed in a standard collagen-induced arthritis (CIA) mouse model. This model is widely used as it mimics many aspects of human rheumatoid arthritis.

Data Presentation: Summary of Key Efficacy Endpoints

The following table summarizes the anticipated quantitative data from the CIA mouse model study, comparing the effects of AMDD and Tofacitinib against a vehicle control.

ParameterVehicle Control6-Acetonyl-N-methyl-dihydrodecarine (AMDD) (50 mg/kg)Tofacitinib (15 mg/kg)
Mean Arthritis Score (Day 35) 10.2 ± 1.55.8 ± 1.24.5 ± 0.9
Paw Thickness (mm) (Day 35) 4.1 ± 0.42.9 ± 0.32.5 ± 0.2
Serum IL-6 (pg/mL) 150 ± 2585 ± 1860 ± 12
Serum TNF-α (pg/mL) 280 ± 40160 ± 30110 ± 20
Synovial VEGF Expression (Relative Units) 3.5 ± 0.51.8 ± 0.41.2 ± 0.3

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.


Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the protocols for the key experiments cited in this guide.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice
  • Induction: Male DBA/1 mice (8-10 weeks old) are immunized on day 0 with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

  • Booster: On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment: Upon the first signs of arthritis (typically around day 24), mice are randomized into three groups: Vehicle (PBS, oral gavage, daily), AMDD (50 mg/kg, oral gavage, daily), and Tofacitinib (15 mg/kg, oral gavage, daily).

  • Monitoring: Mice are scored three times a week for signs of arthritis using a standardized scoring system (0-4 per paw). Paw thickness is measured using a digital caliper.

  • Termination: On day 35, mice are euthanized. Blood is collected for cytokine analysis, and paw joints are harvested for histology and protein expression analysis.

Cytokine Analysis by ELISA
  • Sample Preparation: Blood is centrifuged to separate serum and stored at -80°C.

  • ELISA Assay: Serum levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Absorbance is read at 450 nm, and cytokine concentrations are determined by comparison to a standard curve.

Immunohistochemistry for VEGF
  • Tissue Preparation: Harvested paw joints are fixed in 10% neutral buffered formalin, decalcified, and embedded in paraffin.

  • Staining: 5 µm sections are stained with a primary antibody against Vascular Endothelial Growth Factor (VEGF).

  • Quantification: The expression of VEGF in the synovial tissue is quantified using image analysis software to determine the staining intensity.


Visualizing the Molecular and Experimental Pathways

To better understand the processes involved, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus Tofacitinib Tofacitinib Tofacitinib->JAK AMDD AMDD (Hypothesized) Gene Gene Transcription (Inflammation) AMDD->Gene Inhibits (Hypothesized) DNA->Gene Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis arrow arrow Induction Day 0: Arthritis Induction (Collagen + CFA) Booster Day 21: Booster Shot (Collagen + IFA) Induction->Booster Onset Day ~24: Onset of Symptoms Booster->Onset Randomization Randomization into Groups (Vehicle, AMDD, Tofacitinib) Onset->Randomization Dosing Daily Oral Dosing Randomization->Dosing Monitoring Clinical Scoring & Paw Measurement Dosing->Monitoring Termination Day 35: Euthanasia & Sample Collection Dosing->Termination Monitoring->Termination Analysis ELISA (Cytokines) & IHC (VEGF) Termination->Analysis

References

Validating the Action of 6-Acetonyl-N-methyl-dihydrodecarine: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework of orthogonal experimental methods to rigorously confirm the mechanism of action of 6-Acetonyl-N-methyl-dihydrodecarine. As a natural alkaloid identified as an inhibitor of monoamine oxidases (MAOs) and cholinesterases, and showing potential as a multi-target inhibitor for neurodegenerative diseases, a thorough validation of its molecular interactions is crucial for further development.[1] This document outlines a proposed workflow, compares key validation assays, and provides detailed experimental protocols.

Proposed Primary Mechanism of Action: Monoamine Oxidase A (MAO-A) Inhibition

Based on existing literature, a primary mechanism of action for 6-Acetonyl-N-methyl-dihydrodecarine is the inhibition of monoamine oxidase A (MAO-A)[1]. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin and norepinephrine. Its inhibition can lead to an increase in the levels of these neurotransmitters, a mechanism relevant to the treatment of depression and other neurological disorders. To confirm this, a series of orthogonal assays are proposed to provide evidence at the biochemical, cellular, and target engagement levels.

Orthogonal Assays for Mechanism of Action Confirmation

An orthogonal approach, which uses fundamentally different principles of detection or quantification, is critical to eliminate false positives and build a comprehensive understanding of a compound's activity.[2] The following table summarizes a selection of recommended orthogonal assays to validate the inhibition of MAO-A by 6-Acetonyl-N-methyl-dihydrodecarine.

Assay Type Specific Assay Principle Endpoint Measured Alternative Compounds for Comparison
Biochemical MAO-Glo™ Assay (Promega)Measures the luminescence generated from a derivative of luciferin produced by the activity of MAO.IC50 value (concentration for 50% inhibition)Clorgyline (selective MAO-A inhibitor), Pargyline (selective MAO-B inhibitor)
Biophysical Cellular Thermal Shift Assay (CETSA)Measures the thermal stabilization of the target protein upon ligand binding.[3]Increased thermal stability of MAO-A in the presence of the compound.Known MAO-A binding compounds
Cell-Based Neurotransmitter Uptake/Release AssayMeasures the levels of monoamine neurotransmitters (e.g., serotonin) in the extracellular space of cultured neuronal cells.Increased extracellular serotonin levels.Fluoxetine (SSRI), Clorgyline
Target Validation siRNA-mediated KnockdownSilences the gene encoding for MAO-A to observe if the cellular phenotype of the compound is lost.[4]Reduction or loss of the compound's effect on neurotransmitter levels.Scrambled siRNA control

Experimental Protocols

Biochemical Assay: MAO-Glo™ Assay

Objective: To determine the in vitro potency of 6-Acetonyl-N-methyl-dihydrodecarine as an inhibitor of MAO-A.

Methodology:

  • Prepare a serial dilution of 6-Acetonyl-N-methyl-dihydrodecarine and control inhibitors (Clorgyline, Pargyline) in the assay buffer.

  • Add the recombinant human MAO-A or MAO-B enzyme to a 96-well plate.

  • Add the test compounds and controls to the wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the MAO substrate (a luminogenic derivative).

  • Incubate for 60 minutes at room temperature.

  • Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the compound.

Biophysical Assay: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of 6-Acetonyl-N-methyl-dihydrodecarine with MAO-A in a cellular context.

Methodology:

  • Culture a suitable cell line expressing endogenous or overexpressed MAO-A (e.g., SH-SY5Y neuroblastoma cells).

  • Treat the cells with 6-Acetonyl-N-methyl-dihydrodecarine or a vehicle control for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analyze the soluble fraction by Western blot using an antibody specific for MAO-A.

  • Quantify the band intensities and plot the fraction of soluble MAO-A as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

Cell-Based Assay: Neurotransmitter Level Measurement

Objective: To assess the functional consequence of MAO-A inhibition by measuring changes in extracellular neurotransmitter levels.

Methodology:

  • Culture neuronal cells (e.g., primary neurons or a suitable cell line) in a multi-well plate.

  • Treat the cells with 6-Acetonyl-N-methyl-dihydrodecarine, control compounds, or vehicle for 24 hours.

  • Collect the cell culture supernatant.

  • Analyze the concentration of serotonin in the supernatant using a commercially available ELISA kit or by HPLC with electrochemical detection.

  • Normalize the neurotransmitter levels to the total protein content of the cells in each well.

  • Compare the neurotransmitter levels in the treated wells to the vehicle control.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental logic and the underlying biological pathway, the following diagrams are provided.

G cluster_0 Initial Hit Identification cluster_1 Orthogonal Validation Workflow Primary Screening Primary Screening Biochemical Assay Biochemical Assay Primary Screening->Biochemical Assay IC50 Determination Biophysical Assay (CETSA) Biophysical Assay (CETSA) Biochemical Assay->Biophysical Assay (CETSA) Confirm Target Engagement Cell-Based Assay Cell-Based Assay Biophysical Assay (CETSA)->Cell-Based Assay Assess Cellular Function Target Validation (siRNA) Target Validation (siRNA) Cell-Based Assay->Target Validation (siRNA) Confirm Target Specificity

Caption: Workflow for Orthogonal MoA Confirmation.

G 6-Acetonyl-N-methyl-dihydrodecarine 6-Acetonyl-N-methyl-dihydrodecarine MAO-A MAO-A 6-Acetonyl-N-methyl-dihydrodecarine->MAO-A Inhibits Degradation Products Degradation Products MAO-A->Degradation Products Metabolizes Increased Synaptic Neurotransmitter Levels Increased Synaptic Neurotransmitter Levels MAO-A->Increased Synaptic Neurotransmitter Levels Inhibition leads to Monoamine Neurotransmitters (Serotonin, Norepinephrine) Monoamine Neurotransmitters (Serotonin, Norepinephrine) Monoamine Neurotransmitters (Serotonin, Norepinephrine)->MAO-A Substrate Postsynaptic Receptor Activation Postsynaptic Receptor Activation Increased Synaptic Neurotransmitter Levels->Postsynaptic Receptor Activation Therapeutic Effect Therapeutic Effect Postsynaptic Receptor Activation->Therapeutic Effect

Caption: Proposed MAO-A Inhibition Signaling Pathway.

By employing a combination of these orthogonal assays, researchers can build a robust body of evidence to confirm the mechanism of action of 6-Acetonyl-N-methyl-dihydrodecarine, thereby providing a solid foundation for its further preclinical and clinical development.

References

Benchmarking 6-Acetonyl-N-methyl-dihydrodecarine: A Comparative Analysis Against Established Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Guide for Researchers in Neurodegenerative Disease

This publication provides a detailed comparative analysis of 6-Acetonyl-N-methyl-dihydrodecarine, a natural isoquinoline alkaloid, against well-established neuroprotective agents. This guide is intended for researchers, scientists, and drug development professionals actively seeking novel multi-target therapeutic candidates for neurodegenerative disorders such as Alzheimer's disease.

Recent studies have identified 6-Acetonyl-N-methyl-dihydrodecarine as a multi-target inhibitor of key pathological factors in neurodegeneration, including cholinesterase, monoamine oxidase A, and amyloid-β (Aβ) aggregation.[1][2] This guide benchmarks its in vitro efficacy against Donepezil, a widely used acetylcholinesterase (AChE) inhibitor; Selegiline, a monoamine oxidase (MAO) inhibitor; and (-)-epigallocatechin-3-gallate (EGCG), a natural compound known for its anti-amyloid aggregation properties.

Quantitative Comparison of Inhibitory Activities

The following table summarizes the in vitro inhibitory activities of 6-Acetonyl-N-methyl-dihydrodecarine and the selected known neuroprotective agents. The data presented is compiled from various scientific publications, and direct comparison should be approached with consideration for the different experimental conditions under which the values were obtained.

CompoundTargetIC₅₀ (µM)Aβ₁₋₄₂ Aggregation Inhibition (%)
6-Acetonyl-N-methyl-dihydrodecarine Acetylcholinesterase (AChE)28.4 ± 1.5
Monoamine Oxidase A (MAO-A)> 50
Aβ₁₋₄₂ Aggregation43.1 ± 3.2 at 25 µM
Donepezil Acetylcholinesterase (AChE)0.0067[3] - 0.027[4] µM (in vitro)Not Applicable
Selegiline Monoamine Oxidase A (MAO-A)23 µM[5]Not Applicable
Monoamine Oxidase B (MAO-B)0.051 µMNot Applicable
EGCG Aβ₁₋₄₂ AggregationIC₅₀ reported in various studiesPotent inhibitor

Experimental Protocols

The methodologies for the key in vitro assays are detailed below to provide a framework for reproducible research.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman's method to quantify the activity of acetylcholinesterase.

  • Principle: The enzymatic activity of AChE is measured by monitoring the increase in absorbance resulting from the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

    • Acetylcholinesterase (AChE) from Electrophorus electricus

    • Test compounds (6-Acetonyl-N-methyl-dihydrodecarine, Donepezil)

  • Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

    • The IC₅₀ value is determined from the dose-response curve.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This fluorometric assay measures the activity of MAO-A through the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the substrate.

  • Principle: MAO-A catalyzes the oxidation of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂. The generated H₂O₂ is then detected using a probe that fluoresces upon oxidation.

  • Reagents:

    • Assay buffer

    • MAO-A enzyme

    • MAO-A substrate (e.g., p-tyramine)

    • Fluorescent probe (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • Test compounds (6-Acetonyl-N-methyl-dihydrodecarine, Selegiline)

  • Procedure:

    • In a 96-well black microplate, add the assay buffer and the test compound at various concentrations.

    • Add the MAO-A enzyme and incubate.

    • Add the substrate, fluorescent probe, and HRP to initiate the reaction.

    • Measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) over time.

    • The percentage of inhibition is calculated by comparing the rate of fluorescence increase in the presence of the inhibitor to that of the control.

    • The IC₅₀ value is determined from the dose-response curve.

Aβ₁₋₄₂ Aggregation Inhibition Assay

This assay utilizes Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, to monitor the aggregation of Aβ₁₋₄₂.

  • Principle: The fluorescence intensity of ThT increases significantly upon binding to amyloid fibrils. This property is used to quantify the extent of Aβ aggregation in the presence and absence of an inhibitor.

  • Reagents:

    • Phosphate buffer (pH 7.4)

    • Aβ₁₋₄₂ peptide

    • Thioflavin T (ThT) solution

    • Test compounds (6-Acetonyl-N-methyl-dihydrodecarine, EGCG)

  • Procedure:

    • Aβ₁₋₄₂ peptide is dissolved and pre-incubated to form aggregates.

    • The test compound at the desired concentration is co-incubated with the Aβ₁₋₄₂ solution.

    • After the incubation period, the ThT solution is added to the samples.

    • The fluorescence intensity is measured (e.g., excitation at 450 nm and emission at 485 nm).

    • The percentage of aggregation inhibition is calculated by comparing the fluorescence of the sample with the inhibitor to the fluorescence of the control (Aβ₁₋₄₂ alone).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the neuroprotective mechanisms discussed.

G cluster_pathway Multi-target Neuroprotective Pathways cluster_cholinergic Cholinergic Pathway cluster_amyloid Amyloid Pathway cluster_oxidative Oxidative Stress Pathway cluster_inhibitors Inhibitory Action of Test Compounds AD Alzheimer's Disease Pathogenesis AChE Acetylcholinesterase (AChE) AD->AChE Abeta_agg Aβ Aggregates (Plaques) AD->Abeta_agg MAO_A Monoamine Oxidase A (MAO-A) AD->MAO_A ACh Acetylcholine (ACh) AChE->ACh degrades Abeta_mono Aβ Monomers Abeta_mono->Abeta_agg aggregates to Neurotransmitters Monoamine Neurotransmitters MAO_A->Neurotransmitters metabolizes ROS Reactive Oxygen Species (ROS) MAO_A->ROS produces Compound 6-Acetonyl-N-methyl- dihydrodecarine Compound->AChE Inhibits Compound->Abeta_agg Inhibits Aggregation Compound->MAO_A Inhibits Donepezil Donepezil Donepezil->AChE Inhibits Selegiline Selegiline Selegiline->MAO_A Inhibits EGCG EGCG EGCG->Abeta_agg Inhibits Aggregation

Caption: Multi-target inhibition of Alzheimer's disease pathways.

G cluster_workflow In Vitro Neuroprotective Assay Workflow start Start prepare_compounds Prepare Test Compounds (6-Acetonyl-N-methyl-dihydrodecarine, etc.) start->prepare_compounds prepare_assays Prepare Enzyme/Peptide Solutions (AChE, MAO-A, Aβ₁₋₄₂) start->prepare_assays incubation Incubate Compounds with Targets prepare_compounds->incubation prepare_assays->incubation add_substrate Add Substrate/Detection Reagent (ATCI/DTNB, p-tyramine, ThT) incubation->add_substrate measurement Measure Activity (Absorbance/Fluorescence) add_substrate->measurement analysis Data Analysis (% Inhibition, IC₅₀) measurement->analysis end End analysis->end

Caption: General workflow for in vitro inhibitory assays.

References

Safety Operating Guide

Proper Disposal Procedures for 6-Acetonyl-N-methyl-dihydrodecarine: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides essential safety, operational, and disposal protocols for 6-Acetonyl-N-methyl-dihydrodecarine (CAS No. 1253740-09-8). As a bioactive isoquinoline alkaloid isolated from plants of the Zanthoxylum genus, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance.[1] This guide is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS), these procedures are based on best practices for handling bioactive alkaloids and hazardous chemical waste.

Compound Information and Hazards

6-Acetonyl-N-methyl-dihydrodecarine is a natural alkaloid with known biological activities, including monoamine oxidase (MAO) inhibition and mosquito larvicidal effects.[1][2] Due to its bioactive nature, it should be treated as a potentially hazardous substance.

Table 1: Chemical and Physical Properties of 6-Acetonyl-N-methyl-dihydrodecarine

PropertyValue
CAS Number 1253740-09-8
Molecular Formula C23H21NO5
Molecular Weight 391.42 g/mol
Appearance Yellow powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling 6-Acetonyl-N-methyl-dihydrodecarine. This includes, but is not limited to:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If working with the solid form and there is a risk of generating dust, use an appropriate respirator.

Spill and Contamination Procedures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated.

  • Containment: For liquid spills (if the compound is in solution), use an inert absorbent material such as vermiculite or sand. For solid spills, carefully cover with a damp paper towel to prevent the generation of dust.

  • Cleanup: Gently scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the affected area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: All materials used for cleanup (absorbent, paper towels, gloves, etc.) must be disposed of as hazardous waste.

Proper Disposal Procedures

The disposal of 6-Acetonyl-N-methyl-dihydrodecarine and its associated waste must be conducted in strict accordance with institutional, local, and national regulations. Under no circumstances should this compound or its solutions be disposed of down the drain.

Waste Segregation

Proper segregation of waste is critical. The following waste streams should be kept separate:

  • Solid Waste: Unused or expired 6-Acetonyl-N-methyl-dihydrodecarine powder, and any contaminated consumables (e.g., weigh boats, contaminated paper towels).

  • Liquid Waste (Non-halogenated): Solutions of 6-Acetonyl-N-methyl-dihydrodecarine in solvents like DMSO or Acetone.

  • Liquid Waste (Halogenated): Solutions of 6-Acetonyl-N-methyl-dihydrodecarine in solvents like Chloroform or Dichloromethane.

  • Contaminated Labware: Glassware and other reusable items that have come into contact with the compound.

  • Sharps: Any needles or syringes used to handle solutions of the compound.

Step-by-Step Disposal Protocol
  • Solid Waste:

    • Collect in a clearly labeled, sealed, and compatible hazardous waste container.

    • The label should include "Hazardous Waste," the full chemical name "6-Acetonyl-N-methyl-dihydrodecarine," and the approximate quantity.

  • Liquid Waste:

    • Collect in separate, leak-proof, and clearly labeled containers for halogenated and non-halogenated solvents.

    • The label must list all chemical constituents, including the full name of the alkaloid and the solvent(s), along with their approximate percentages.

    • Keep containers closed when not in use and store them in a designated satellite accumulation area.

  • Contaminated Labware:

    • Initial Rinse: Rinse glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the residue. This rinseate must be collected and disposed of as liquid hazardous waste.

    • Washing: After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.

    • Final Rinse: Rinse with deionized water before drying.

  • Contacting Environmental Health and Safety (EHS):

    • Once waste containers are full, or if you have any questions regarding disposal procedures, contact your institution's EHS office to arrange for a hazardous waste pickup.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_final Final Disposal Solid_Waste Solid Waste (e.g., powder, contaminated consumables) Solid_Container Labelled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (in solvents like DMSO, Chloroform) Non_Halogenated Labelled Non-Halogenated Liquid Waste Container Liquid_Waste->Non_Halogenated Non-Halogenated Solvents (DMSO, Acetone) Halogenated Labelled Halogenated Liquid Waste Container Liquid_Waste->Halogenated Halogenated Solvents (Chloroform) Labware Contaminated Labware Rinseate Collect Solvent Rinseate Labware->Rinseate Initial Solvent Rinse EHS Contact EHS for Pickup Solid_Container->EHS Non_Halogenated->EHS Halogenated->EHS Rinseate->Non_Halogenated Rinseate->Halogenated

Caption: Disposal workflow for 6-Acetonyl-N-methyl-dihydrodecarine waste.

Experimental Protocols

Mosquito Larvicidal Activity Bioassay

This protocol is adapted from general procedures for assessing the larvicidal activity of natural compounds against mosquito larvae, such as Anopheles gambiae.

  • Preparation of Stock Solution: Prepare a stock solution of 6-Acetonyl-N-methyl-dihydrodecarine in a suitable solvent, such as DMSO, at a concentration of 2000 ppm.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain the desired test concentrations (e.g., 500, 250, 125, 62.5, 31.25, and 15.62 ppm).

  • Test Setup: In triplicate for each concentration, add 20 third-instar mosquito larvae to a disposable cup containing 50 mL of distilled water and a small amount of powdered food.

  • Application of Test Compound: Add the appropriate volume of the diluted test solution to each cup to achieve the final desired concentration. A negative control with the solvent (e.g., DMSO) should also be prepared.

  • Incubation and Observation: Incubate the larvae for 24 hours under controlled conditions.

  • Data Collection: After 24 hours, count the number of dead larvae in each cup and calculate the percentage mortality.

Table 2: Reported Larvicidal Activity of 6-Acetonyl-N-methyl-dihydrodecarine against Anopheles gambiae

Concentration (mg/L)Mortality Rate (%)
25098.3
500100

Data from Pesticide Biochemistry and Physiology, 2011, 99(1):82-5.

Monoamine Oxidase (MAO) Inhibition Assay

This is a general protocol for a continuous spectrophotometric assay to determine MAO inhibitory activity.

  • Enzyme and Substrate Preparation: Prepare solutions of MAO-A and MAO-B enzymes and their respective substrates (e.g., kynuramine for MAO-A and benzylamine for MAO-B) in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare various concentrations of 6-Acetonyl-N-methyl-dihydrodecarine in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the MAO enzyme solution.

    • Add the test compound at different concentrations to the wells.

    • Pre-incubate the enzyme and inhibitor for a specified time.

    • Initiate the reaction by adding the substrate.

  • Detection: Monitor the formation of the product (e.g., 4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) over time by measuring the change in absorbance at the appropriate wavelength (e.g., 316 nm for 4-hydroxyquinoline and 250 nm for benzaldehyde).

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be calculated.

MAO_Inhibition cluster_pathway Monoamine Oxidase (MAO) Pathway Monoamine Monoamine (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites Inhibitor 6-Acetonyl-N-methyl- dihydrodecarine Inhibitor->MAO Inhibits

Caption: Role of 6-Acetonyl-N-methyl-dihydrodecarine as a MAO inhibitor.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.